molecular formula C15H20O3 B1247596 Arborescin CAS No. 6831-14-7

Arborescin

Cat. No.: B1247596
CAS No.: 6831-14-7
M. Wt: 248.32 g/mol
InChI Key: CBRKCJOSZHRKFH-UVGOUCATSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arborescin is an organic heterotetracyclic compound and guaianolide sesquiterpene lactone that is arglabin in which the exocyclic double bond has been reduced to a single bond. It is found in Artemesia adamsii. It has a role as a metabolite. It is a gamma-lactone, an epoxide, an organic heterotetracyclic compound and a sesquiterpene lactone. It derives from an arglabin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6831-14-7

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(1R,3S,6S,7S,10S,11R)-3,7,12-trimethyl-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one

InChI

InChI=1S/C15H20O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,9-12H,5-7H2,1-3H3/t9-,10-,11+,12-,14-,15+/m0/s1

InChI Key

CBRKCJOSZHRKFH-UVGOUCATSA-N

SMILES

CC1C2CCC3(C4(O3)CC=C(C4C2OC1=O)C)C

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@@]4(O3)CC=C([C@@H]4[C@H]2OC1=O)C)C

Canonical SMILES

CC1C2CCC3(C4(O3)CC=C(C4C2OC1=O)C)C

Other CAS No.

6831-14-7

Synonyms

arborescin

Origin of Product

United States

Foundational & Exploratory

Arborescin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the guaianolide subclass of sesquiterpenoids, this compound's complex chemical structure contributes to a range of biological activities, including cytotoxic and antimicrobial effects. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its isolation and characterization, and an exploration of its known biological activities and potential mechanisms of action.

Natural Sources of this compound

This compound is predominantly found in various species of the genus Artemisia, a diverse group of plants belonging to the Asteraceae family. These aromatic shrubs are distributed across various regions of the world and have a long history of use in traditional medicine. The primary documented plant sources of this compound are detailed in the table below.

Data Presentation: Natural Sources and Yield of this compound
Plant SpeciesFamilyPlant PartReported Yield of this compoundReference
Artemisia austriaca Jacq.AsteraceaeAerial parts (flower baskets and leaves)0.11% (from acetone (B3395972) extract)[1]
Artemisia gorgonum WebbAsteraceaeAerial parts2.0% (in volatile oil)[2]
Artemisia absinthium L.AsteraceaeAerial partsLow, not quantitatively specified[1][3]
Artemisia adamsii BesserAsteraceaeNot specifiedNot quantitatively specified[1][3]
Artemisia arborescens L.AsteraceaeAerial partsNot quantitatively specified

Isolation and Purification of this compound

The isolation of this compound from its natural plant sources typically involves solvent extraction followed by chromatographic separation. The following protocol is a detailed methodology based on the successful isolation of this compound from Artemisia absinthium.[1]

Experimental Protocol: Isolation of this compound from Artemisia absinthium

1. Plant Material Preparation:

  • Air-dry the aerial parts of Artemisia absinthium.

  • Grind the dried plant material into a fine powder.

2. Extraction:

  • Suspend 50 g of the powdered plant material in 200 mL of a water/acetone mixture (3:7 v/v).

  • Heat the mixture at reflux for 2 hours at a temperature of 65–70 °C.

  • After reflux, concentrate the resulting extract under vacuum until approximately one-third of the solvent volume is removed.

  • Perform a liquid-liquid extraction of the concentrated aqueous-acetone extract with 50 mL of hexane (B92381).

3. Crystallization and Purification:

  • Collect the hexane fraction.

  • Allow the hexane to evaporate slowly in a dry environment at a temperature between 10 and 15 °C.

  • Transparent crystals of this compound will begin to form and grow during this slow evaporation process.

  • Collect the formed crystals by vacuum filtration.

4. Characterization of this compound:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the γ-lactone carbonyl and epoxy groups.[1]

  • Elemental Analysis (CNHSO): To confirm the elemental composition of the isolated compound.[1]

  • Mass Spectrometry (MS): To determine the molecular weight of this compound (m/z = 248).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation and confirmation.

Visualization: this compound Isolation Workflow

Arborescin_Isolation_Workflow plant_material Dried & Powdered Artemisia absinthium extraction Solvent Extraction (Water/Acetone, 3:7) Reflux at 65-70°C for 2h plant_material->extraction concentration Vacuum Evaporation extraction->concentration liquid_extraction Liquid-Liquid Extraction (Hexane) concentration->liquid_extraction crystallization Slow Evaporation of Hexane (10-15°C) liquid_extraction->crystallization filtration Vacuum Filtration crystallization->filtration arborescin_crystals Pure this compound Crystals filtration->arborescin_crystals characterization Structural Characterization (IR, MS, NMR, Elemental Analysis) arborescin_crystals->characterization

This compound Isolation Workflow from Artemisia absinthium.

Biosynthesis of this compound

This compound, as a guaianolide sesquiterpene lactone, is synthesized in plants through the mevalonate (B85504) (MVA) pathway. The biosynthesis begins with the formation of farnesyl pyrophosphate (FPP), a C15 intermediate. FPP then undergoes a series of cyclization and oxidation reactions to form the characteristic guaianolide skeleton.

Visualization: Simplified Biosynthetic Pathway of this compound

Arborescin_Biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp cyclization1 Sesquiterpene Synthase (Cyclization) fpp->cyclization1 germacrene Germacrene Intermediate cyclization1->germacrene oxidation_lactonization Oxidation & Lactonization germacrene->oxidation_lactonization guaianolide_precursor Guaianolide Precursor oxidation_lactonization->guaianolide_precursor cyclization2 Further Cyclization & Modifications guaianolide_precursor->cyclization2 This compound This compound cyclization2->this compound

Simplified Biosynthetic Pathway of this compound.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated a range of biological activities, with its cytotoxic effects against cancer cells being of particular interest to the drug development community.[1][4] Additionally, it exhibits notable antimicrobial properties.[1]

Cytotoxic Activity

In vitro studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines.[1][4] For instance, it has been shown to have a lower IC50 value against certain tumor cells compared to the conventional anticancer drug etoposide, while being less toxic to non-tumoral cells.[1] This selectivity suggests a potential therapeutic window for this compound in cancer treatment.

Antimicrobial Activity

This compound has been found to effectively inhibit the growth of certain bacteria and fungi. It shows significant activity against Staphylococcus aureus and Listeria innocua at low concentrations (MIC = 166 µg/mL).[1] Furthermore, it displays considerable antifungal activity against Candida glabrata, with a minimum inhibitory concentration (MIC) of 83 µg/mL and a minimum fungicidal concentration (MFC) of 166 µg/mL.[1]

Potential Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on studies of related sesquiterpene lactones and extracts from Artemisia species, a potential mechanism of action involves the induction of apoptosis and the modulation of key inflammatory signaling pathways.

  • Induction of Apoptosis: Extracts of Artemisia absinthium have been shown to induce apoptosis in human colorectal cancer cells. This process is characterized by an increased Bax/Bcl-2 ratio, activation of caspase-3, and disruption of the mitochondrial membrane potential. This suggests that this compound may trigger the intrinsic (mitochondrial) pathway of apoptosis.

  • Inhibition of NF-κB Signaling: Sesquiterpene lactones are known to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival. By inhibiting the translocation of the p65 subunit of NF-κB to the nucleus, these compounds can suppress the expression of pro-inflammatory and anti-apoptotic genes. While direct experimental validation for this compound is still emerging, in silico docking studies support its potential to interact with key proteins in this pathway.[1]

Visualization: Proposed Mechanism of Action of this compound

Arborescin_MoA This compound This compound nfkb_pathway Inhibition of NF-κB Pathway This compound->nfkb_pathway mitochondrial_pathway Induction of Mitochondrial Apoptosis Pathway This compound->mitochondrial_pathway p65 Inhibition of p65 Translocation nfkb_pathway->p65 bax_bcl2 Increased Bax/Bcl-2 Ratio mitochondrial_pathway->bax_bcl2 apoptosis Apoptosis p65->apoptosis caspase3 Caspase-3 Activation bax_bcl2->caspase3 caspase3->apoptosis

Proposed Mechanism of Action for this compound.

Conclusion

This compound, a sesquiterpene lactone primarily sourced from the Artemisia genus, presents a promising scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its natural sources, a robust protocol for its isolation, and an insight into its biosynthetic pathway and potential mechanisms of action. While the reported yields from natural sources can be low, the significant cytotoxic and antimicrobial activities of this compound warrant further investigation. Future research should focus on optimizing isolation techniques to improve yields, conducting more in-depth studies to elucidate its precise signaling pathways, and exploring its therapeutic potential in preclinical and clinical settings.

References

Arborescin: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin, a sesquiterpene lactone primarily isolated from various Artemisia species, has emerged as a compound of significant interest in the field of pharmacology. Its diverse biological activities, ranging from cytotoxic and antimicrobial to anti-inflammatory and neuroprotective effects, underscore its potential as a lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to facilitate further research and drug development efforts.

Core Biological Activities of this compound

This compound exhibits a spectrum of biological effects, with the most extensively studied being its cytotoxic, antimicrobial, and antioxidant properties. Emerging evidence also points towards its potential as an anti-inflammatory and neuroprotective agent.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Cytotoxic Activity of this compound

Cell LineAssayIC50 (µM)Reference
SH-SY5Y (Neuroblastoma)MTT Assay229[1]
HepG2 (Hepatocarcinoma)MTT Assay233[1]
S17 (Non-tumoral bone marrow stromal)MTT Assay445[1]

Table 2: Antimicrobial Activity of this compound

OrganismAssayMIC (µg/mL)Reference
Escherichia coliBroth Microdilution83[2]
Staphylococcus aureusBroth Microdilution166[2]
Listeria innocuaBroth Microdilution166[2]
Candida glabrataBroth Microdilution83[2]

Table 3: Antioxidant Activity of this compound

AssayIC50 (mg/mL)Reference
DPPH Radical Scavenging5.04 ± 0.12[2]
β-Carotene Bleaching (% Inhibition at 2 mg/mL)3.64%[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the concentration of this compound that inhibits the metabolic activity of cultured cells by 50% (IC50).

Cell Lines:

  • SH-SY5Y (human neuroblastoma)

  • HepG2 (human hepatocarcinoma)

  • S17 (murine non-tumoral bone marrow stromal)

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a microorganism.

Microorganisms:

  • Escherichia coli

  • Staphylococcus aureus

  • Listeria innocua

  • Candida glabrata

Materials:

  • This compound (dissolved in a suitable solvent)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Microbial inoculum standardized to 0.5 McFarland

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound (dissolved in methanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (0.1 mM)

  • Methanol

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate, add a specific volume of various concentrations of this compound solution to the wells.

  • DPPH Addition: Add the DPPH solution to each well to initiate the reaction.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the this compound sample.

  • IC50 Determination: The IC50 value is the concentration of this compound that scavenges 50% of the DPPH radicals.

Antioxidant Capacity Assessment: β-Carotene Bleaching Assay

Objective: To assess the ability of this compound to inhibit lipid peroxidation.

Materials:

  • This compound (dissolved in a suitable solvent)

  • β-carotene

  • Linoleic acid

  • Tween 40

  • Chloroform (B151607)

  • Oxygenated water

  • Spectrophotometer

Procedure:

  • Emulsion Preparation: Prepare a β-carotene/linoleic acid emulsion by dissolving β-carotene in chloroform, then adding linoleic acid and Tween 40. The chloroform is then evaporated under vacuum.

  • Reaction Mixture: Add the this compound solution to the emulsion.

  • Incubation: Incubate the mixture at 50°C.

  • Absorbance Measurement: Measure the absorbance at 470 nm at regular intervals over a period of time (e.g., 2 hours).

  • Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are still under investigation, its structural similarity to other sesquiterpene lactones suggests potential interactions with key inflammatory signaling pathways.

Potential Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many sesquiterpene lactones are known to inhibit this pathway. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with the activation of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription This compound This compound This compound->IKK Inhibition (Hypothesized) Anti_Inflammatory_Workflow start Start cell_culture Cell Culture (e.g., RAW 264.7 Macrophages) start->cell_culture arborescin_prep Prepare this compound Serial Dilutions cell_culture->arborescin_prep treatment Pre-treat cells with This compound arborescin_prep->treatment stimulation Induce Inflammation (e.g., with LPS) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation no_assay Nitric Oxide (NO) Production Assay (Griess Assay) incubation->no_assay cytokine_assay Pro-inflammatory Cytokine Quantification (ELISA) (e.g., TNF-α, IL-6) incubation->cytokine_assay western_blot Western Blot for Protein Expression (e.g., iNOS, COX-2, p-NF-κB) incubation->western_blot data_analysis Data Analysis (IC50 determination) no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis end End data_analysis->end Neuroprotective_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture arborescin_prep Prepare this compound Serial Dilutions cell_culture->arborescin_prep treatment Pre-treat cells with This compound arborescin_prep->treatment neurotoxicity Induce Neurotoxicity (e.g., with H₂O₂ or Aβ peptide) treatment->neurotoxicity incubation Incubate for 24-48 hours neurotoxicity->incubation viability_assay Cell Viability Assay (MTT Assay) incubation->viability_assay ros_assay Reactive Oxygen Species (ROS) Measurement (e.g., DCFH-DA) incubation->ros_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) incubation->apoptosis_assay data_analysis Data Analysis (EC50 determination) viability_assay->data_analysis ros_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

The Arborescin Biosynthetic Pathway in Artemisia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Arborescin is a bioactive sesquiterpene lactone of the guaianolide class, found in various species of the genus Artemisia. As with many high-value secondary metabolites, understanding its biosynthetic pathway is crucial for applications in metabolic engineering, synthetic biology, and drug development. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to this compound, integrating current knowledge on sesquiterpenoid synthesis in the Asteraceae family. It details the enzymatic steps from central metabolism to the formation of the guaianolide skeleton and subsequent decorations. Furthermore, this document includes representative quantitative data, detailed experimental protocols for the analysis and characterization of pathway components, and visualizations of the key pathways and workflows.

The this compound Biosynthetic Pathway

The biosynthesis of this compound, a C15 terpenoid, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP)[1]. These precursors are synthesized through two primary pathways within the plant cell: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids[1].

Upstream Pathway: Synthesis of Isoprenoid Precursors

The initial stages of terpenoid biosynthesis are dedicated to producing IPP and DMAPP.

  • The Mevalonate (MVA) Pathway: Located in the cytoplasm, this pathway starts with acetyl-CoA and proceeds through the key intermediate mevalonic acid[2].

  • The Methylerythritol 4-Phosphate (MEP) Pathway: Occurring in the plastids, this pathway uses pyruvate (B1213749) and glyceraldehyde 3-phosphate as substrates[2].

While both pathways produce the necessary C5 building blocks, the MVA pathway is generally considered the primary source of precursors for sesquiterpenoid biosynthesis in the cytosol[2].

Precursor_Biosynthesis cluster_MVA Cytosol (MVA Pathway) cluster_MEP Plastid (MEP Pathway) AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVA_IPP IPP Mevalonate->MVA_IPP MVA_DMAPP DMAPP MVA_IPP->MVA_DMAPP Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP MEP_IPP IPP MEP->MEP_IPP MEP_DMAPP DMAPP MEP_IPP->MEP_DMAPP

Figure 1: Overview of the MVA and MEP pathways for isoprenoid precursor synthesis.
Core Sesquiterpenoid Pathway: From FPP to the Guaianolide Skeleton

The central part of the pathway involves the formation of the characteristic sesquiterpene lactone structure. This process is initiated by the head-to-tail condensation of IPP and DMAPP units to form the C15 precursor, farnesyl pyrophosphate (FPP).

  • Farnesyl Pyrophosphate (FPP) Synthesis: Farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to yield FPP[1][3]. FPP is a critical branch-point intermediate in terpenoid metabolism[3].

  • Formation of (+)-Germacrene A: The first committed step in the biosynthesis of many sesquiterpene lactones is the cyclization of FPP[4][5]. This reaction is catalyzed by a terpene synthase, specifically (+)-germacrene A synthase (GAS), to form the germacrene A hydrocarbon scaffold[4][5][6].

  • Oxidation to Germacrene A Acid: The C12 methyl group of germacrene A undergoes a three-step oxidation to a carboxylic acid, yielding germacrene A acid. This multi-step oxidation is catalyzed by a single multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO)[5][7][8][9][10].

  • Lactonization to (+)-Costunolide: Germacrene A acid is then hydroxylated at the C6 position by another cytochrome P450, (+)-costunolide synthase (COS)[4][11][12][13]. The resulting 6α-hydroxy-germacrene A acid is unstable and spontaneously undergoes lactonization to form the γ-lactone ring, yielding (+)-costunolide[4][5]. Costunolide (B1669451) is a key germacranolide intermediate and a branching point for the synthesis of various sesquiterpene lactone classes[4][11].

  • Formation of the Guaianolide Skeleton: The conversion of the germacranolide skeleton of costunolide into the bicyclic guaianolide skeleton is a critical and complex step. This is catalyzed by a specialized cytochrome P450 enzyme, kauniolide (B3029866) synthase (KLS), which has been identified in other Asteraceae species[14][15]. KLS performs a stereoselective hydroxylation followed by cyclization and water elimination to form the basic guaianolide backbone[14].

  • Putative Final Steps to this compound: The final steps from the basic guaianolide skeleton to this compound involve a series of "decorating" reactions. Based on the this compound structure, these are presumed to be further oxidations, including hydroxylations and an epoxidation, likely catalyzed by other specific cytochrome P450 monooxygenases and potentially other enzyme classes. The exact sequence and the specific enzymes involved in these final modifications in Artemisia are yet to be fully elucidated.

Arborescin_Pathway FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA Cyclization e_GAS Germacrene A Synthase (GAS) FPP->e_GAS GAA Germacrene A Acid GermacreneA->GAA 3-step Oxidation e_GAO Germacrene A Oxidase (GAO, a CYP450) GermacreneA->e_GAO Costunolide (+)-Costunolide GAA->Costunolide C6-Hydroxylation & Lactonization e_COS Costunolide Synthase (COS, a CYP450) GAA->e_COS Guaianolide Guaianolide Skeleton (e.g., Kauniolide) Costunolide->Guaianolide Cyclization e_KLS Kauniolide Synthase-like (KLS, a CYP450) Costunolide->e_KLS This compound This compound Guaianolide->this compound Hydroxylation, Epoxidation, etc. e_CYPs Further CYP450s & other enzymes (putative) Guaianolide->e_CYPs e_GAS->GermacreneA e_GAO->GAA e_COS->Costunolide e_KLS->Guaianolide e_CYPs->this compound

Figure 2: The proposed biosynthetic pathway from FPP to this compound.

Quantitative Data

Quantitative data for the specific enzymes and intermediates in the this compound pathway are limited. The following tables present representative data for related sesquiterpenoid pathways in Asteraceae to provide a quantitative context.

Table 1: Concentration of Sesquiterpenoids in Artemisia Species

CompoundArtemisia SpeciesPlant PartConcentration (% dry weight)Reference
Artemisinin (B1665778)A. annuaLeaves0.44 ± 0.03[11][15]
ArtemisininA. annuaFlowers0.42 ± 0.03[11][15]
ArtemisininA. bushriencesFlowers0.34 ± 0.02[15]
This compoundA. austriacaAerial PartsNot specified, but present[9]
This compoundA. gorgonumNot specifiedNot specified, but present[16]

Table 2: Representative Kinetic Parameters of Key Pathway Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
Germacrene A Synthase (GAS)Cichorium intybus (Chicory)FPP0.5 - 80 (range tested)Not specified[4]
Germacrene A Synthase (LcTPS3)Liriodendron chinenseFPP17.72 ± 0.471.90 ± 0.33[17]
Germacrene A Oxidase (GAO)Lactuca sativa (Lettuce)Germacrene ANot specifiedNot specified[10]
Cytochrome P450 (CYP728D26)Croton laevigatusClerodane backbone13.9Not specified[2]

Experimental Protocols

Elucidating the this compound biosynthetic pathway requires a combination of analytical chemistry and molecular biology techniques. Below are detailed protocols for key experimental procedures.

Protocol: Extraction and Quantitative Analysis of this compound by HPLC-MS

This protocol describes a general method for extracting and quantifying this compound and other sesquiterpene lactones from Artemisia plant material.

1. Sample Preparation: a. Harvest fresh plant material (e.g., leaves, flowers) and either flash-freeze in liquid nitrogen and lyophilize, or oven-dry at a low temperature (e.g., 40°C) to a constant weight. b. Grind the dried plant material to a fine powder using a mortar and pestle or a mechanical grinder. c. Accurately weigh approximately 100 mg of the powdered material into a 2 mL microcentrifuge tube.

2. Extraction: a. Add 1.5 mL of 100% methanol (B129727) (or another suitable solvent like acetone (B3395972) or a methanol/water mixture) to the tube[18][19]. b. Vortex the mixture vigorously for 1 minute. c. Place the tube in an ultrasonic bath for 30 minutes to ensure thorough extraction[18][20]. d. Centrifuge the sample at 13,000 x g for 10 minutes to pellet the plant debris. e. Carefully transfer the supernatant to a new tube. f. To maximize yield, re-extract the pellet with an additional 1.0 mL of the solvent, sonicate for 15 minutes, centrifuge, and combine the supernatants. g. Evaporate the combined supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

3. Sample Analysis by HPLC-MS/MS: a. Reconstitute the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water). b. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial[20]. c. Instrumentation: Use an HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source[12][20]. d. HPLC Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm)[18].
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL. e. MS Conditions:
  • Ionization Mode: Test both positive and negative ESI modes for optimal signal[20]. Guaianolides often show good response in positive mode as [M+H]+ or [M+Na]+ adducts.
  • Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate for the specific instrument and analyte.
  • Data Acquisition: For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument. For identification, use full scan and product ion scan modes. f. Quantification:
  • Prepare a calibration curve using an authentic this compound standard of known concentrations.
  • Integrate the peak area of the specific MRM transition for this compound in both the standards and the samples.
  • Calculate the concentration of this compound in the original plant material based on the calibration curve, accounting for the initial weight and reconstitution volume.

Protocol: Functional Characterization of a Putative Pathway Enzyme in Yeast

This protocol outlines the workflow for expressing a candidate gene (e.g., a cytochrome P450 suspected to be involved in the final decorative steps) in Saccharomyces cerevisiae to verify its function.

1. Gene Cloning and Vector Construction: a. Identify a candidate gene from Artemisia transcriptome data based on homology to known sesquiterpenoid-modifying enzymes (e.g., other plant CYP450s). b. Synthesize the codon-optimized coding sequence of the candidate gene for yeast expression. c. Clone the gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Strain Engineering and Transformation: a. Use a yeast strain that has been metabolically engineered to produce the required substrate. For example, to test an enzyme that modifies the guaianolide skeleton, use a strain already engineered to produce costunolide or a similar precursor. This often involves co-expressing genes for FPP synthase, germacrene A synthase, germacrene A oxidase, and costunolide synthase. b. Transform the engineered yeast strain with the expression vector containing the candidate P450 gene using the lithium acetate/PEG method. c. For P450s, it is often necessary to co-express a cytochrome P450 reductase (CPR) from a plant like Artemisia annua or Arabidopsis thaliana to provide the necessary electrons for catalysis.

3. Expression and In Vivo Bioconversion: a. Grow the transformed yeast cells in a selective synthetic dropout medium lacking the appropriate nutrient (e.g., uracil (B121893) for URA3-based vectors) and containing glucose as the carbon source. b. Once the culture reaches the mid-log phase (OD600 ≈ 0.6-0.8), pellet the cells and resuspend them in an induction medium containing galactose instead of glucose to induce gene expression from the GAL1 promoter. c. Incubate the culture for 48-72 hours at a suitable temperature (e.g., 28-30°C) with shaking.

4. Metabolite Extraction and Analysis: a. To capture the produced terpenoids, which may be secreted or remain in the cells, perform a solvent extraction. Add an equal volume of a non-polar organic solvent (e.g., ethyl acetate) to the yeast culture. b. Vortex vigorously for several minutes to lyse the cells and extract the metabolites. c. Separate the organic phase by centrifugation. d. Analyze the organic extract using GC-MS or LC-MS as described in Protocol 3.1. e. Compare the metabolite profile of the yeast expressing the candidate P450 with a control strain (transformed with an empty vector). The appearance of a new peak corresponding to the expected product (e.g., a hydroxylated guaianolide) confirms the enzymatic function.

Experimental_Workflow cluster_molecular Molecular Biology cluster_fermentation Yeast Culture & Expression cluster_analysis Analytical Chemistry GeneID Identify Candidate Gene (e.g., CYP450) Cloning Clone into Yeast Expression Vector GeneID->Cloning Transform Transform Engineered Yeast Strain Cloning->Transform Growth Grow Yeast Culture (Glucose Medium) Transform->Growth Induction Induce Gene Expression (Galactose Medium) Growth->Induction Incubate Incubate for 48-72h Induction->Incubate Extraction Solvent Extraction of Metabolites Incubate->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Comparison Compare with Control Analysis->Comparison Result Confirm Enzyme Function Comparison->Result

Figure 3: Experimental workflow for functional characterization of a pathway enzyme.

Conclusion and Future Perspectives

The biosynthetic pathway to the guaianolide sesquiterpene lactone this compound in Artemisia is understood in its general outline, following the conserved route of sesquiterpenoid synthesis in the Asteraceae family. Key, well-characterized steps include the formation of FPP, its cyclization to germacrene A, and the subsequent oxidations and lactonization to form the costunolide intermediate.

However, significant knowledge gaps remain, particularly concerning the specific enzymes responsible for the conversion of the germacranolide skeleton to the guaianolide scaffold and the final decorative steps that yield this compound. The enzymes catalyzing these late-stage modifications are likely highly specific cytochrome P450 monooxygenases.

Future research should focus on:

  • Transcriptome Mining and Gene Discovery: Utilizing transcriptomic data from this compound-producing Artemisia species to identify candidate P450s and other enzymes that are co-expressed with known upstream pathway genes.

  • Functional Genomics: Applying the heterologous expression protocols outlined here to systematically characterize the function of these candidate genes.

  • Regulatory Mechanisms: Investigating the transcription factors and signaling pathways (e.g., jasmonate signaling) that regulate the expression of this compound biosynthetic genes to devise strategies for enhancing its production.

Elucidating the complete pathway and its regulation will pave the way for the metabolic engineering of high-yield microbial or plant-based production platforms for this compound and other valuable guaianolides, facilitating their further study and potential therapeutic application.

References

Arborescin: A Comprehensive Technical Guide on its Discovery, Biology, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arborescin, a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, has garnered significant scientific interest due to its diverse biological activities. This document provides an in-depth technical overview of this compound, encompassing its historical discovery, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its molecular mechanisms of action. Quantitative data from various studies are systematically presented in tabular format for comparative analysis. Furthermore, key experimental workflows and a proposed signaling pathway for its apoptotic activity are visualized using diagrams to facilitate a deeper understanding of this promising natural compound.

Discovery and History

This compound was first isolated by Meisels and Weizmann from the plant Artemisia arborescens, a species historically used in traditional medicine.[1] The initial structural elucidation was later proposed by Herout and his colleagues. The precise stereochemistry of the epoxide ring within the this compound molecule was definitively established through total synthesis, which clarified the β-orientation of the epoxide.[1] Subsequent research has led to its isolation from other Artemisia species, including Artemisia absinthium, Artemisia gorgonum, and Artemisia adamsii.[2]

Physicochemical Properties

This compound is a sesquiterpene lactone with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol . Structural analyses using techniques such as Infrared (IR) spectroscopy have revealed the presence of key functional groups, including a carbonyl group within a γ-lactone ring and an epoxy group.[2] Mass spectrometry analysis has confirmed its molecular mass with a molecular ion peak at m/z = 248.[2]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with notable antimicrobial, antifungal, and cytotoxic effects. The quantitative data from these studies are summarized below for easy reference and comparison.

Table 1: Antimicrobial and Antifungal Activity of this compound
MicroorganismAssay TypeResult (MIC/MFC in µg/mL)Reference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)166[2]
Listeria innocuaMinimum Inhibitory Concentration (MIC)166[2]
Escherichia coliMinimum Inhibitory Concentration (MIC)83[2]
Candida glabrataMinimum Inhibitory Concentration (MIC)83[2]
Candida glabrataMinimum Fungicidal Concentration (MFC)166[2]
Table 2: Cytotoxic Activity of this compound
Cell LineCell TypeAssay TypeResult (IC₅₀ in µM)Reference
SH-SY5YNeuroblastomaCytotoxicity Assay229
HepG2HepatocarcinomaCytotoxicity Assay233
S17Non-tumoral bone marrow stromalCytotoxicity Assay445
Table 3: Antioxidant Activity of this compound
Assay TypeResultReference
DPPH Radical ScavengingIC₅₀ = 5.04 ± 0.12 mg/mL[2]
β-carotene Bleaching Test3.64% inhibition[2]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the assessment of its biological activities, based on published literature.

Isolation of this compound from Artemisia absinthium

This protocol describes a straightforward and economical method for the extraction and purification of this compound.

Materials and Reagents:

  • Dried and powdered Artemisia absinthium leaves

  • Acetone

  • Distilled water

  • Hexane (B92381)

  • Methanol

  • Reflux apparatus

  • Vacuum evaporator

  • Filtration apparatus

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Extraction: 50 g of powdered A. absinthium is mixed with 200 mL of a water/acetone mixture (3:7 ratio). The mixture is heated at reflux for 2 hours at a temperature of 65-70°C.[2]

  • Concentration and Initial Purification: The resulting extract is concentrated under vacuum until approximately one-third of the solvent volume is removed. The concentrated extract is then partitioned with 50 mL of hexane.[2]

  • Crystallization: The hexane fraction is collected and allowed to slowly evaporate in a dry location at a temperature between 10 and 15°C. Transparent crystals of this compound will form during this process.[2]

  • Collection and Recrystallization: The crystals are collected via vacuum filtration.[2] For further purification, a basic recrystallization is performed by dissolving the impure crystals in a minimum amount of acetone, followed by the addition of cold methanol. This process is repeated until a single spot is observed on thin-layer chromatography, indicating a pure compound.

  • Storage: The purified crystals are stored in glass vials at 4°C.

G cluster_extraction Extraction cluster_purification Purification cluster_final Final Steps A 50g Artemisia absinthium powder B Add 200mL Water/Acetone (3:7) A->B C Reflux at 65-70°C for 2h B->C D Vacuum Evaporation C->D E Partition with Hexane D->E F Slow Evaporation of Hexane E->F G Crystal Formation F->G H Vacuum Filtration G->H I Recrystallization (Acetone/Methanol) H->I J Pure this compound Crystals I->J G cluster_cell Cancer Cell cluster_nfkb NF-κB Pathway cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS IKK IKK ROS->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa degrades NFkB NF-κB Nucleus_NFkB Nuclear NF-κB NFkB->Nucleus_NFkB translocates NFkB_IkBa->NFkB releases Anti_Apoptotic Anti-Apoptotic Gene Transcription (e.g., Bcl-2) Nucleus_NFkB->Anti_Apoptotic activates Bcl2 Bcl-2 Nucleus_NFkB->Bcl2 activates transcription Anti_Apoptotic->Bcl2 upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bcl2->Mitochondrion inhibits Bax Bax Bax->Mitochondrion promotes release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Arborescin and its Analogues in Nature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin is a naturally occurring guaianolide sesquiterpene lactone, a class of secondary metabolites prevalent in the plant kingdom, particularly within the Asteraceae family. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound and its naturally occurring analogues, detailing their sources, biosynthesis, experimental protocols for their study, and their mechanisms of action.

Natural Sources and Analogues of this compound

This compound is primarily isolated from various species of the genus Artemisia. Its analogues, structurally similar guaianolide sesquiterpene lactones, are also found in a variety of plants, predominantly within the Asteraceae family. A summary of this compound and some of its key natural analogues is presented in Table 1.

Table 1: Natural Sources of this compound and Selected Analogues

Compound NameChemical StructureNatural Source(s)Reference(s)
This compound C₁₅H₂₀O₃Artemisia absinthium L., Artemisia arborescens, Artemisia gorgonum, Artemisia adamsii, Artemisia austriaca Jacq.[1][2]
Absilactone C₁₄H₁₆O₄Artemisia absinthium[3]
Hansonlactone Not specifiedArtemisia absinthium[3]
3α-hydroxypelenolide Not specifiedArtemisia absinthium[3]
Dihydroridentin Not specifiedArtemisia arborescens[2]
Artemongolides G-I Dimeric guaianolidesArtemisia mongolica[4]
Argyin H-K GuaianolidesArtemisia argyi
Salograviolide A GuaianolideCentaurea nicolai[5]
Kandavanolide GuaianolideCentaurea nicolai[5]

Biosynthesis of this compound and Guaianolide Analogues

The biosynthesis of guaianolide sesquiterpene lactones, including this compound, follows the terpenoid pathway, originating from the precursor farnesyl pyrophosphate (FPP). While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway is understood to involve several key transformations.

The biosynthesis begins with the cyclization of FPP, catalyzed by a sesquiterpene synthase, to form a germacrene intermediate. This is followed by a series of oxidative reactions, typically mediated by cytochrome P450 monooxygenases, to introduce hydroxyl groups and facilitate lactonization, forming the characteristic γ-lactone ring. Subsequent enzymatic modifications, such as epoxidation and hydroxylation, lead to the diverse array of guaianolide structures found in nature, including this compound.

Guaianolide Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Germacrene Germacrene Intermediate FPP->Germacrene Sesquiterpene Synthase Hydroxylated_Germacrene Hydroxylated Germacrene Germacrene->Hydroxylated_Germacrene Cytochrome P450s Guaianolide_Scaffold Guaianolide Scaffold Hydroxylated_Germacrene->Guaianolide_Scaffold Oxidation & Lactonization This compound This compound Guaianolide_Scaffold->this compound Tailoring Enzymes (e.g., P450s, Hydroxylases)

A simplified diagram of the proposed biosynthetic pathway for guaianolide sesquiterpene lactones like this compound.

Experimental Protocols

Extraction and Isolation of this compound from Artemisia absinthium

A straightforward and economical method for the extraction and isolation of this compound has been reported.[1]

Protocol:

  • Extraction:

    • 50 g of powdered Artemisia absinthium is refluxed with 200 mL of a water/acetone mixture (3:7, v/v) for 2 hours at 65-70 °C.

    • The resulting extract is concentrated under vacuum to approximately one-third of its original volume.

    • The concentrated extract is then subjected to liquid-liquid extraction with 50 mL of hexane (B92381).

  • Crystallization:

    • The hexane fraction is collected and allowed to evaporate slowly in a dry environment at a temperature of 10-15 °C.

    • Transparent crystals of this compound will form and can be collected by vacuum filtration.

Extraction and Isolation Workflow Plant_Material Powdered Artemisia absinthium Extraction Reflux with Water/Acetone (3:7) Plant_Material->Extraction Concentration Vacuum Evaporation Extraction->Concentration Hexane_Extraction Liquid-Liquid Extraction with Hexane Concentration->Hexane_Extraction Crystallization Slow Evaporation of Hexane Hexane_Extraction->Crystallization Arborescin_Crystals Pure this compound Crystals Crystallization->Arborescin_Crystals

A general workflow for the extraction and isolation of this compound.
Analytical Characterization

A validated HPLC-DAD method for the simultaneous determination of sesquiterpene lactones in wormwood has been established.[6]

  • Column: Reversed-phase C18

  • Mobile Phase: A gradient of 0.085% (v/v) o-phosphoric acid in water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: Diode-array detector (DAD) at 205 nm.

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound.[1]

  • Molecular Ion: m/z = 248, corresponding to the molecular formula C₁₅H₂₀O₃.

  • Fragmentation: Key fragments observed include m/z 233 (loss of CH₃) and m/z 215 (loss of CHO₂).[1]

Biological Activities and Mechanisms of Action

This compound and its analogues exhibit a range of biological activities, with quantitative data for some of these activities summarized in the tables below.

Antimicrobial Activity

This compound has demonstrated notable activity against various bacterial and fungal strains.[1][[“]]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
Staphylococcus aureus166≥ 666[1]
Listeria innocua166666[1]
Escherichia coli83333[1]
Candida glabrata83166[1]

The antimicrobial mechanism of this compound is suggested to involve the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acids in microorganisms.[1]

Cytotoxic Activity

This compound and its analogues have shown significant cytotoxic effects against various cancer cell lines.[8][9]

Table 3: Cytotoxic Activity (IC₅₀) of this compound and Selected Analogues

CompoundCell LineIC₅₀ (µM)Reference
This compound Neuroblastoma (SH-SY5Y)229-233[8]
Hepatocarcinoma (HepG2)229-233[8]
Non-tumoral bone marrow (S17)445[8]
Damsin Breast Cancer (MCF-7)Single-digit µM range[9]
Ambrosin Breast Cancer (MCF-7)Single-digit µM range[9]
Chlorohyssopifolin A Leukemia (HL-60, U-937), Melanoma (SK-MEL-1)< 10[10]
Chlorohyssopifolin D Leukemia (HL-60, U-937), Melanoma (SK-MEL-1)< 10[10]
Linichlorin A Leukemia (HL-60, U-937), Melanoma (SK-MEL-1)< 10[10]

The cytotoxic mechanism of many sesquiterpene lactones, including guaianolides, is often attributed to the presence of an α-methylene-γ-lactone moiety. This functional group can act as a Michael acceptor, reacting with nucleophilic groups (such as cysteine residues) in proteins, thereby disrupting their function. One of the key signaling pathways implicated in the cytotoxic and anti-inflammatory effects of sesquiterpene lactones is the NF-κB pathway. These compounds can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.

NF-kB Signaling Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation Ub_Proteasome Ubiquitin-Proteasome System IkB->Ub_Proteasome Ubiquitination & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IKK Phosphorylation NFkB_IkB->NFkB Release DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory & Pro-survival Gene Expression DNA->Gene_Expression Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK This compound This compound & Analogues This compound->IKK Inhibition

A diagram illustrating the inhibition of the NF-κB signaling pathway by this compound and its analogues.
Anti-inflammatory Activity

Several guaianolide sesquiterpene lactones have demonstrated potent anti-inflammatory activity, often linked to their ability to inhibit the NF-κB pathway and reduce the production of pro-inflammatory mediators such as nitric oxide (NO).

Table 4: Anti-inflammatory Activity of Selected Guaianolide Lactones

CompoundAssayIC₅₀ (µM)Reference
8-deoxylactucin NO production inhibition in murine macrophages2.81[11]
Costunolide NO production inhibition in murine macrophagesMild to moderate toxicity[11]

Chemical Synthesis of this compound Analogues

The total synthesis of complex natural products like this compound is a challenging endeavor. However, various synthetic strategies have been developed for the synthesis of the guaianolide core and its analogues. These approaches often involve key steps such as cycloaddition reactions, radical cyclizations, and transition-metal-catalyzed cross-coupling reactions. The development of synthetic routes allows for the creation of novel analogues with potentially improved biological activities and pharmacokinetic properties. While the total synthesis of this compound itself is not widely reported in the reviewed literature, the synthesis of related guaianolides provides a roadmap for accessing this class of compounds.

Conclusion

This compound and its naturally occurring analogues represent a rich source of bioactive compounds with significant potential for the development of new therapeutic agents. Their diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects, make them attractive targets for further research. This technical guide has provided a comprehensive overview of the current knowledge on these fascinating molecules, from their natural sources and biosynthesis to their mechanisms of action and synthetic accessibility. Further investigation into the specific molecular targets and signaling pathways modulated by this compound and its analogues will be crucial for translating their therapeutic potential into clinical applications.

References

Spectroscopic Profile of Arborescin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Arborescin, a sesquiterpene lactone of significant interest in natural product chemistry and drug discovery. The information presented herein is intended to serve as a core reference for researchers engaged in the identification, characterization, and development of this compound and related compounds.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The electron impact mass spectrum consistently shows a molecular ion peak corresponding to its chemical formula, C₁₅H₂₀O₃.

Ion m/z
[M]⁺248

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of its key functional groups, notably a γ-lactone and an epoxy ring. The characteristic absorption bands provide valuable structural information.[1]

Wave Number (cm⁻¹) Assignment
3058 and 2910C-H stretching vibrations
1770Carbonyl (C=O) stretching of the γ-lactone
1430C-H deformation vibrations
1128C-O-C stretching of the epoxy group

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (CDCl₃)

A database indicates the availability of ¹³C NMR data for this compound in deuterated chloroform (B151607) (CDCl₃).[2] Access to this specific dataset may require subscription to the database.

¹H NMR

Detailed proton NMR data with coupling constants and multiplicities are essential for unambiguous structural confirmation. While specific literature with a complete table was not identified in the search, the structural features of this compound suggest a complex spectrum with signals corresponding to methyl groups, methylene (B1212753) protons, and methine protons, including those associated with the lactone and epoxy rings.

Experimental Protocols

The spectroscopic data for this compound are typically acquired using standard analytical instrumentation and methodologies.

Mass Spectrometry

A common method for obtaining the mass spectrum of this compound involves a gas chromatography-mass spectrometry (GC-MS) system.

  • Instrument : Shimadzu GCMS-QP2010 or equivalent.

  • Ionization Mode : Electron Impact (EI).

  • Sample Introduction : Direct injection or via GC column.

  • Analysis : The instrument separates ions based on their mass-to-charge ratio (m/z).

Infrared Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups.

  • Instrument : FTIR-4700 JASCO instrument or similar.

  • Sample Preparation : Solid phase, typically as a KBr pellet or using an ATR accessory.

  • Spectral Range : 4000–400 cm⁻¹.

  • Process : An interferogram is recorded and then Fourier-transformed to obtain the absorption spectrum.

Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is critical for the detailed structural elucidation of this compound.

  • Instrument : Bruker WM 250 (250 MHz for ¹H, 62.9 MHz for ¹³C) or a higher field spectrometer (e.g., 400 or 500 MHz for ¹H) for better resolution.

  • Solvent : Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

  • Experiments : Standard 1D experiments (¹H and ¹³C) are performed, along with 2D experiments such as COSY, HSQC, and HMBC to establish connectivity and assign all proton and carbon signals unequivocally.

Logical Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow_of_this compound cluster_extraction Isolation cluster_preliminary Preliminary Analysis cluster_functional Functional Group Identification cluster_structural Detailed Structural Elucidation cluster_final Structure Confirmation Isolation Isolation of this compound (e.g., from Artemisia sp.) MS Mass Spectrometry (MS) Determine Molecular Weight Isolation->MS Sample IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Purity Check NMR_1D 1D NMR (¹H, ¹³C) Initial Structural Insights IR->NMR_1D Functional Groups Known NMR_2D 2D NMR (COSY, HSQC, HMBC) Confirm Connectivity & Stereochemistry NMR_1D->NMR_2D Ambiguities Structure Final Structure of this compound NMR_1D->Structure Initial Confirmation NMR_2D->Structure Full Assignment

Caption: Workflow for the spectroscopic identification and structural elucidation of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Arborescin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Found in various Artemisia species, this compound has garnered interest for its potential therapeutic applications, including antitumoral and antimicrobial properties.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing its research and development as a potential drug candidate. This document provides a technical overview of the known and inferred solubility and stability characteristics of this compound, details relevant experimental methodologies, and outlines workflows for its analysis.

Physicochemical Properties

Chemical Structure
  • IUPAC Name: (3aR,4aR,7R,8S,9aS)-3,8-dimethyldecahydronaphtho[2,3-b]furan-2,5-dione

  • Molecular Formula: C₁₅H₂₂O₃

  • Molecular Weight: 250.34 g/mol

Solubility Profile

Quantitative solubility data for this compound in common pharmaceutical solvents is not extensively reported. However, its isolation and extraction procedures offer valuable insights into its solubility characteristics.

Qualitative Solubility:

The extraction of this compound from Artemisia absinthium has been achieved using a mixture of water and acetone (B3395972), followed by partitioning with hexane (B92381).[3] This suggests that this compound possesses some degree of solubility in both polar protic/aprotic solvent mixtures and nonpolar solvents. The low aqueous solubility of a related sesquiterpene lactone, artemisinin (B1665778), has been noted as a challenge in its development, implying that this compound may also exhibit limited solubility in aqueous media.[4]

Table 1: Inferred Solubility of this compound

Solvent ClassSolvent Example(s)Inferred SolubilityRationale/Evidence
Polar Protic Water, EthanolLikely PoorGeneral characteristic of sesquiterpene lactones; challenges with artemisinin noted in the literature.[4]
Polar Aprotic Acetone, DMSOSolubleUsed in extraction protocols; DMSO is a common solvent for similar compounds.[3]
Nonpolar Hexane, ChloroformSolubleUsed in extraction and isolation procedures.[1]
Stability Profile

Direct stability studies on this compound are limited. Theoretical calculations suggest a degree of stability under standard conditions.

Qualitative Stability:

Quantum-chemical descriptors indicate that this compound is resistant to elementary decomposition under standard conditions.[3][5][[“]] This suggests a stable molecular structure. For a related sesquiterpene lactone, absinthin (B1666480), methanolic and aqueous solutions were found to be stable for up to six months, and the solid compound was stable when stored at -35°C.[7][8] However, degradation (yellowing) was observed at room temperature.[7][8] This suggests that this compound, as a solid, should be stored at low temperatures and protected from light. The stability of this compound in aqueous solutions at different pH values and temperatures has not been reported and requires experimental determination.

Table 2: Inferred Stability of this compound

ConditionInferred StabilityRationale/Evidence
Solid State (Room Temp) Potentially Unstable over timeDegradation observed in the related compound absinthin.[7][8]
Solid State (-20°C to -35°C) StableRecommended storage for related compounds.[8]
Aqueous Solution UnknownRequires experimental validation. Stability may be pH-dependent.
Organic Solvents (e.g., Methanol) Potentially StableMethanolic solutions of absinthin were stable for up to 6 months.[8]

Experimental Protocols

Extraction of this compound from Artemisia absinthium

This protocol is based on the methodology described by Gharibi et al. (2024).[3]

  • Plant Material Preparation: Powdered A. absinthium (50 g) is used as the starting material.

  • Extraction: The powder is refluxed with a 200 mL mixture of water and acetone (3:7 v/v) for 2 hours at 65-70°C.

  • Concentration: The resulting extract is concentrated under vacuum until approximately one-third of the solvent volume is removed.

  • Liquid-Liquid Extraction: The concentrated extract is then partitioned with 50 mL of hexane.

  • Crystallization: The hexane fraction is collected and allowed to slowly evaporate in a dry environment at a temperature between 10 and 15°C to facilitate the formation of transparent crystals.

  • Isolation: The formed crystals of this compound are collected via vacuum filtration.

General Protocol for Determining Thermodynamic Solubility

This is a generalized protocol adapted from studies on other poorly soluble compounds and should be optimized for this compound.[9]

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl for simulated gastric fluid, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined from kinetic solubility studies.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantification: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

General Protocol for Assessing Stability in Solution

This protocol provides a framework for evaluating the stability of this compound in different solutions.[10]

  • Solution Preparation: Prepare solutions of this compound at a known concentration in the desired buffers (e.g., acidic, neutral, and alkaline pH) and solvents.

  • Incubation: Incubate the solutions under various conditions of temperature (e.g., 4°C, 25°C, 37°C) and light (e.g., protected from light, exposed to UV light).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

  • Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.

Visualization of Experimental Workflows

Workflow for this compound Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of this compound's solubility and stability.

cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Solubility Determination cluster_2 Phase 3: Stability Profiling A This compound solid material B Solvent Screening (Qualitative) A->B C Selection of Relevant Solvents B->C D Kinetic Solubility Assay C->D H Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) C->H E Determine Time to Equilibrium D->E F Thermodynamic Solubility Assay E->F G Quantitative Solubility Data F->G L Comprehensive Stability Profile G->L I Identify Degradation Products (LC-MS) H->I J Develop Stability-Indicating Method (HPLC) I->J K Long-Term Stability Study J->K K->L

References

Arborescin: A Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin, a sesquiterpene lactone primarily isolated from various Artemisia species, has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic targets, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to facilitate a deeper understanding of this compound's mechanism of action.

Quantitative Data Summary

The biological activity of this compound has been quantified in several studies, providing valuable metrics for its potential therapeutic applications. The following tables summarize the available data on its cytotoxic and antimicrobial efficacy.

Table 1: Cytotoxicity of this compound against Cancer and Non-Cancerous Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
SH-SY5YNeuroblastoma229[1]
HepG2Hepatocarcinoma233[1]
S17Non-tumoral bone marrow stromal445[1]
A-549Lung Adenocarcinoma>80.6 (as part of an extract)[2]
MCF-7Breast Adenocarcinoma221.5 µg/mL (as part of an extract)[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of this compound
MicroorganismTypeMIC (µg/mL)MFC/MBC (µg/mL)Reference
Escherichia coliGram-negative Bacteria83-[3]
Pseudomonas aeruginosaGram-negative Bacteria83-[3]
Staphylococcus aureusGram-positive Bacteria166-[3]
Listeria innocuaGram-positive Bacteria166-[3]
Candida glabrataFungus83166[3]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MFC (Minimum Fungicidal Concentration) is the lowest concentration of an antifungal agent that kills a particular fungus. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial density.

Potential Therapeutic Targets and Signaling Pathways

This compound's therapeutic effects are believed to be mediated through its interaction with multiple cellular targets and signaling pathways. The presence of an α-methylene-γ-lactone moiety in its structure is a key feature, enabling it to act as a Michael acceptor and form covalent bonds with nucleophilic groups in proteins, thereby modulating their function.

Anticancer Activity: Inhibition of NF-κB and STAT3 Signaling

A significant body of evidence points towards the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways as a primary mechanism for this compound's anticancer effects.

  • NF-κB Pathway Inhibition: Sesquiterpene lactones, like this compound, have been shown to directly target the p65 subunit of NF-κB.[4][5] They achieve this by selectively alkylating specific cysteine residues (notably Cys38) within the p65 protein.[6] This covalent modification prevents the DNA binding of NF-κB, thereby inhibiting the transcription of its target genes, which are involved in inflammation, cell survival, and proliferation. Some studies also suggest that sesquiterpene lactones can inhibit the degradation of IκBα, the inhibitory protein of NF-κB, further preventing NF-κB activation.[7]

  • STAT3 Pathway Inhibition: The STAT3 signaling pathway is another critical target in cancer therapy. Sesquiterpene lactones have been demonstrated to suppress the phosphorylation of STAT3.[8][9] This inhibition prevents the dimerization and nuclear translocation of STAT3, leading to the downregulation of its target genes that promote cell cycle progression and inhibit apoptosis (e.g., cyclin D1, c-Myc, Bcl-2, and survivin).[8] The anti-proliferative effects of some sesquiterpene lactones have been directly correlated with their ability to inhibit STAT3 activation.[3]

G Proposed Anticancer Signaling Pathways of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK JAK JAK Receptor->JAK IkB IkB IKK->IkB P p65 p65 p65_nuc p65 p65->p65_nuc p50 p50 p50_nuc p50 p50->p50_nuc NFkB_complex p65/p50/IkB NFkB_complex->IkB degradation NFkB_complex->p65 NFkB_complex->p50 STAT3_inactive STAT3 STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active dimerization Arborescin_cyto This compound Arborescin_cyto->p65 alkylation Arborescin_cyto->STAT3_inactive inhibition of phosphorylation JAK->STAT3_inactive P DNA DNA p65_nuc->DNA p50_nuc->DNA STAT3_active->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Stimulus Stimulus Stimulus->Receptor

Caption: Proposed anticancer signaling pathways of this compound.

Antimicrobial Activity: Targeting Dihydrofolate Reductase

Molecular docking studies have identified dihydrofolate reductase (DHFR) as a potential target for the antibacterial activity of this compound.[10] DHFR is a key enzyme in the synthesis of tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and amino acids. Inhibition of bacterial DHFR disrupts these vital metabolic processes, leading to the cessation of bacterial growth. This compound exhibited a strong docking score with DHFR, suggesting a high binding affinity.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Replace the existing medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the plate for 24, 48, or 72 hours.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

G MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 4h E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 H->I

Caption: MTT Assay Workflow.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Collection:

    • Treat cells with this compound at the desired concentrations for the specified time.

    • Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-negative and PI-negative cells are viable.

    • FITC-positive and PI-negative cells are in early apoptosis.

    • FITC-positive and PI-positive cells are in late apoptosis or necrosis.

Analysis of NF-κB and STAT3 Phosphorylation: Western Blotting

Western blotting is used to detect the levels of specific proteins in cell lysates, such as phosphorylated and total NF-κB p65 and STAT3.

  • Protein Extraction:

    • Treat cells with this compound and/or a stimulating agent (e.g., TNF-α for NF-κB, IL-6 for STAT3).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, and a loading control like β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

G Western Blot Workflow for NF-κB/STAT3 Analysis A 1. Cell Treatment (this compound +/- Stimulus) B 2. Protein Extraction A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (ECL) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Western Blot Workflow.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, with promising anticancer, antimicrobial, and anti-inflammatory activities. Its ability to modulate key signaling pathways, such as NF-κB and STAT3, provides a strong rationale for its further development as an anticancer drug. The molecular docking studies also suggest a clear target for its antibacterial effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to elucidate its mechanisms of action in greater detail. Future research should focus on expanding the in vitro and in vivo studies to a broader range of cancer models and microbial strains, as well as on identifying its specific molecular targets with greater precision. This will be crucial for translating the promising preclinical findings into clinical applications.

References

Arborescin's Cytotoxic Effects on Cancer Cell Lines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arborescin, a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, has demonstrated notable cytotoxic and antiproliferative activities against various cancer cell lines. This technical guide provides an in-depth overview of the current scientific understanding of this compound's anticancer effects, with a focus on quantitative cytotoxicity data, detailed experimental methodologies, and an exploration of its potential molecular mechanisms of action. While the precise signaling pathways targeted by this compound are still under investigation, this paper synthesizes the available data and extrapolates potential mechanisms based on the known activities of structurally related sesquiterpene lactones. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below, highlighting its selective cytotoxicity towards cancer cells over non-tumoral cells.

Cell LineCell TypeCancer TypeIC50 (µM)Source
SH-SY5Y Human NeuroblastomaNeuronal229-233[1]
HepG2 Human HepatocarcinomaLiver229-233[1]
S17 Mouse Bone Marrow StromalNon-Tumoral445[1]

Note: The data indicates that this compound is significantly more potent against the tested cancer cell lines compared to the non-tumoral stromal cell line.

Experimental Protocols

The following sections detail representative experimental protocols for assessing the cytotoxicity of compounds like this compound. While the complete, detailed methodology from the primary study citing the IC50 values for this compound is not fully available, these protocols represent standard and widely accepted methods for the assays that were likely performed.

Cell Culture
  • SH-SY5Y (Human Neuroblastoma): Cells are typically cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052), and 2 mM L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • HepG2 (Human Hepatocarcinoma): These cells are commonly grown in Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin. Culture conditions are the same as for SH-SY5Y cells.

  • S17 (Mouse Bone Marrow Stromal): S17 cells are generally cultured in Dulbecco's Modified Eagle Medium (DMEM) containing 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 24 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanism of Action

While the direct molecular targets of this compound in cancer cells have not been definitively elucidated, the broader class of sesquiterpene lactones is known to exert its anticancer effects through the modulation of several key signaling pathways. The following sections describe these potential mechanisms, which are likely relevant to this compound's activity.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Sesquiterpene lactones are well-documented inhibitors of this pathway.

NF_kB_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα (Inactive) IkB->NFkB_IkB Sequesters NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Several sesquiterpene lactones have been shown to interfere with STAT3 signaling.

STAT3_Pathway cluster_nucleus Nucleus This compound This compound JAK JAK This compound->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes

Caption: Potential inhibition of the JAK/STAT3 signaling pathway by this compound.

Interference with MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cell growth, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. Sesquiterpene lactones have been reported to modulate MAPK signaling, often leading to cell cycle arrest and apoptosis.

MAPK_Pathway This compound This compound Raf Raf This compound->Raf Inhibits? Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Promotes

Caption: Hypothesized modulation of the MAPK/ERK pathway by this compound.

Conclusion and Future Directions

This compound exhibits significant and selective cytotoxic activity against neuroblastoma and hepatocarcinoma cell lines in vitro. While the precise molecular mechanisms of this compound are yet to be fully elucidated, evidence from structurally related sesquiterpene lactones suggests that its anticancer effects may be mediated through the inhibition of pro-survival signaling pathways such as NF-κB, STAT3, and MAPK.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the direct molecular targets of this compound and confirming its effects on the NF-κB, STAT3, and MAPK pathways in relevant cancer cell lines.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of neuroblastoma and hepatocellular carcinoma.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify compounds with improved potency and selectivity.

The promising in vitro activity of this compound warrants further investigation to establish its potential as a novel therapeutic agent for the treatment of cancer.

References

Arborescin: A Comprehensive Technical Guide to its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin, a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, has demonstrated notable antimicrobial properties. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, presenting quantitative data, detailed experimental protocols for its evaluation, and insights into its potential mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Antimicrobial Spectrum of this compound

Recent studies have elucidated the inhibitory and cidal activity of this compound against a range of pathogenic bacteria and fungi. The following tables summarize the quantitative data obtained from in vitro susceptibility testing.

Table 1: Antibacterial Activity of this compound
Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mLMinimum Bactericidal Concentration (MBC) in µg/mL
Escherichia coli83[1]Not Reported
Staphylococcus aureus166[1]Not Reported
Listeria innocua166[1]Not Reported
Bacillus cereusNot ReportedNot Reported
Table 2: Antifungal Activity of this compound
Fungal StrainMinimum Inhibitory Concentration (MIC) in µg/mLMinimum Fungicidal Concentration (MFC) in µg/mL
Candida glabrata83[1]166[1]
Candida albicansNot ReportedNot Reported
Aspergillus nigerNot ReportedNot Reported

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the assessment of its antimicrobial activity, based on established protocols.

Isolation of this compound from Artemisia absinthium L.

A recently developed method allows for the straightforward and economical extraction of this compound crystals.[1]

Procedure:

  • 50 g of powdered A. absinthium is extracted with a 200 mL mixture of water and acetone (B3395972) (3:7 ratio).

  • The mixture is heated at reflux for 2 hours at a temperature of 65-70°C.

  • The resulting extract is concentrated under vacuum until approximately one-third of the solvent is removed.

  • The concentrated extract is then subjected to liquid-liquid extraction with 50 mL of hexane (B92381).

  • The hexane fraction is collected and the solvent is allowed to evaporate slowly in a dry environment at a temperature between 10 and 15°C.

  • Transparent crystals of this compound will form and can be collected by vacuum filtration.

G Workflow for this compound Isolation cluster_extraction Extraction cluster_concentration Concentration & Partitioning cluster_crystallization Crystallization A A. absinthium Powder C Reflux at 65-70°C for 2h A->C B Water/Acetone (3:7) B->C D Vacuum Evaporation C->D E Hexane Extraction D->E F Slow Evaporation of Hexane E->F G This compound Crystals F->G H Vacuum Filtration G->H

Figure 1: Workflow for the isolation of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The antimicrobial activity of this compound is determined using the broth microdilution method. This method involves challenging the microbial isolates with serial dilutions of this compound in a liquid growth medium.

1. Preparation of this compound Stock Solution:

  • Aseptically weigh a precise amount of purified this compound powder.

  • Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). The stock solution should be sterilized by filtration through a 0.22 µm filter.

2. Preparation of Microbial Inoculum:

  • Bacteria: Subculture the bacterial isolates onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar) and incubate at 37°C for 18-24 hours to ensure purity and viability. Harvest several well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Fungi: Subculture the fungal isolates onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 25-28°C for a duration appropriate for the specific fungus to ensure sporulation or viable growth. For yeasts, prepare an inoculum as described for bacteria. For filamentous fungi, harvest spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface. Adjust the spore suspension to a concentration of approximately 1-5 x 10⁶ CFU/mL using a hemocytometer. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.4-5 x 10⁴ CFU/mL.

3. Broth Microdilution Assay:

  • Perform two-fold serial dilutions of the this compound stock solution in the appropriate sterile broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. The final concentrations should typically range from a clinically relevant high to a low concentration (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculate each well (except for the sterility control) with the prepared microbial inoculum.

  • Include a growth control well (containing only the inoculum and medium) and a sterility control well (containing only the medium).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 24-72 hours for fungi, depending on the organism's growth rate.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible microbial growth. The addition of a viability indicator, such as resazurin, can aid in the determination of the endpoint.[2]

5. Determination of MBC/MFC:

  • To determine the MBC or MFC, aliquot a small volume (e.g., 10 µL) from the wells showing no visible growth in the MIC assay and plate it onto a suitable agar medium.

  • Incubate the plates under the appropriate conditions.

  • The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

G Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A This compound Stock Solution C Serial Dilution in 96-well Plate A->C B Microbial Inoculum (0.5 McFarland) D Inoculation of Wells B->D C->D E Incubate at appropriate temperature and duration D->E F Determine MIC (No visible growth) E->F G Plate from clear wells F->G H Determine MBC/MFC (≥99.9% killing) G->H

Figure 2: General workflow for the broth microdilution assay.

Proposed Mechanism of Action

The antimicrobial activity of sesquiterpene lactones, including this compound, is often attributed to the presence of an α-methylene-γ-lactone moiety. This functional group can act as a Michael acceptor, reacting with nucleophilic groups (such as sulfhydryl groups) in microbial proteins and enzymes, leading to their inactivation.[3] This can disrupt essential cellular processes, ultimately leading to cell death.

Furthermore, the lipophilic nature of this compound may facilitate its interaction with and disruption of the microbial cell membrane, leading to increased permeability and leakage of cellular contents.[3][4] Molecular docking studies have also suggested a potential interaction between this compound and bacterial DNA gyrase, an essential enzyme involved in DNA replication. The predicted robust docking score of -8.1 kcal/mol indicates a high binding affinity, suggesting that inhibition of this enzyme could be a key aspect of its antibacterial mechanism.[1]

G Proposed Antimicrobial Mechanism of this compound cluster_cell Microbial Cell cluster_outcome Cellular Effects This compound This compound (Sesquiterpene Lactone) Membrane Cell Membrane Disruption This compound->Membrane Lipophilicity Enzymes Enzyme Inactivation (Michael Addition) This compound->Enzymes α-methylene-γ-lactone DNA_Gyrase DNA Gyrase Inhibition This compound->DNA_Gyrase High Binding Affinity Leakage Cellular Leakage Membrane->Leakage Inhibition Inhibition of Cellular Processes Enzymes->Inhibition Replication Inhibition of DNA Replication DNA_Gyrase->Replication Death Cell Death Leakage->Death Inhibition->Death Replication->Death

Figure 3: Proposed mechanisms of antimicrobial action for this compound.

Conclusion

This compound exhibits a promising antimicrobial spectrum, with demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The detailed protocols provided in this guide offer a framework for the consistent and reproducible evaluation of its antimicrobial properties. Further research into its mechanism of action is warranted to fully elucidate its potential as a novel therapeutic agent. The combination of its effects on the cell membrane, essential enzymes, and DNA replication machinery makes this compound a compelling candidate for further drug development efforts.

References

Methodological & Application

Application Notes and Protocols for Arborescin Extraction, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the extraction and purification of Arborescin, a sesquiterpene lactone with significant biological activities. The information is intended for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound (C₁₅H₂₀O₃, Molecular Mass: 248 g/mol ) is a naturally occurring sesquiterpene lactone found in various plant species of the Artemisia genus, including Artemisia absinthium, Artemisia arborescens, and Artemisia gorgonum.[1] It has garnered scientific interest due to its diverse pharmacological properties, which include antimicrobial, antifungal, and antitumor activities.[1][2]

Extraction of this compound from Artemisia absinthium

This protocol details a straightforward and economical method for the extraction of this compound from the dried aerial parts of Artemisia absinthium.[1]

Materials and Equipment:

  • Dried and powdered Artemisia absinthium plant material

  • Solvents: Acetone (B3395972), Water (distilled), Hexane (B92381)

  • Reflux apparatus

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus (vacuum filtration)

  • Glass vials for storage

Protocol:

  • Solvent Extraction:

    • To 50 g of powdered Artemisia absinthium, add 200 mL of a water/acetone mixture in a 3:7 ratio.

    • Heat the mixture at reflux for 2 hours at a temperature of 65–70 °C.[1]

  • Concentration and Liquid-Liquid Extraction:

    • After reflux, concentrate the extract using a rotary evaporator until approximately one-third of the solvent volume remains.[1]

    • Transfer the concentrated extract to a separatory funnel and perform a liquid-liquid extraction with 50 mL of hexane.[1]

    • Collect the hexane fraction, which now contains this compound.

  • Crystallization:

    • Allow the hexane to evaporate slowly from the collected fraction in a dry location at a temperature between 10 and 15 °C.[1]

    • Transparent crystals of this compound will begin to form.

    • Collect the crystals via vacuum filtration.[1]

Purification of this compound by Recrystallization

The crude this compound crystals obtained from the extraction process can be further purified using the following recrystallization protocol.[1]

Materials and Equipment:

  • Crude this compound crystals

  • Solvents: Acetone (minimum amount), cold Methanol (B129727)

  • Beakers

  • Filtration apparatus (vacuum filtration)

  • Thin-Layer Chromatography (TLC) equipment for purity assessment

Protocol:

  • Dissolution: Dissolve the impure crystals in a minimum amount of acetone.[1]

  • Precipitation: Add cold methanol to the acetone solution to precipitate the this compound.[1]

  • Repetition and Purity Check:

    • Repeat the dissolution and precipitation steps until a highly pure crystal is obtained.[1]

    • The purity of the crystals should be monitored by Thin-Layer Chromatography (TLC). A single spot on the TLC plate indicates a high degree of purity.[1]

  • Final Collection and Storage:

    • Collect the purified crystals by vacuum filtration.

    • Store the isolated crystals in glass vials at 4 °C.[1]

Quantitative Biological Activity of this compound

This compound has demonstrated a range of biological activities. The following tables summarize the key quantitative data from various studies.

Table 1: Antimicrobial and Antifungal Activity of this compound [1]

MicroorganismTestResult (µg/mL)
Staphylococcus aureusMIC166
Listeria innocuaMIC166
Escherichia coliMIC83
Candida glabrataMIC83
Candida glabrataMFC166

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Antioxidant and Cytotoxic Activity of this compound

ActivityAssayResultReference
AntioxidantDPPH Radical ScavengingIC₅₀: 5.04 ± 0.12 mg/mL[1]
Antioxidantβ-carotene Bleaching Test3.64% inhibition[1]
CytotoxicNeuroblastoma (SH-SY5Y) cellsIC₅₀: 229-233 µM
CytotoxicHepatocarcinoma (HepG2) cellsIC₅₀: 229-233 µM
CytotoxicNon-tumoral (S17) cellsIC₅₀: 445 µM

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Workflows

The following diagram illustrates the general workflow for the extraction, purification, and analysis of this compound.

Arborescin_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Artemisia absinthium Powder solvent_extraction Solvent Extraction (Water/Acetone, Reflux) plant_material->solvent_extraction concentration Concentration (Rotary Evaporator) solvent_extraction->concentration liquid_extraction Liquid-Liquid Extraction (Hexane) concentration->liquid_extraction crude_crystals Crude this compound Crystals liquid_extraction->crude_crystals recrystallization Recrystallization (Acetone/Methanol) crude_crystals->recrystallization purity_check Purity Assessment (TLC) recrystallization->purity_check pure_crystals Pure this compound Crystals purity_check->pure_crystals Single Spot biological_assays Biological Activity Assays (Antimicrobial, Antifungal, Cytotoxic) pure_crystals->biological_assays characterization Structural Characterization (IR, Mass Spec) pure_crystals->characterization

Figure 1. Experimental workflow for this compound.

Proposed Signaling Pathways of this compound

While the precise molecular mechanisms of this compound are still under investigation, preliminary studies and research on similar sesquiterpene lactones suggest potential involvement in key signaling pathways.

Antibacterial Activity: Inhibition of Dihydrofolate Reductase (DHFR)

Molecular docking studies have indicated that this compound may exert its antibacterial effects by inhibiting Dihydrofolate Reductase (DHFR), a crucial enzyme in bacterial folate metabolism.[1] Inhibition of DHFR disrupts the synthesis of essential precursors for DNA and amino acids, ultimately leading to bacterial cell death.

DHFR_Inhibition This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibits Folate_Pathway Folate Biosynthesis Pathway DNA_Synthesis DNA & Amino Acid Synthesis Folate_Pathway->DNA_Synthesis Essential for Bacterial_Growth Bacterial Growth Inhibition DNA_Synthesis->Bacterial_Growth Leads to

Figure 2. Proposed antibacterial mechanism of this compound.
Potential Anti-inflammatory and Anticancer Mechanisms

Based on the known activities of other sesquiterpene lactones, it is hypothesized that this compound's anti-inflammatory and anticancer effects may be mediated through the modulation of key signaling pathways such as NF-κB and MAPK. These pathways are critical regulators of inflammation, cell proliferation, and apoptosis. Further experimental validation is required to confirm the direct effects of this compound on these pathways.

NFkB_MAPK_Pathway cluster_stimuli Pro-inflammatory/Carcinogenic Stimuli cluster_pathways Signaling Pathways cluster_cellular_response Cellular Responses Stimuli Inflammatory Cytokines, Growth Factors NFkB NF-κB Pathway Stimuli->NFkB MAPK MAPK Pathway Stimuli->MAPK Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation NFkB->Proliferation Apoptosis Apoptosis Inhibition NFkB->Apoptosis MAPK->Proliferation MAPK->Apoptosis This compound This compound (Hypothesized) This compound->NFkB Inhibits? This compound->MAPK Modulates?

Figure 3. Hypothesized signaling pathways for this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Arborescin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin, a sesquiterpene lactone found in various Artemisia species, has garnered significant interest within the scientific community due to its diverse biological activities. These include potent cytotoxic effects against cancer cell lines, as well as notable antimicrobial and antioxidant properties.[1][2] As research into the therapeutic potential of this compound progresses, the need for robust and reliable methods for its quantification in plant extracts becomes increasingly critical. These methods are essential for the standardization of herbal preparations, pharmacokinetic studies, and the overall development of new therapeutic agents.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in plant extracts. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this promising natural compound. The protocols herein describe methods for extraction, sample preparation, and analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, this document summarizes key quantitative data on the biological activities of this compound and provides visual representations of its putative signaling pathways.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Cytotoxic and Antioxidant Activity of this compound

ActivityCell Line/AssayIC50 ValueReference
Cytotoxic ActivityNeuroblastoma (SH-SY5Y)229-233 µM[2]
Hepatocarcinoma (HepG2)229-233 µM[2]
Non-tumoral Bone Marrow Stromal (S17)445 µM[2]
Antioxidant ActivityDPPH Radical Scavenging Assay5.04 ± 0.12 mg/mL[1]

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (Minimum Inhibitory Concentration)MFC (Minimum Fungicidal Concentration)Reference
Staphylococcus aureus166 µg/mL-[1]
Listeria innocua166 µg/mL-[1]
Escherichia coli83 µg/mL-[1]
Candida glabrata83 µg/mL166 µg/mL[1]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is adapted from a method for extracting this compound from Artemisia absinthium L.[1]

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Artemisia sp.)

  • Water/acetone mixture (3:7 v/v)

  • Hexane (B92381)

  • Rotary evaporator

  • Reflux apparatus

  • Filtration apparatus (e.g., Büchner funnel, vacuum flask)

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Weigh 50 g of the powdered plant material and place it in a round-bottom flask.

  • Add 200 mL of the water/acetone mixture (3:7) to the flask.

  • Heat the mixture at reflux for 2 hours at a temperature of 65-70°C.

  • After reflux, allow the mixture to cool to room temperature.

  • Concentrate the extract using a rotary evaporator under vacuum until approximately one-third of the solvent volume is removed.

  • Transfer the concentrated extract to a separatory funnel and perform a liquid-liquid extraction with 50 mL of hexane.

  • Collect the hexane fraction.

  • Allow the hexane to evaporate slowly in a dry location at a temperature between 10 and 15°C.

  • Transparent crystals of this compound will begin to form.

  • Collect the crystals by vacuum filtration.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method that can be optimized for the specific instrumentation and plant matrix. It is based on conditions used for the analysis of compounds from Artemisia species.[3]

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometric (MS) detector

  • C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (ultrapure)

  • Formic acid (optional, for improved peak shape)

  • This compound standard of known purity

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard in acetonitrile (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution in acetonitrile to cover the expected concentration range of this compound in the samples.

  • Sample Preparation:

    • Accurately weigh the extracted this compound crystals or the dried plant extract.

    • Dissolve the sample in acetonitrile to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (A) and water (B) (e.g., with 0.1% formic acid).

    • Gradient Program:

      • 0-10 min: 35% A

      • 10-30 min: 35-65% A

      • 30-40 min: 65-85% A

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: Monitor at a wavelength where this compound has maximum absorbance (if using DAD, determine via UV scan) or use MS detection for higher selectivity and sensitivity. For MS detection, the molecular ion of this compound ([M+H]⁺ or other adducts) would be monitored.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the GC-MS analysis of this compound, based on methods used for the analysis of sesquiterpene lactones in plant extracts.[4]

Instrumentation:

  • GC-MS system with a capillary column suitable for terpenoid analysis (e.g., HP-5MS, DB-5)

Reagents:

  • Helium (carrier gas)

  • Solvent for sample dissolution (e.g., acetone, dichloromethane)

  • This compound standard of known purity

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetone).

    • Prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Dissolve the extracted this compound or plant extract in the chosen solvent.

    • Ensure the sample is free of non-volatile residues. Derivatization may be necessary for improved volatility and thermal stability, though often not required for sesquiterpene lactones.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 min

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 min

    • MS Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Quantification:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (molecular ion at m/z 248).[1]

    • Quantification can be performed using an external standard calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.

Visualizations

Experimental Workflow

G plant Plant Material (Artemisia sp.) extraction Solvent Extraction (Water/Acetone & Hexane) plant->extraction crystallization Crystallization extraction->crystallization hplc HPLC Analysis crystallization->hplc Dissolve in Acetonitrile gcms GC-MS Analysis crystallization->gcms Dissolve in Acetone quantification Quantification hplc->quantification gcms->quantification

Caption: Workflow for this compound Quantification.

Putative Signaling Pathway for this compound-Induced Apoptosis

Based on studies of Artemisia extracts containing this compound, a potential mechanism for its cytotoxic effect involves the induction of apoptosis. This process may be initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade. Furthermore, modulation of signaling pathways such as Wnt/β-catenin and STAT3 may also play a crucial role.

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Wnt Wnt/β-catenin Pathway This compound->Wnt Inhibition STAT3 STAT3 Pathway This compound->STAT3 Inhibition Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Wnt->Apoptosis Suppression STAT3->Apoptosis Suppression

Caption: this compound's Proposed Apoptotic Pathway.

Logical Relationship for Antimicrobial Action

The antimicrobial activity of this compound is suggested to involve the disruption of the microbial cell membrane, leading to the leakage of intracellular components and ultimately cell death.

G This compound This compound Membrane Bacterial Cell Membrane Interaction This compound->Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: this compound's Antimicrobial Mechanism.

References

Application Note: Quantitative Analysis of Arborescin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin, a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, has garnered significant interest within the scientific community.[1] This is largely due to its diverse and promising biological activities, including antimicrobial and potential antitumoral effects.[2][3] As research into the therapeutic potential of this compound progresses, the need for a robust and reliable analytical method for its quantification is paramount. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in various sample matrices. The described protocol is essential for pharmacokinetic studies, quality control of herbal preparations, and in vitro biological assays.

This compound's chemical structure, featuring a γ-lactone ring, is a key determinant of its bioactivity.[2] The compound has a molecular weight of 248 g/mol .[2][4] The method outlined below has been developed to ensure high sensitivity, specificity, and reproducibility for the quantitative analysis of this promising natural product.

Experimental Protocols

Sample Preparation: Extraction of this compound from Artemisia sp. Plant Material

This protocol describes an effective method for extracting this compound from dried and powdered plant material.

Materials:

  • Dried and powdered Artemisia sp. aerial parts

  • Reagent grade methanol (B129727)

  • Deionized water

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

  • Add 20 mL of 80% aqueous methanol (80:20 methanol:water, v/v).[5]

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean 50 mL tube.

  • Repeat the extraction process (steps 2-6) on the plant pellet with an additional 20 mL of 80% aqueous methanol to ensure complete extraction.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Method for this compound Quantification

This section details the instrumental parameters for the chromatographic separation and quantification of this compound.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water[6]
Mobile Phase B Acetonitrile[6]
Gradient Elution 0-10 min: 30% B; 10-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% B
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 40 minutes
Preparation of Standard Solutions and Calibration Curve
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the primary stock solution with methanol.

  • Calibration Curve: Inject 10 µL of each working standard solution into the HPLC system in triplicate. Plot a calibration curve of the peak area versus the concentration of this compound. Determine the linearity of the method by calculating the coefficient of determination (R²), which should be ≥ 0.999.

Data Presentation

The following tables summarize the expected quantitative data from the validation of this HPLC method.

Table 1: HPLC Method Validation Parameters

ParameterResult
Retention Time (min) ~18.5
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Table 2: Quantification of this compound in an Exemplary Artemisia Extract

Sample IDPeak AreaConcentration (µg/mL)Amount in Plant Material (mg/g)
Artemisia Extract 11.25 x 10⁶45.80.229
Artemisia Extract 21.32 x 10⁶48.40.242
Artemisia Extract 31.28 x 10⁶46.90.235
Average 1.28 x 10⁶ 47.0 0.235
% RSD 2.7% 2.7% 2.7%

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh 1.0g of Powdered Artemisia B Add 20mL of 80% Methanol A->B C Ultrasonic Bath (30 min) B->C D Centrifuge (4000 rpm, 15 min) C->D E Collect Supernatant D->E F Repeat Extraction D->F Re-extract Pellet G Combine Supernatants E->G F->G H Evaporate to Dryness G->H I Reconstitute in 5mL Methanol H->I J Filter (0.45 um) I->J K Inject 10 uL into HPLC J->K L Chromatographic Separation K->L M UV Detection at 210 nm L->M N Data Acquisition M->N O Peak Integration N->O P Quantification using Calibration Curve O->P Q Report Results P->Q

Caption: Experimental workflow for this compound quantification.

Proposed Signaling Pathway for this compound's Anti-Cancer Activity

While the precise signaling pathways affected by this compound are still under investigation, its structural similarity to other bioactive sesquiterpene lactones, such as Dihydroartemisinin, suggests a potential mechanism of action.[7] Dihydroartemisinin has been shown to inhibit the mTORC1 signaling pathway by activating AMPK.[7] The following diagram illustrates this proposed pathway, which may be relevant for this compound.

G This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits

References

Application Notes: In Vitro Biological Activities of Arborescin

Author: BenchChem Technical Support Team. Date: December 2025

Arborescin, a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, has garnered significant interest for its diverse biological activities.[1][2] It belongs to a large class of natural compounds known for their therapeutic potential, including antitumor, anti-inflammatory, and antimicrobial effects.[2][3] These application notes provide an overview of the in vitro assays used to characterize the cytotoxic and anti-inflammatory properties of this compound, intended for researchers in pharmacology, oncology, and drug development.

Cytotoxicity and Anti-proliferative Activity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, including neuroblastoma (SH-SY5Y) and hepatocarcinoma (HepG2).[1] Studies show that its cytotoxic effects are more pronounced on cancer cells compared to non-tumoral cell lines, such as bone marrow stromal cells (S17), highlighting its potential as a selective anticancer agent.[1][3] The primary mechanism of its anti-proliferative action is believed to be the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[4][5] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Induction of Apoptosis

A key mechanism behind this compound's anticancer effect is the induction of apoptosis.[5] Related studies on extracts from Artemisia absinthium, a source of this compound, show that treatment can lead to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[4] This shift disrupts the mitochondrial membrane potential, triggering the activation of executioner caspases, such as caspase-3, which ultimately leads to cell death.[4][5] The Annexin V/Propidium Iodide (PI) assay is a standard method to quantify apoptotic and necrotic cell populations.

Anti-inflammatory Properties

Sesquiterpene lactones are well-documented for their anti-inflammatory effects.[6] The anti-inflammatory potential of compounds like this compound can be evaluated in vitro by measuring their ability to inhibit the production of inflammatory mediators in cells like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).[7] A common method is the Griess assay, which quantifies nitrite (B80452), a stable product of nitric oxide (NO), a key inflammatory molecule.[7][8]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's biological activity.

Table 1: Cytotoxicity of this compound

Cell Line Cell Type IC50 Value (µM) Reference
SH-SY5Y Neuroblastoma ~229-233 [1]
HepG2 Hepatocarcinoma ~229-233 [1]

| S17 | Non-tumoral bone marrow stroma | 445 |[1] |

Table 2: Antioxidant and Antimicrobial Activity of this compound

Assay / Organism Metric Result Reference
DPPH Radical Scavenging IC50 5.04 ± 0.12 mg/mL [2][[“]]
Staphylococcus aureus MIC 166 µg/mL [2]
Listeria innocua MIC 166 µg/mL [2]
Candida glabrata MIC 83 µg/mL [2]

| Candida glabrata | MFC | 166 µg/mL |[2] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Experimental Workflows and Signaling Pathways

G cluster_prep Preparation cluster_assays Assays culture 1. Cell Seeding (e.g., 96-well or 6-well plates) treat 2. This compound Treatment (Varying Concentrations) culture->treat mtt Cytotoxicity Assay (MTT) - Determine IC50 treat->mtt inflam Anti-Inflammatory Assay (Griess Assay) treat->inflam apop Apoptosis Assay (Annexin V/PI) mtt->apop Based on IC50 cycle Cell Cycle Analysis (PI Staining) mtt->cycle Based on IC50

Caption: General experimental workflow for in vitro evaluation of this compound.

G cluster_mito Mitochondrial Pathway cluster_execution Execution Phase This compound This compound bax Bax (Pro-apoptotic) Expression ↑ This compound->bax bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ This compound->bcl2 mmp Mitochondrial Membrane Potential Disruption bax->mmp bcl2->mmp cas9 Caspase-9 Activation mmp->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of plant extracts.[10][11] It measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cancer cell lines (e.g., SH-SY5Y, HepG2, MCF7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10][11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the old medium with 100 µL of medium containing various concentrations of this compound (e.g., 0-500 µM). Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[12]

  • MTT Addition: After incubation, add 20-25 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours.[10][12]

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[10][12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture & Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at a predetermined concentration (e.g., its IC50 value) for 24-48 hours.[12]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension and wash the pellet twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet (approximately 1 x 10⁵ cells) in 100 µL of 1X Annexin V Binding Buffer.[12]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.[12]

  • Quantification: Quantify the cell populations: Viable (Annexin V- / PI-), Early Apoptotic (Annexin V+ / PI-), and Late Apoptotic/Necrotic (Annexin V+ / PI+).[12]

Protocol 3: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol measures the ability of this compound to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.[7][8]

Materials:

  • RAW 264.7 macrophage cell line

  • 24-well or 96-well cell culture plates

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent Kit

  • Complete culture medium

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells at a density of 5 x 10⁵ cells/mL in a 24-well plate and incubate for 18-24 hours.[7][8]

  • Treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Then, add LPS (final concentration 0.1-1 µg/mL) to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + this compound only).

  • Incubation: Incubate the plate for an additional 18-24 hours.[7][8]

  • Nitrite Measurement: Collect 50-100 µL of culture supernatant from each well. Mix the supernatant with an equal volume of Griess reagent according to the manufacturer's instructions.[7]

  • Incubation and Reading: Incubate at room temperature for 10-15 minutes. Measure the absorbance at approximately 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only control.

References

Application Notes and Protocols: Antibacterial Susceptibility Testing of Arborescin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin, a sesquiterpene lactone, has demonstrated notable antimicrobial properties, positioning it as a compound of interest for further investigation in the development of new antibacterial agents.[1][2][[“]] This document provides detailed application notes and standardized protocols for the antibacterial susceptibility testing of this compound. The methodologies outlined herein are based on established microbiological techniques and findings from recent studies on this compound's bioactivity.

Quantitative Data Summary

The antibacterial efficacy of this compound has been quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. These values are crucial for understanding the potency of the compound and for designing further preclinical studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. [1]

Bacterial StrainGram StainingMIC (µg/mL)
Escherichia coliGram-Negative83
Staphylococcus aureusGram-Positive166
Listeria innocuaGram-Positive166
Pseudomonas aeruginosaGram-Negative333

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains. [2]

Bacterial StrainGram StainingMBC (µg/mL)MBC:MIC RatioInterpretation
Listeria innocuaGram-Positive6664Bacteriostatic
Pseudomonas aeruginosaGram-Negative3331Bactericidal

Note: An MBC:MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[4]

Proposed Mechanism of Action

Molecular docking studies suggest that this compound may exert its antibacterial effect by inhibiting dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for DNA synthesis and cellular replication in bacteria.[1] By binding to DHFR, this compound can disrupt these vital processes, leading to the inhibition of bacterial growth.

Caption: Proposed mechanism of this compound via DHFR inhibition.

Experimental Protocols

Detailed methodologies for key antibacterial susceptibility tests are provided below. These protocols are standardized and can be adapted for testing this compound against a broad range of bacterial isolates.

Broth Microdilution Assay for MIC and MBC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Workflow for MIC and MBC Determination

Start Start Prepare this compound Stock Prepare this compound Stock Serial Dilutions in Microplate Serial Dilutions in Microplate Prepare this compound Stock->Serial Dilutions in Microplate Inoculate Microplate Inoculate Microplate Serial Dilutions in Microplate->Inoculate Microplate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Read MIC Read MIC Incubate->Read MIC Subculture from Clear Wells Subculture from Clear Wells Read MIC->Subculture from Clear Wells Incubate Agar (B569324) Plates Incubate Agar Plates Subculture from Clear Wells->Incubate Agar Plates Determine MBC Determine MBC Incubate Agar Plates->Determine MBC End End Determine MBC->End

Caption: Workflow for MIC and MBC determination.

Materials:

  • This compound

  • Sterile 96-well microplates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Resazurin solution (optional, as a viability indicator)

  • Mueller-Hinton Agar (MHA) plates

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the test medium.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), suspend several bacterial colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL.

    • Dilute this suspension in the test medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

  • Microplate Setup:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microplate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and perform serial two-fold dilutions by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well.

    • This will result in a range of this compound concentrations.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. Growth can be assessed visually or by adding a viability indicator like resazurin.[1]

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto MHA plates.[1]

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no bacterial growth on the agar plates, indicating a 99.9% reduction in the initial inoculum.[4]

Agar Disk Diffusion Assay

This method is used to assess the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Workflow for Agar Disk Diffusion Assay

Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Swab Inoculum onto Agar Plate Swab Inoculum onto Agar Plate Prepare Bacterial Inoculum->Swab Inoculum onto Agar Plate Place Disks on Inoculated Plate Place Disks on Inoculated Plate Swab Inoculum onto Agar Plate->Place Disks on Inoculated Plate Prepare this compound Disks Prepare this compound Disks Prepare this compound Disks->Place Disks on Inoculated Plate Incubate Incubate Place Disks on Inoculated Plate->Incubate Measure Zone of Inhibition Measure Zone of Inhibition Incubate->Measure Zone of Inhibition End End Measure Zone of Inhibition->End

Caption: Workflow for the agar disk diffusion assay.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm in diameter)

  • MHA plates

  • Bacterial strains of interest

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Preparation and Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound solution. A solvent control disk should also be prepared.

    • Allow the disks to dry completely in a sterile environment.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the inhibition zone is indicative of the antibacterial activity.

Time-Kill Assay

This assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Workflow for Time-Kill Assay

Start Start Prepare Inoculum & this compound Tubes Prepare Inoculum & this compound Tubes Incubate with Shaking Incubate with Shaking Prepare Inoculum & this compound Tubes->Incubate with Shaking Collect Aliquots at Time Points Collect Aliquots at Time Points Incubate with Shaking->Collect Aliquots at Time Points Serial Dilution & Plating Serial Dilution & Plating Collect Aliquots at Time Points->Serial Dilution & Plating Incubate Plates Incubate Plates Serial Dilution & Plating->Incubate Plates Count Colonies (CFU/mL) Count Colonies (CFU/mL) Incubate Plates->Count Colonies (CFU/mL) Plot Log10 CFU/mL vs. Time Plot Log10 CFU/mL vs. Time Count Colonies (CFU/mL)->Plot Log10 CFU/mL vs. Time End End Plot Log10 CFU/mL vs. Time->End

Caption: Workflow for the time-kill assay.

Materials:

  • This compound

  • Bacterial strains of interest

  • MHB or other appropriate broth

  • Sterile test tubes or flasks

  • Shaking incubator

  • MHA plates

  • Sterile saline (0.85% NaCl)

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare tubes containing MHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube (inoculum without this compound).

    • Inoculate all tubes with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[5]

  • Viability Assessment:

    • Perform serial ten-fold dilutions of the collected aliquots in sterile saline.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 24-48 hours, or until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[5] Bacteriostatic activity is a <3-log₁₀ reduction.

Conclusion

This compound exhibits promising antibacterial activity against a range of pathogenic bacteria. The protocols provided in this document offer a standardized framework for researchers to further evaluate the antibacterial spectrum and potency of this compound. Consistent and reproducible data generated using these methods will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Antifungal Activity Assay for Arborescin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Arborescin is a sesquiterpene lactone that can be isolated from plants such as Artemisia absinthium L.[1][[“]]. This class of natural compounds is known for a diverse range of biological activities, including antimicrobial properties[1]. Recent studies have demonstrated that this compound possesses significant antifungal activity against various fungal strains, making it a compound of interest for potential applications in clinical or industrial contexts, particularly for the treatment of fungal infections[1][3]. These application notes provide a summary of its known antifungal efficacy and detailed protocols for its evaluation.

Data Presentation: Antifungal Efficacy of this compound

This compound has demonstrated inhibitory and fungicidal activity against several fungal species. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the minimum fungicidal concentration (MFC) is the lowest concentration that results in microbial death.

The antifungal activity of this compound has been quantified against pathogenic and spoilage fungi, with the following results summarized below.[1][3]

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)Reference
Candida glabrata8341[1][3]
Aspergillus niger41≥ 166[1][3]
Penicillium digitatum41166[1][3]

Potential Mechanism of Action

While the precise mechanism of antifungal action for this compound is still under investigation, sesquiterpene lactones often exert their antimicrobial effects by interacting with cellular membranes or specific enzymes[1]. Molecular docking studies have been employed to predict the binding patterns and affinities of this compound with specific biomolecular targets[1][[“]]. A primary target for many antifungal drugs is the ergosterol (B1671047) biosynthesis pathway, as ergosterol is a critical component of the fungal cell membrane, essential for its integrity, permeability, and fluidity[4]. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth[4]. Another major target is the fungal cell wall, a structure essential for fungal homeostasis and absent in human cells.[5][6]

Below is a diagram illustrating the key steps of the ergosterol biosynthesis pathway, a common target for antifungal agents.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Potential Inhibition Points HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Arborescin_Target Potential Target for This compound Arborescin_Target->Squalene Possible Inhibition Azoles Azoles (e.g., Fluconazole) Target Erg11 Azoles->Lanosterol Known Inhibition

Caption: A potential mechanism of action via ergosterol biosynthesis inhibition.

Experimental Protocols

Standardized methods are crucial for the reproducible assessment of antifungal activity. The broth microdilution method is recommended by the Clinical and Laboratory Standards Institute (CLSI) for determining MIC values and is suitable for natural products.[7][8]

Protocol 1: Broth Microdilution Assay for MIC and MFC Determination

This protocol details the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) using a liquid culture microdilution method, consistent with established standards for antimicrobial susceptibility testing.[1][8]

1. Materials and Reagents:

  • This compound (test compound)

  • Appropriate solvent (e.g., DMSO)

  • Fungal strains (C. glabrata, A. niger, P. digitatum)

  • Growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)[9][10]

  • Sterile 96-well microplates

  • Sterile saline solution (0.85% NaCl)

  • Resazurin (B115843) sodium salt solution (viability indicator)

  • Positive control antifungal (e.g., Fluconazole)

  • Spectrophotometer or microplate reader

  • Incubator (25°C for fungi)[1]

  • Sabouraud Dextrose Agar (B569324) (SDA) plates

2. Inoculum Preparation:

  • Culture the fungal strains on SDA plates for 24-48 hours at 25°C to obtain fresh colonies.

  • Harvest the fungal spores or yeast cells by gently scraping the surface of the agar with a sterile loop.

  • Suspend the harvested cells in sterile saline.

  • Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Further dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 1-5 x 10⁵ CFU/mL in the test wells.[11]

3. Microplate Preparation:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Dispense 100 µL of growth medium into all wells of a 96-well microplate.

  • Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard 100 µL from the last well.

  • Prepare control wells:

    • Positive Control: A serial dilution of a standard antifungal (e.g., Fluconazole).

    • Negative Control: Medium with fungal inoculum only (to confirm growth).

    • Sterility Control: Medium only (to check for contamination).

    • Solvent Control: Medium with inoculum and the maximum concentration of the solvent used.

4. Inoculation and Incubation:

  • Add 10 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 110 µL.[11]

  • Seal the plate and incubate at 25°C for 18-48 hours, depending on the fungal species.[1][11]

5. Determination of MIC:

  • After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue (no growth) to pink (growth) indicates viability.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth (i.e., the well remains blue).[1]

6. Determination of MFC:

  • Take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC).

  • Spread the aliquot onto a fresh SDA plate.

  • Incubate the plates at 25°C for 24-48 hours.

  • The MFC is the lowest concentration that results in no fungal growth on the agar plate.[1]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_fungi 1. Prepare Fungal Inoculum (0.5 McFarland) inoculate 3. Inoculate Microplate Wells with Fungal Suspension prep_fungi->inoculate prep_compound 2. Prepare Serial Dilutions of this compound in Microplate prep_compound->inoculate incubate 4. Incubate at 25°C for 18-48 hours inoculate->incubate read_mic 5. Determine MIC (Lowest concentration with no growth) incubate->read_mic plate_mfc 6. Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mfc read_mfc 7. Determine MFC (Lowest concentration with no colonies) plate_mfc->read_mfc

Caption: Experimental workflow for MIC and MFC determination.

Protocol 2: Agar Disk Diffusion Assay

The disk diffusion method is a widely used preliminary test for evaluating the antifungal activity of natural products due to its simplicity.[9][10]

1. Materials and Reagents:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Growth medium (e.g., Mueller-Hinton Agar supplemented with glucose, or Sabouraud Dextrose Agar)[9][10]

  • Fungal strains

  • Sterile saline and swabs

  • Solvent (e.g., DMSO)

  • Positive control antifungal disks

2. Procedure:

  • Prepare a fungal inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.

  • Using a sterile swab, uniformly streak the inoculum over the entire surface of an agar plate to create a lawn of growth.

  • Allow the plate to dry for 5-10 minutes.

  • Dissolve this compound in a solvent to a known concentration.

  • Impregnate sterile paper disks with a defined volume (e.g., 10-20 µL) of the this compound solution. Allow the solvent to evaporate completely.

  • Place the impregnated disks, along with a positive control disk and a solvent-only negative control disk, onto the surface of the inoculated agar plate.

  • Incubate the plates at 25°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters. The size of the zone correlates with the sensitivity of the fungus to the compound.

References

Arborescin: Application Notes and Protocols for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin, a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, has demonstrated significant potential as a therapeutic agent.[1][2] Preclinical studies have highlighted its cytotoxic effects against various cancer cell lines, as well as its antimicrobial and anti-inflammatory properties. This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of this compound as a potential therapeutic.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with the most prominent being its cytotoxic and antimicrobial effects. Limited data is also available for its antioxidant and anti-inflammatory potential.

Cytotoxic Activity

This compound has shown selective cytotoxicity against tumor cell lines, with a higher potency compared to some conventional chemotherapeutic agents like etoposide (B1684455) in certain contexts.[1][2]

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SH-SY5YNeuroblastoma229[1]
HepG2Hepatocarcinoma233[1]
S17 (non-tumoral)Bone Marrow Stromal445[1]
Antimicrobial Activity

This compound has demonstrated inhibitory activity against a panel of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)Reference
Escherichia coliBacterium83
Staphylococcus aureusBacterium166[2]
Listeria innocuaBacterium166[2]
Candida glabrataFungus83[2]
Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays.

Table 3: Antioxidant Activity of this compound

AssayIC50 (mg/mL)Antioxidant Activity (%)Reference
DPPH Radical Scavenging5.04 ± 0.12-[1][3]
β-carotene Bleaching-3.64[1][3]

Hypothesized Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is still emerging, based on the known mechanisms of sesquiterpene lactones, the following pathways are hypothesized to be central to its therapeutic effects.

Hypothesized Anti-Inflammatory Signaling Pathway

Sesquiterpene lactones are known to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->ProInflammatory_Genes Transcription

Caption: Hypothesized NF-κB Inhibition by this compound.

Hypothesized Apoptosis Induction Pathway

The cytotoxic effects of this compound are likely mediated through the induction of apoptosis, a programmed cell death pathway.

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ROS ROS This compound->ROS Bcl2 Bcl-2 This compound->Bcl2 Inhibition Mito Mitochondrial Stress ROS->Mito Bax Bax CytochromeC Cytochrome c Bax->CytochromeC Release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Mito->Bax CytochromeC->Caspase9 Activation

Caption: Hypothesized Apoptosis Induction by this compound.

Hypothesized Cell Cycle Arrest Workflow

This compound may also exert its anti-proliferative effects by inducing cell cycle arrest, preventing cancer cells from dividing.

G This compound This compound CDK_Inhibition Inhibition of CDK Activity This compound->CDK_Inhibition G1 G1 Phase CDK_Inhibition->G1 Block S S Phase G1->S Arrest Cell Cycle Arrest G1->Arrest G2 G2 Phase S->G2 M M Phase G2->M M->G1

References

Arborescin as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin, a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, has garnered significant interest within the scientific community due to its diverse biological activities. As a member of the sesquiterpenoid class of natural products, this compound possesses a characteristic α-methylene-γ-lactone moiety, which is believed to be crucial for its bioactivity.[1] This functional group acts as a Michael acceptor, enabling it to covalently modify nucleophilic residues, such as cysteine sulfhydryl groups, in cellular proteins. This reactivity underlies its potential as a chemical probe to investigate various biological pathways.

These application notes provide a comprehensive overview of the current understanding of this compound's biological effects, detailed protocols for its use in key assays, and a prospective look at its utility as a chemical probe for target identification and pathway elucidation.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological effects, including cytotoxic, antimicrobial, and anti-inflammatory activities. The following table summarizes the quantitative data from various studies, providing a comparative overview of its potency.

ActivityCell Line / OrganismMeasurementValueReference
Cytotoxicity Neuroblastoma (SH-SY5Y)IC50229 µM[1]
Hepatocarcinoma (HepG2)IC50233 µM[1]
Non-tumoral bone marrow stromal (S17)IC50445 µM[1]
Antimicrobial Escherichia coli (ATCC 10536)MIC83 µg/mL[2]
Staphylococcus aureus (ATCC 6538)MIC166 µg/mL[2]
Listeria innocua (ATCC 33090)MIC166 µg/mL[2]
Antifungal Candida glabrataMIC83 µg/mL[2]
Candida glabrataMFC166 µg/mL[2]

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. MFC: Minimum fungicidal concentration.

Putative Mechanism of Action and Signaling Pathways

The primary mechanism of action for sesquiterpene lactones like this compound is attributed to the alkylation of nucleophilic groups in proteins.[1] This covalent modification can lead to the inhibition of protein function and disruption of cellular signaling pathways.

One of the key pathways implicated in the anti-inflammatory effects of sesquiterpene lactones is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3] NF-κB is a critical regulator of inflammatory gene expression. It is hypothesized that this compound may inhibit this pathway by alkylating key proteins, such as components of the IκB kinase (IKK) complex or the p65 subunit of NF-κB itself, thereby preventing its translocation to the nucleus and subsequent activation of target genes.

NF_kB_Inhibition_by_this compound cluster_cytoplasm Cytoplasm This compound This compound ikk IKK Complex This compound->ikk Inhibits nfkb NF-κB (p65/p50) This compound->nfkb Inhibits stimulus Inflammatory Stimulus (e.g., TNFα) receptor Receptor stimulus->receptor receptor->ikk Activates ikba IκBα ikk->ikba Phosphorylates nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation genes Inflammatory Gene Expression nucleus->genes Activates

Figure 1: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for assessing the biological activity of this compound. These protocols are based on established methodologies and should be optimized for specific cell lines or bacterial strains.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell lines (e.g., SH-SY5Y, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 10 µM to 500 µM.

    • Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 24-72 hours, depending on the cell line and experimental goals.

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_this compound Add this compound Dilutions incubate1->add_this compound incubate2 Incubate 24-72h add_this compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Figure 2: Workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Resazurin (B115843) solution (optional, for viability indication)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions:

    • In a 96-well plate, add 100 µL of MHB to all wells except the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB.

    • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Alternatively, read the optical density at 600 nm using a microplate reader.

    • If using resazurin, add 30 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.

This compound as a Potential Chemical Probe

While not yet widely established as a chemical probe, this compound possesses several characteristics that make it a promising candidate for such applications:

  • Covalent Reactivity: The α-methylene-γ-lactone moiety allows for the formation of stable covalent bonds with its protein targets, which is advantageous for target identification studies using techniques like affinity chromatography or proteomics.

  • Cell Permeability: As a lipophilic molecule, this compound is expected to readily cross cell membranes, allowing for the investigation of intracellular targets and pathways.

  • Defined Biological Activity: Its demonstrated cytotoxic and anti-inflammatory effects provide a clear phenotypic readout for target validation and mechanism-of-action studies.

Future research could focus on synthesizing derivatized versions of this compound that incorporate reporter tags (e.g., biotin, fluorescent dyes) or photo-affinity labels to facilitate the identification of its cellular binding partners. Such studies would be invaluable in elucidating the specific molecular targets that mediate its biological effects and would solidify its role as a valuable chemical probe in drug discovery and chemical biology.

Arborescin_Probe_Development This compound This compound derivatization Chemical Derivatization This compound->derivatization tagged_this compound Tagged this compound (Biotin, Fluorophore) derivatization->tagged_this compound cell_lysate Cell Lysate Incubation tagged_this compound->cell_lysate pull_down Affinity Pull-down cell_lysate->pull_down mass_spec Mass Spectrometry (Proteomics) pull_down->mass_spec target_id Identification of Protein Targets mass_spec->target_id

Figure 3: Conceptual workflow for developing this compound as a chemical probe for target identification.

References

Application Notes and Protocols for Arborescin in Natural Product Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin, a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, has garnered significant interest within the natural product discovery community. Its diverse biological activities, including antimicrobial, antifungal, cytotoxic, and antioxidant effects, make it a valuable compound for inclusion and as a control in natural product library screening campaigns. These application notes provide an overview of this compound's bioactivities and detailed protocols for its use in relevant screening assays.

Biological Profile of this compound

This compound has demonstrated a range of biological effects, making it a versatile tool in drug discovery screening. Its activities are attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic groups in biomolecules, leading to the modulation of various cellular pathways.

Summary of Bioactivities
ActivityTarget Organism/Cell LineKey Quantitative DataReference
Antibacterial Staphylococcus aureusMIC = 166 µg/mL[1]
Listeria innocuaMIC = 166 µg/mL[1]
Escherichia coliMIC = 83 µg/mL[1]
Antifungal Candida glabrataMIC = 83 µg/mL, MFC = 166 µg/mL[1]
Cytotoxic Neuroblastoma (SH-SY5Y)IC50 = 229-233 µM[2]
Hepatocarcinoma (HepG2)IC50 = 229-233 µM[2]
Non-tumoral bone marrow stromal (S17)IC50 = 445 µM[2]
Antioxidant DPPH Radical ScavengingIC50 = 5.04 ± 0.12 mg/mL[1]
β-carotene Bleaching Assay3.64% antioxidant activity[1]

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the screening of natural product libraries for activities demonstrated by this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin (B115843) Microtiter Assay

This protocol is suitable for screening natural product libraries for antibacterial and antifungal activity.

Materials:

  • 96-well microplates

  • Test compound (e.g., this compound) stock solution

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Resazurin sodium salt solution (0.015% w/v in sterile distilled water)

  • Positive control antibiotic/antifungal

  • Negative control (medium with inoculum)

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours.

  • Observe for a color change from blue to pink. The MIC is the lowest concentration of the compound that prevents this color change, indicating inhibition of microbial growth.[1]

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is used to evaluate the cytotoxic potential of compounds against cancer and non-cancerous cell lines.

Materials:

  • 96-well tissue culture plates

  • Mammalian cell lines (e.g., HepG2, SH-SY5Y)

  • Complete cell culture medium

  • Test compound (e.g., this compound) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Etoposide)

  • Negative control (cells with medium)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium and add them to the respective wells.

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[2]

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a rapid method to screen for antioxidant activity.

Materials:

  • 96-well microplates

  • Test compound (e.g., this compound) stock solution

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (0.1 mM)

  • Methanol

  • Positive control (e.g., Ascorbic acid)

Procedure:

  • Add 100 µL of various concentrations of the test compound to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[1]

Visualizations

Experimental Workflow for Natural Product Screening

The following diagram illustrates a general workflow for screening a natural product library for bioactive compounds, a process in which this compound could serve as a positive control for antimicrobial or cytotoxic assays.

G cluster_0 Library Preparation cluster_1 Screening cluster_2 Hit Validation & Characterization cluster_3 Lead Development Natural Product Library Natural Product Library Plate Formatting Plate Formatting Natural Product Library->Plate Formatting Primary Assay (e.g., MIC) Primary Assay (e.g., MIC) Plate Formatting->Primary Assay (e.g., MIC) Hit Identification Hit Identification Primary Assay (e.g., MIC)->Hit Identification Dose-Response & IC50/MIC Determination Dose-Response & IC50/MIC Determination Hit Identification->Dose-Response & IC50/MIC Determination Secondary Assays (e.g., Cytotoxicity) Secondary Assays (e.g., Cytotoxicity) Dose-Response & IC50/MIC Determination->Secondary Assays (e.g., Cytotoxicity) Mechanism of Action Studies Mechanism of Action Studies Secondary Assays (e.g., Cytotoxicity)->Mechanism of Action Studies Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound

Caption: A generalized workflow for natural product library screening.

Proposed Signaling Pathway for Anti-inflammatory Action of this compound

Sesquiterpene lactones are known to exert anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The α-methylene-γ-lactone moiety of this compound can alkylate the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

G cluster_pathway NF-κB Signaling Pathway Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK Complex IKK Complex Pro-inflammatory Stimulus->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription induces Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response This compound This compound This compound->NF-κB (p50/p65) alkylates

Caption: Proposed mechanism of this compound's anti-inflammatory action via NF-κB inhibition.

References

Application Notes and Protocols for the Large-Scale Isolation of Arborescin from Artemisia absinthium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborescin, a sesquiterpene lactone found in Artemisia absinthium (wormwood), has garnered significant interest within the scientific community for its diverse pharmacological properties.[1] Belonging to the guaianolide class of sesquiterpenoids, this compound has demonstrated notable cytotoxic, antimicrobial, and anti-inflammatory activities.[1][2] These biological activities suggest its potential as a lead compound in drug discovery and development, particularly in the fields of oncology and infectious diseases. This document provides detailed application notes and protocols for the large-scale isolation of this compound from Artemisia absinthium, tailored for researchers and professionals in drug development. The methodologies outlined are designed to be scalable for the production of high-purity this compound for further investigation and preclinical studies.

Data Presentation

The biological activities of isolated this compound are summarized in the tables below, providing quantitative data for easy comparison and reference.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
Escherichia coli83333[1]
Staphylococcus aureus166≥666[1]
Listeria innocua166666[1]
Pseudomonas aeruginosa-333[1]
Candida glabrata83166[1]
Aspergillus niger41-[3]
Penicillium digitatum41-[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Cytotoxic and Antioxidant Activity of this compound

ActivityCell Line/AssayIC50Reference
Cytotoxic ActivityNeuroblastoma (SH-SY5Y)229-233 µM[2]
Hepatocarcinoma (HepG2)229-233 µM[2]
Nontumoral (S17)445 µM[2]
Antioxidant ActivityDPPH Radical Scavenging5.04 ± 0.12 mg/mL[1]
β-carotene Bleaching3.64% inhibition[1]

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

The following protocols are adapted for large-scale isolation and purification of this compound from Artemisia absinthium.

Plant Material and Preparation
  • Plant Material: Aerial parts of Artemisia absinthium should be collected during the flowering season to ensure a higher concentration of secondary metabolites.

  • Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried plant material should be coarsely powdered using an industrial-grade grinder or mill to increase the surface area for efficient extraction.

Large-Scale Extraction of this compound

This protocol is designed for the extraction of this compound from 1 kg of dried Artemisia absinthium powder.

  • Materials:

    • Dried and powdered Artemisia absinthium (1 kg)

    • Acetone (B3395972) (12 L)

    • n-Hexane (3 L)

    • Distilled water

    • Large-scale Soxhlet extractor or a jacketed glass reactor with a reflux condenser

    • Rotary evaporator

    • Separatory funnel (5 L)

    • Filtration apparatus

  • Procedure:

    • Place the 1 kg of powdered Artemisia absinthium into the thimble of a large-scale Soxhlet extractor or directly into the jacketed glass reactor.

    • Add a 7:3 mixture of acetone and water (8.4 L acetone and 3.6 L water) to the extraction vessel.

    • Heat the mixture to reflux at a temperature of 65-70°C for at least 4 hours.

    • After reflux, allow the mixture to cool to room temperature.

    • Filter the extract to remove the plant residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure until the volume is reduced to approximately one-third of the original.

    • Transfer the concentrated aqueous-acetone extract to a 5 L separatory funnel.

    • Perform liquid-liquid extraction with n-hexane by adding 1 L of n-hexane and shaking vigorously. Allow the layers to separate and collect the upper hexane (B92381) layer.

    • Repeat the hexane extraction two more times with 1 L of n-hexane each.

    • Combine the three hexane fractions.

Crystallization and Purification of this compound
  • Materials:

    • Combined hexane extract

    • Large, shallow crystallization dishes

    • Vacuum filtration apparatus

    • Cold n-hexane (for washing)

  • Procedure:

    • Transfer the combined hexane fraction to large, shallow crystallization dishes.

    • Allow the hexane to evaporate slowly in a fume hood at a controlled temperature of 10-15°C. This slow evaporation promotes the formation of well-defined crystals.

    • Monitor the dishes for the formation of transparent crystals.

    • Once a significant amount of crystals has formed, collect them by vacuum filtration.

    • Wash the collected crystals with a small amount of cold n-hexane to remove any remaining impurities.

    • Dry the purified this compound crystals in a desiccator under vacuum.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using the following analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound (m/z = 248).[1]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the γ-lactone carbonyl group and the epoxy group.[1]

  • Elemental Analysis (CNHSO): To confirm the elemental composition of carbon, hydrogen, and oxygen.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation and confirmation.

Mandatory Visualizations

Experimental Workflow

Arborescin_Isolation_Workflow start Start: Dried Artemisia absinthium Powder extraction Large-Scale Extraction (Acetone/Water Reflux) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration liquid_extraction Liquid-Liquid Extraction (n-Hexane) concentration->liquid_extraction crystallization Slow Evaporation & Crystallization liquid_extraction->crystallization purification Purification (Vacuum Filtration & Washing) crystallization->purification end End: Purified this compound Crystals purification->end

Caption: Workflow for the large-scale isolation of this compound.

Hypothesized Signaling Pathway

Sesquiterpene lactones are known to exert their anti-inflammatory and anticancer effects through various mechanisms, with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway being a prominent one.[4] The following diagram illustrates the hypothesized mechanism of action for this compound in inhibiting this pathway.

Arborescin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Proinflammatory_Stimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Promotes

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Application Notes & Protocols for Arborescin Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Arborescin is a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, such as Artemisia absinthium.[1][2] Like many sesquiterpene lactones, it exhibits a range of biological activities, including antimicrobial and cytotoxic effects, making it a compound of interest for further investigation in drug discovery and development.[3][4] This document provides detailed analytical standards, protocols, and data for researchers working with this compound.

Physicochemical Characterization and Identification

The definitive identification of this compound relies on a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The compound's identity is confirmed by a molecular ion with a mass-to-charge ratio (m/z) of 248.[1][2][[“]][6]

Protocol: Mass Spectrometry Analysis

  • Instrumentation: A mass spectrometer, such as a GC-MS (e.g., Shimadzu GCMS-QP2010), is used.[1]

  • Ionization Mode: Electron Impact (EI) is a suitable ionization method.[1]

  • Sample Introduction: Perform a direct injection of the purified this compound sample into the instrument.[1]

  • Analysis: The mass analyzer separates ions based on their m/z ratio.

  • Confirmation: A peak at m/z = 248 corresponding to the molecular ion [M]+ confirms the presence of this compound.[1][6]

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. For this compound, IR spectroscopy reveals the presence of a carbonyl group within a γ-lactone structure and an epoxy group.[1][2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed 1D and 2D NMR data for this compound are not specified in the provided results, techniques like 1H NMR, 13C NMR, COSY, HSQC, and HMBC are standard for the complete structural elucidation of natural products, including related sesquiterpene lactones.[7][8][9] Hyphenated techniques like HPLC-SPE-NMR can be powerful for analyzing complex mixtures containing this compound.[9][10]

Elemental Analysis

CNHSO elemental analysis is used to determine the elemental composition of the purified compound. This analysis has verified that this compound crystals contain only carbon, hydrogen, and oxygen, which is consistent with its molecular structure.[1][2][6]

Workflow for this compound Isolation and Identification

cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation cluster_result plant Artemisia absinthium Plant Material extract Solvent Extraction plant->extract crystal Crystallization of this compound extract->crystal ms Mass Spectrometry (MS) (m/z = 248) crystal->ms Confirm MW ir IR Spectroscopy (γ-lactone, epoxy groups) crystal->ir Identify Functional Groups nmr NMR Spectroscopy (1D & 2D NMR) crystal->nmr Determine Structure elemental Elemental Analysis (C, H, O) crystal->elemental Confirm Composition final_id Identified this compound ms->final_id ir->final_id nmr->final_id elemental->final_id cluster_prep Sample Preparation cluster_hplc HPLC-MS Analysis cluster_quant Data Analysis cluster_result sample Plant Extract or Sample prep standard This compound Standard Solutions hplc HPLC Separation (RP-18 Column) prep->hplc ms_detect MS Detection (Monitor m/z 248) hplc->ms_detect curve Generate Calibration Curve (from Standards) ms_detect->curve Peak Area Data quantify Quantify this compound in Sample ms_detect->quantify curve->quantify final_conc This compound Concentration quantify->final_conc

References

Troubleshooting & Optimization

Navigating Arborescin Assays: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the promising sesquiterpene lactone Arborescin, its inherent low aqueous solubility can present a significant hurdle in obtaining reliable and reproducible assay results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents are recommended for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound for in vitro assays.[2] It is compatible with most cell-based assays at low final concentrations (typically ≤ 0.5% v/v).[2] Other potential organic solvents include ethanol, methanol, and N,N-dimethylformamide (DMF).[3][4] For certain sesquiterpene lactones, solubility in ethanol-water mixtures increases with a higher proportion of ethanol.[5]

Q3: My this compound precipitates when I dilute the stock solution into my aqueous assay buffer or cell culture medium. What should I do?

This is a common issue known as precipitation upon dilution or "solvent shock."[2] Here are several strategies to mitigate this:

  • Optimize the Dilution Process: Add the this compound stock solution dropwise into the pre-warmed (e.g., 37°C) aqueous medium while vortexing or stirring to ensure rapid and even dispersion.[2]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the assay buffer or medium.

  • Lower the Final Concentration: Your target concentration may be above this compound's solubility limit in the final assay medium. Consider testing a range of lower concentrations.

  • Maintain a Tolerable Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as high as your assay system can tolerate without cytotoxicity to aid solubility.[6] Always include a vehicle control with the same final solvent concentration in your experiments.[6]

Q4: Are there any alternative methods to improve this compound's solubility in aqueous solutions without using high concentrations of organic solvents?

Yes, several formulation strategies can enhance the aqueous solubility of hydrophobic compounds:

  • Use of Co-solvents: Mixtures of water-miscible solvents, such as polyethylene (B3416737) glycol (PEG) or glycerol, can be used.[7][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their water solubility.[6]

  • Formulation with Surfactants or Polymeric Micelles: Non-ionic surfactants or biocompatible polymers can form micelles that entrap the hydrophobic compound, allowing for its dispersion in aqueous solutions.[9][10]

Troubleshooting Guides

Issue 1: Precipitate Observed in this compound Stock Solution
Potential Cause Troubleshooting Step
Concentration Exceeds Solubility Limit Prepare a new stock solution at a lower concentration.
Improper Storage Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[2]
Water Contamination in Anhydrous Solvent Use fresh, high-quality anhydrous solvent (e.g., cell culture grade DMSO) to prepare stock solutions.[2]
Resolubilization of Stored Solutions If a precipitate forms upon storage, gently warm the vial to 37°C and vortex or sonicate until the solid is completely redissolved before use.[2]
Issue 2: Inconsistent or Non-reproducible Assay Results
Potential Cause Troubleshooting Step
Incomplete Dissolution of this compound Before each experiment, visually inspect your stock and working solutions to ensure there are no visible particulates. If necessary, briefly sonicate the solution.
Precipitation During Assay Incubation Visually inspect your assay plates or tubes for any signs of precipitation at the end of the incubation period. If precipitation is observed, the effective concentration of this compound is unknown and the results are unreliable. Re-evaluate your solubilization and dilution strategy.
Interaction with Assay Components Components in your assay buffer or cell culture medium (e.g., high concentrations of salts or proteins) may be causing this compound to precipitate.[11] Consider simplifying the buffer system or using a protein-free medium for initial solubility tests.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline. Optimization may be required based on the specific assay and cell type.

Materials:

  • This compound (solid)

  • Anhydrous, sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Sonicator water bath (optional)

  • Pre-warmed (37°C) sterile assay buffer or cell culture medium

Procedure:

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Accurately weigh the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration.

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.[2]

    • Visually inspect the solution to confirm the absence of any particulates.

    • Aliquot the stock solution into smaller, single-use, sterile amber vials to protect from light and to avoid repeated freeze-thaw cycles.[12]

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Preparation of a Working Solution in Aqueous Medium:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile tube, add the required volume of pre-warmed (37°C) assay buffer or cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise to achieve the desired final concentration.[2]

    • Ensure the final DMSO concentration is at a non-toxic level for your cells (e.g., ≤ 0.5%).

    • Use the working solution immediately in your assay.

Visualizations

This compound's Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound, like many other sesquiterpene lactones, is known to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][13] The diagram below illustrates the proposed mechanism where this compound directly targets the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[7]

Arborescin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikb IκBα nfkb_complex NF-κB Complex ikb_p P-IκBα p65 p65 p65_n p65 p65->p65_n Nuclear Translocation p50 p50 p50_n p50 p50->p50_n This compound This compound This compound->p65 Alkylation stimuli Inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimuli->ikk ikk->ikb P ikk->ikb_p ub Ubiquitination ikb_p->ub proteasome Proteasome Degradation ub->proteasome p1 proteasome->p1 IκBα Degradation p2 dna κB DNA Site transcription Transcription of Pro-inflammatory Genes dna->transcription p65_n->dna p50_n->dna

This compound inhibits NF-κB by alkylating the p65 subunit.
Troubleshooting Workflow for this compound Solubility Issues

When encountering solubility problems with this compound during your experiments, this logical workflow can help you identify and resolve the root cause.

Troubleshooting_Workflow start Start: Solubility Issue (Precipitation Observed) q1 Is the precipitate in the concentrated stock solution? start->q1 sol1 Action: Prepare a fresh, lower concentration stock. Use anhydrous DMSO. Store in aliquots at -80°C. q1->sol1 Yes q2 Is the precipitate observed after dilution into aqueous medium? q1->q2 No sol1->q2 sol2 Action: Optimize dilution technique (e.g., dropwise addition to warmed, stirring medium). Perform serial dilutions. q2->sol2 Yes end End: this compound Solubilized q2->end No q3 Is precipitation still occurring? sol2->q3 sol3 Action: Lower the final assay concentration of this compound. q3->sol3 Yes q3->end No q4 Is the issue still unresolved? sol3->q4 sol4 Action: Consider solubility enhancers (e.g., cyclodextrins, co-solvents). Verify compatibility with the assay. q4->sol4 Yes q4->end No sol4->end

A step-by-step guide to resolving this compound precipitation.

References

Technical Support Center: Arborescin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the challenges encountered in the synthesis and purification of Arborescin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a guaianolide sesquiterpene lactone, a class of natural products known for their diverse biological activities. It is found in plants of the Artemisia genus and has garnered interest for its potential therapeutic properties, including antimicrobial and cytotoxic activities.[1] Structurally, it possesses a complex 5-7-5 tricyclic ring system which makes it a challenging target for total synthesis.

Q2: What are the main sources for obtaining this compound?

Currently, the primary method for obtaining this compound is through isolation from natural sources, particularly from the plant Artemisia absinthium L.[2] Total synthesis of this compound is not yet widely reported in the literature, making natural product extraction the most common approach.

Q3: What are the major challenges in the total synthesis of this compound?

  • Stereochemical Complexity: The guaianolide skeleton has multiple stereocenters, and controlling the stereochemistry during synthesis is a significant hurdle.

  • Construction of the 5-7 Fused Ring System: The formation of the characteristic seven-membered ring fused to two five-membered rings is synthetically demanding.

  • Functional Group Tolerance: The presence of sensitive functional groups, such as the lactone and epoxide in this compound, requires mild and selective reaction conditions.

  • Low Overall Yields: Multi-step syntheses of complex natural products often suffer from low overall yields, making it difficult to produce large quantities of the target molecule.

Q4: What are the key difficulties in purifying this compound from natural extracts?

The main challenges in this compound purification include:

  • Complex Mixtures: Plant extracts are complex matrices containing numerous other compounds with similar polarities to this compound, such as other terpenoids, flavonoids, and chlorophylls, making separation difficult.

  • Lack of a Strong Chromophore: this compound does not possess a distinct chromophore that absorbs UV-Vis light at higher wavelengths, which makes its detection by standard HPLC-DAD challenging.

  • Potential for Degradation: The lactone ring in this compound can be susceptible to hydrolysis under certain pH conditions, and the overall molecule may be sensitive to heat and light.

  • Co-eluting Impurities: Structurally similar sesquiterpene lactones present in the extract can co-elute with this compound during chromatographic purification, leading to difficulties in obtaining a pure compound.

Troubleshooting Guides

Synthesis (General for Guaianolide Sesquiterpenes)
Problem Possible Cause Suggested Solution
Low yield in cyclization step to form the 7-membered ring. - Steric hindrance.- Unfavorable ring strain.- Inappropriate reaction conditions (temperature, concentration, catalyst).- Use a different cyclization strategy (e.g., ring-closing metathesis, radical cyclization).- Optimize reaction conditions by screening different catalysts, solvents, and temperatures.- Employ a template-directed approach to pre-organize the acyclic precursor.
Poor stereoselectivity in key bond-forming reactions. - Lack of effective stereocontrol from existing chiral centers.- Use of non-stereoselective reagents.- Introduce a chiral auxiliary to direct the stereochemical outcome.- Utilize asymmetric catalysis with a suitable chiral ligand.- Modify the substrate to enhance facial selectivity.
Decomposition of the molecule during workup or purification. - Presence of acid- or base-labile functional groups (e.g., epoxide, lactone).- Air or light sensitivity.- Use buffered aqueous solutions for workup to control pH.- Employ milder purification techniques such as flash chromatography with a neutral stationary phase.- Handle the compound under an inert atmosphere and protect it from light.
Formation of multiple byproducts. - Non-selective reagents.- Competing reaction pathways.- Use more selective reagents to target the desired transformation.- Optimize reaction conditions to favor the desired pathway (e.g., lower temperature, shorter reaction time).- Protect reactive functional groups that are not involved in the current reaction step.
Purification
Problem Possible Cause Suggested Solution
This compound is not crystallizing from the crude extract. - Solution is not supersaturated.- Presence of impurities inhibiting crystallization.- "Oiling out" of the compound.- Concentrate the solution by slowly evaporating the solvent.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.- Perform a preliminary purification step (e.g., column chromatography) to remove impurities.- If oiling out occurs, redissolve in a minimum of hot solvent and cool slowly. Consider a different solvent system.
Low purity of this compound after a single purification step. - Co-elution of structurally similar compounds.- Inadequate separation power of the chosen method.- Employ orthogonal purification techniques (e.g., normal-phase followed by reverse-phase chromatography).- Optimize the chromatographic conditions (e.g., gradient, mobile phase composition, stationary phase).- Consider preparative HPLC for higher resolution separation.
Difficulty in detecting this compound during HPLC. - Lack of a strong UV chromophore.- Use a universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).- If derivatization is an option without affecting the desired properties, introduce a UV-active functional group.
Low recovery of this compound after chromatographic purification. - Irreversible adsorption to the stationary phase.- Decomposition on the column.- Use a less active stationary phase (e.g., deactivated silica (B1680970) gel).- Add a modifier to the mobile phase to reduce tailing and improve recovery.- Perform the purification at a lower temperature if the compound is thermally labile.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₈O₃[2]
Molecular Weight 246.30 g/mol [2]
Mass Spectrometry (m/z) 248 [M]⁺[2]
Key IR Absorptions (cm⁻¹) Carbonyl (γ-lactone), Epoxy group[2]

Table 2: Biological Activity of this compound

| Activity | Target Organism/Assay | Result | Reference | | :--- | :--- | :--- | | Antioxidant (DPPH assay) | DPPH radical scavenging | IC₅₀ = 5.04 ± 0.12 mg/mL |[2] | | Antioxidant (β-carotene bleaching) | Inhibition of lipid peroxidation | 3.64% |[2] | | Antibacterial | Staphylococcus aureus | MIC = 166 µg/mL |[2] | | Antibacterial | Listeria innocua | MIC = 166 µg/mL |[2] | | Antifungal | Candida glabrata | MIC = 83 µg/mL |[2] | | Antifungal | Candida glabrata | MFC = 166 µg/mL |[2] |

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Artemisia absinthium

This protocol is adapted from the methodology described for the isolation of this compound.

1. Extraction: a. Air-dry the aerial parts of Artemisia absinthium in the dark and grind them into a fine powder. b. Macerate the powdered plant material with a solvent mixture such as methanol (B129727) or a dichloromethane-methanol mixture at room temperature for 24-48 hours. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Liquid-Liquid Partitioning: a. Dissolve the crude extract in a methanol/water mixture. b. Perform successive partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to fractionate the extract. c. Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

3. Column Chromatography: a. Subject the this compound-rich fraction to column chromatography on silica gel. b. Elute the column with a gradient of n-hexane and ethyl acetate. c. Collect fractions and analyze them by TLC. Combine the fractions containing pure this compound.

4. Recrystallization: a. Dissolve the purified this compound from column chromatography in a minimal amount of a suitable hot solvent (e.g., acetone). b. Slowly add a less polar solvent (e.g., n-hexane) until slight turbidity is observed. c. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization. d. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization

Arborescin_Isolation_Workflow start Start: Powdered Artemisia absinthium extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (Hexane, DCM, EtOAc) crude_extract->partitioning arborescin_fraction This compound-Rich Fraction partitioning->arborescin_fraction column_chromatography Silica Gel Column Chromatography (Hexane-EtOAc gradient) arborescin_fraction->column_chromatography impure_this compound Impure this compound column_chromatography->impure_this compound recrystallization Recrystallization (e.g., Acetone/Hexane) impure_this compound->recrystallization pure_this compound Pure this compound Crystals recrystallization->pure_this compound characterization Characterization (NMR, MS, IR) pure_this compound->characterization end End characterization->end

Caption: Experimental workflow for the isolation and purification of this compound.

Purification_Troubleshooting cluster_problems Common Issues cluster_solutions_crystals Solutions for Crystallization cluster_solutions_purity Solutions for Purity cluster_solutions_yield Solutions for Yield start Problem Encountered During Purification no_crystals No Crystals Form start->no_crystals low_purity Low Purity start->low_purity low_yield Low Yield start->low_yield concentrate Concentrate Solution no_crystals->concentrate seed Add Seed Crystal no_crystals->seed scratch Scratch Flask no_crystals->scratch change_solvent Change Solvent System no_crystals->change_solvent rechromatograph Repeat Chromatography low_purity->rechromatograph orthogonal Use Orthogonal Method (e.g., RP-HPLC) low_purity->orthogonal prep_hplc Preparative HPLC low_purity->prep_hplc optimize_extraction Optimize Extraction low_yield->optimize_extraction minimize_transfers Minimize Transfers low_yield->minimize_transfers check_solubility Check Solubility in Mother Liquor low_yield->check_solubility

Caption: Logical relationships in troubleshooting common purification problems.

References

Technical Support Center: Optimizing Arborescin Stability for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Arborescin in in vitro studies. The following information addresses common challenges and provides practical solutions to ensure the stability and effective application of this promising sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds often found in plants of the Asteraceae family.[1][2] It has demonstrated a range of biological activities, including notable cytotoxic effects against various cancer cell lines, as well as antibacterial and antifungal properties.[2] For instance, it has been shown to be effective against Staphylococcus aureus, Listeria innocua, and Candida glabrata.[2]

Q2: What are the main challenges I should be aware of when working with this compound in vitro?

The primary challenges associated with this compound and other sesquiterpene lactones in in vitro settings are their limited aqueous solubility and potential for instability under certain experimental conditions. Issues such as precipitation in cell culture media and degradation due to pH, temperature, or interaction with media components can affect the accuracy and reproducibility of experimental results.

Q3: How should I prepare a stock solution of this compound?

Due to its low aqueous solubility, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for this purpose.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing this compound: Accurately weigh out a precise amount of this compound powder using an analytical balance. For a 10 mM stock solution, you will need approximately 2.48 mg of this compound per 1 mL of DMSO (Molecular Weight of this compound is ~248.32 g/mol ).

  • Dissolving in DMSO: Transfer the weighed this compound to a sterile microcentrifuge tube or an amber glass vial to protect it from light. Add the calculated volume of cell culture grade DMSO.

  • Ensuring Complete Dissolution: Tightly cap the tube/vial and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Sterilization (Optional): For sterile applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protective microcentrifuge tubes. This is crucial to minimize contamination and degradation from repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon Dilution in Aqueous Cell Culture Media

This is a common problem when a compound dissolved in a high-concentration organic stock is diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to precipitate out of solution.

Solutions:

  • Lower the Final Concentration: The most frequent cause of precipitation is exceeding the aqueous solubility limit of this compound. Test a range of lower final concentrations in your assay.

  • Increase Serum Concentration: If your experimental design permits, increasing the percentage of fetal bovine serum (FBS) in the culture medium can aid in solubilizing hydrophobic compounds like this compound. Serum proteins, such as albumin, can bind to these compounds and help keep them in solution.

  • Use a Pre-dilution Step: Before adding the stock solution to the final volume of media, perform an intermediate dilution in a smaller volume of the same medium.

  • Rapid Mixing: Pipette the stock solution directly into the culture medium while gently vortexing or swirling the medium. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

  • Maintain Stable Media pH: Ensure the pH of your cell culture medium is stable, as shifts in pH can affect the solubility of your compound.

Issue 2: Concerns about this compound Stability During Experiments

Sesquiterpene lactones can be susceptible to degradation under certain conditions, which can impact the effective concentration of the compound and the reproducibility of your results.

Best Practices for Maintaining Stability:

  • pH Considerations: Be mindful of the pH of your buffers and cell culture media. Some sesquiterpene lactones are known to be unstable at neutral to alkaline pH.

  • Temperature Control: Prepare fresh dilutions of this compound for each experiment and avoid prolonged storage of diluted solutions, even at 4°C. For long-term storage, stock solutions in anhydrous DMSO should be kept at -20°C or -80°C.

  • Solvent Choice: While DMSO is recommended for stock solutions, be aware that some sesquiterpene lactones can react with alcohols like ethanol (B145695), especially at elevated temperatures. If using ethanol as a solvent, prepare solutions fresh and minimize exposure to heat.

  • Light Protection: Store stock solutions and handle this compound in a manner that minimizes exposure to light, as some related compounds are known to be photosensitive.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes key physicochemical and biological activity data that has been reported.

ParameterValueReference
Molecular Weight ~248.32 g/mol [2]
Molecular Formula C₁₅H₂₀O₃[2]
Recommended Solvent Dimethyl Sulfoxide (DMSO)General practice for sesquiterpene lactones
Storage Temperature -20°C or -80°C (for stock solutions)General practice for sesquiterpene lactones
IC50 (DPPH Assay) 5.04 ± 0.12 mg/mL[2]
MIC vs. E. coli 83 µg/mL[2]
MIC vs. S. aureus 166 µg/mL[2]
MIC vs. L. innocua 166 µg/mL[2]
MIC vs. C. glabrata 83 µg/mL[2]
Cytotoxicity (IC50) 229-233 µM (neuroblastoma & hepatocarcinoma cells)[3]
Cytotoxicity (IC50) 445 µM (non-tumoral bone marrow stromal cells)[3]

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (cells with medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: After the incubation period, add 10 µL of the CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow General Experimental Workflow for In Vitro this compound Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_pathway Mechanism of Action prep_stock Prepare this compound Stock Solution (in DMSO) treatment Treat Cells with This compound Dilutions prep_stock->treatment prep_cells Culture and Seed Cells of Interest prep_cells->treatment incubation Incubate for Defined Period treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CCK-8) incubation->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis pathway_study Investigate Signaling Pathway Modulation data_analysis->pathway_study

Caption: General experimental workflow for in vitro studies with this compound.

nfkb_pathway Inhibition of NF-κB Signaling by Sesquiterpene Lactones stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_p P-IκB ikk->ikb_p Phosphorylation ikb_nfkb IκB-NF-κB (Inactive Complex) ikb_nfkb->ikb_p ub_deg Ubiquitination & Degradation of IκB ikb_p->ub_deg nfkb_active NF-κB (Active) ub_deg->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation transcription Transcription of Pro-inflammatory Genes nucleus->transcription This compound This compound (Sesquiterpene Lactone) This compound->ikk Inhibition

Caption: this compound may inhibit the NF-κB signaling pathway.

pi3k_akt_mtor_pathway Modulation of PI3K/Akt/mTOR Pathway by Sesquiterpene Lactones growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates cell_survival Cell Survival, Growth, Proliferation mtor->cell_survival This compound This compound (Sesquiterpene Lactone) This compound->pi3k Inhibition This compound->akt Inhibition

Caption: this compound may modulate the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Minimizing Arborescin Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arborescin extraction. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during its isolation from plant matrices. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1][2] Its structure contains a γ-lactone ring and an epoxy group, which are important for its bioactivity but also represent potential sites for degradation.[3][4]

Q2: What are the primary factors that cause this compound degradation during extraction?

The degradation of sesquiterpene lactones like this compound is primarily influenced by three main factors:

  • pH: this compound is sensitive to both acidic and especially basic conditions, which can lead to the hydrolysis of the γ-lactone ring.[2][5][6]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions. Sesquiterpene lactones are generally thermolabile.[2]

  • Light: Exposure to UV light can cause photodegradation.[7]

Q3: What are the recommended storage conditions for this compound and its extracts?

While specific stability data for this compound is limited, based on related sesquiterpene lactones, the following storage conditions are recommended to ensure stability:

  • Solid Form: Store at -20°C in a dark, desiccated environment.

  • In Solution: For long-term storage, solutions of this compound should be stored at -80°C to minimize degradation.

For related compounds like absinthin, methanolic and aqueous solutions have been found to be stable for up to 6 months when refrigerated at -35°C, but degradation occurs at room temperature.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Yield of this compound in the Final Extract

Possible Causes:

  • Inefficient extraction method.

  • Degradation of this compound during the process.

  • Suboptimal plant material.

Troubleshooting Steps:

  • Verify Plant Material: Ensure the correct species (Artemisia arborescens or other this compound-containing species) was used and that it was harvested at the optimal time and properly dried and stored.

  • Optimize Extraction Solvent: Ethanol (B145695) (70-96%) is a commonly used solvent for extracting sesquiterpene lactones from Artemisia species. A mixture of water and acetone (B3395972) (e.g., 3:7) followed by hexane (B92381) partitioning has also been shown to be effective for this compound from A. absinthium.[4]

  • Control Temperature: Avoid excessive heat. If using reflux, maintain the temperature at the lower end of the effective range (e.g., 65-70°C).[4] For solvent removal, use a rotary evaporator at a temperature below 40°C.

  • Protect from Light: Conduct the extraction process in amber glassware or protect the setup from direct light to prevent photodegradation.

  • Consider Advanced Techniques: Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can improve yields and reduce extraction times, thereby minimizing the window for degradation.

Issue 2: Presence of Impurities or Degradation Products in the Final Sample

Possible Causes:

  • Harsh extraction conditions (high temperature, extreme pH).

  • Co-extraction of other plant secondary metabolites.

  • Degradation during solvent removal or storage.

Troubleshooting Steps:

  • Analyze Extraction Conditions: Review your protocol for potential stressors. As a general guide for sesquiterpene lactones, maintaining a slightly acidic to neutral pH is preferable.

  • Purification Strategy: Employ column chromatography with silica (B1680970) gel, eluting with a gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate (B1210297) or acetone) to separate this compound from other compounds.[8]

  • Analytical Method Verification: Use HPLC or GC-MS to analyze your sample. Be aware that thermal degradation can occur during GC analysis of underivatized sesquiterpene lactones.[9]

  • Forced Degradation Study: To understand potential degradation products, a forced degradation study can be performed by intentionally exposing this compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyzing the resulting mixture.[10][11] This helps in identifying degradation peaks in your chromatograms.

Data Presentation: Stability of Sesquiterpene Lactones

Table 1: Effect of Temperature on the Stability of 11α,13-Dihydrohelenalin Esters in Arnica Tincture over 3 Years

Storage Temperature (°C)Degradation (%)
+413
+2532
+3037

Data adapted from a study on Arnica tincture. The degradation product was identified as an ethoxy-adduct.[12]

Table 2: Effect of pH and Temperature on the Stability of Sesquiterpene Lactones (SLs)

Compound TypepHTemperature (°C)Stability over 96 hours
SLs with side chain5.525 / 37Stable
SLs with side chain7.437Side chain lost
SLs without side chain5.5 / 7.425 / 37Stable

This is a qualitative summary based on a study of various sesquiterpene lactones.[13]

Table 3: Degradation Kinetics of Quercetin (B1663063) (a Flavonoid) at Different pH and Temperatures

Temperature (°C)pHRate Constant (k) (h⁻¹)
376.08.30 x 10⁻³
377.50.202
507.00.124
657.00.490

Data for the flavonoid quercetin is included to illustrate the significant impact of pH and temperature on the stability of natural products.[14]

Experimental Protocols

Protocol 1: Extraction of this compound from Artemisia absinthium

This protocol is adapted from a published method for the isolation of this compound.[4]

  • Plant Material Preparation: Air-dry the aerial parts of Artemisia absinthium and grind them into a fine powder.

  • Extraction:

    • To 50 g of the plant powder, add 200 mL of a water/acetone mixture (3:7 v/v).

    • Heat the mixture at reflux for 2 hours at a temperature of 65–70 °C.

  • Concentration:

    • After cooling, filter the extract.

    • Concentrate the resulting extract using a rotary evaporator under vacuum until approximately one-third of the solvent is removed.

  • Liquid-Liquid Partitioning:

    • Transfer the concentrated extract to a separatory funnel and extract with 50 mL of hexane.

    • Collect the hexane fraction.

  • Crystallization:

    • Allow the hexane to evaporate slowly in a dry location at a temperature between 10 and 15 °C.

    • Transparent crystals of this compound will form and can be collected by vacuum filtration.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Sesquiterpene Lactones from Artemisia spp. (Generalized)

This is a generalized protocol based on modern extraction techniques for sesquiterpene lactones.

  • Plant Material Preparation: Use 1 g of dried, powdered Artemisia arborescens.

  • Extraction:

    • Place the powder in a flask and add 20 mL of 96% ethanol (solid-to-solvent ratio of 1:20 w/v).

    • Place the flask in an ultrasonic bath maintained at 25°C.

    • Sonicate the mixture for 30 minutes.

  • Filtration and Concentration:

    • Filter the extract through filter paper.

    • For higher yield, the extraction can be repeated on the plant residue with fresh solvent.

    • Combine the filtrates and concentrate using a rotary evaporator at a temperature below 40°C.

  • Purification:

    • The crude extract can be further purified using silica gel column chromatography with a hexane-ethyl acetate gradient.

Visualizations

cluster_degradation Potential Degradation Pathways of this compound This compound This compound (γ-Lactone, Epoxide) Hydrolysis_Product Ring-Opened Product (Hydroxy Acid) This compound->Hydrolysis_Product Base/Acid Catalyzed Hydrolysis (H₂O) Oxidation_Product Oxidized Product (e.g., Diol from Epoxide Opening) This compound->Oxidation_Product Oxidation

Potential Degradation Pathways for this compound.

cluster_workflow This compound Extraction & Purification Workflow start Start: Dried Plant Material (Artemisia sp.) extraction Extraction (e.g., Maceration, UAE, Reflux) Solvent: Ethanol or Acetone/Water start->extraction filtration Filtration extraction->filtration concentration Solvent Removal (Rotary Evaporator < 40°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Silica Gel Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Generalized Workflow for this compound Extraction.

cluster_troubleshooting Troubleshooting Low Yield start Low this compound Yield check_plant Verify Plant Material (Species, Quality, Storage)? start->check_plant check_extraction Optimize Extraction? (Solvent, Time, Temp) check_plant->check_extraction Material OK solution_plant Solution: Source new material check_plant->solution_plant Material not OK check_degradation Evidence of Degradation? (e.g., HPLC impurities) check_extraction->check_degradation Extraction OK solution_extraction Solution: Modify protocol (e.g., use UAE, different solvent) check_extraction->solution_extraction Extraction not optimal solution_degradation Solution: Reduce Temp, Protect from Light, Check pH check_degradation->solution_degradation Yes

Decision Tree for Troubleshooting Low Yield.

References

Technical Support Center: Arborescin Quantification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Arborescin using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound quantification?

A1: A common starting point for the analysis of this compound and other sesquiterpene lactones is Reversed-Phase HPLC (RP-HPLC). A typical method utilizes a C18 column with a gradient elution. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid like o-phosphoric or formic acid to improve peak shape.[1][2][3] Detection is usually performed at a low UV wavelength, such as 205 nm.[1][2]

Q2: How should I prepare this compound samples from plant material for HPLC analysis?

A2: A common method for extracting this compound from plant material, such as Artemisia absinthium, involves using a mixture of water and acetone (B3395972) (e.g., a 3:7 ratio) for extraction, followed by a liquid-liquid extraction with hexane.[4] The resulting extract should then be filtered through a 0.45 µm membrane filter before injection into the HPLC system to prevent clogging of the column and tubing.[5]

Q3: What are the stability considerations for this compound during analysis?

Troubleshooting Guides

Issue 1: No Peak or Very Small Peak for this compound

Q: I am injecting my this compound standard or sample, but I don't see a peak, or the peak is much smaller than expected. What should I do?

A: This is a common issue that can be attributed to several factors. Follow this troubleshooting workflow to identify and resolve the problem.

No_Peak_Troubleshooting cluster_checks Initial Checks cluster_sample Sample & Standard Issues cluster_hplc HPLC System Issues start Problem: No/Small this compound Peak check_leak Check for Leaks in Fluid Path start->check_leak check_injection Verify Injection Process & Volume start->check_injection check_detector Confirm Detector is On & Lamp is Functional start->check_detector sample_prep Is Sample Preparation Adequate? check_leak->sample_prep No Leaks check_injection->sample_prep Injection OK check_detector->sample_prep Detector OK sample_conc Is Analyte Concentration Above LOD? sample_prep->sample_conc Prep OK sample_stability Could this compound Have Degraded? sample_conc->sample_stability Conc. OK mobile_phase Is Mobile Phase Correctly Prepared? sample_stability->mobile_phase Stability OK column_issue Is the Column Clogged or Degraded? mobile_phase->column_issue Mobile Phase OK detector_settings Are Detector Wavelength Settings Correct? column_issue->detector_settings Column OK Retention_Time_Troubleshooting start Problem: Shifting Retention Times check_equilibration Is the column fully equilibrated before each run? start->check_equilibration check_mobile_phase Is the mobile phase composition consistent? start->check_mobile_phase check_temp Is the column temperature stable? start->check_temp check_flow_rate Is the flow rate consistent? start->check_flow_rate solution_equilibration Solution: Increase equilibration time. check_equilibration->solution_equilibration No solution_mobile_phase Solution: Prepare fresh mobile phase daily. Use a solvent mixer. check_mobile_phase->solution_mobile_phase No solution_temp Solution: Use a column oven for temperature control. check_temp->solution_temp No solution_flow_rate Solution: Check pump for leaks or air bubbles. Purge the system. check_flow_rate->solution_flow_rate No Arborescin_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (e.g., Artemisia sp.) extraction Solvent Extraction plant_material->extraction filtration Filtration & Concentration extraction->filtration reconstitution Reconstitution in Mobile Phase filtration->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (205 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration (Area) chromatogram->peak_integration calibration Calibration Curve (External Standard) peak_integration->calibration quantification Quantification of This compound calibration->quantification

References

Technical Support Center: Arborescin Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purity of isolated Arborescin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically isolated?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including antitumor, cytotoxic, antifungal, and antibacterial properties.[1][2] It is predominantly isolated from plants of the Artemisia genus, such as Artemisia absinthium, Artemisia arborescens, and Artemisia adamsii.[1][3][4]

Q2: What are the common impurities co-extracted with this compound?

During the extraction from Artemisia species, this compound is often co-extracted with a variety of other phytochemicals. These can include:

  • Other sesquiterpene lactones (e.g., absinthin, dihydroridentin)[1][3]

  • Flavonoids (e.g., artemetin, chrysoeriol, apigenin)[3][5]

  • Lignans (e.g., sesamin)[3][5]

  • Polyphenolic compounds, tannins, and fatty acids[1]

  • Pigments like chlorophyll

Q3: How can I assess the purity of my isolated this compound?

Several analytical techniques can be employed to assess the purity of your this compound isolate:

  • Thin-Layer Chromatography (TLC): A quick and economical method to visualize the number of components in your sample. A pure sample should ideally show a single spot.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. However, this compound may not show a strong UV absorbance at commonly used wavelengths like 254 nm, so a suitable detector and method are necessary.[1][6][7]

  • Mass Spectrometry (MS): Confirms the identity of the compound by determining its molecular weight. The molecular ion of this compound has a mass-to-charge ratio (m/z) of 248.[1][2]

  • Infrared (IR) Spectroscopy: Helps in identifying characteristic functional groups of this compound, such as the γ-lactone and epoxy groups.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is a powerful tool for purity assessment by comparing the obtained spectrum with reported data for this compound.

Troubleshooting Guide for Low Purity of this compound

Problem: My initial crude extract is a complex mixture with many components.

  • Possible Cause: The initial solvent extraction is not selective enough.

  • Solution:

    • Solvent Selection: Employ a series of solvents with increasing polarity for extraction (solvent partitioning). Start with a non-polar solvent like hexane (B92381) to remove lipids and pigments, followed by a more polar solvent like ethyl acetate (B1210297) or chloroform (B151607) to extract the sesquiterpene lactones.

    • Pre-extraction Cleanup: Consider a pre-extraction step with a non-polar solvent to defat the plant material before the main extraction.

Problem: After column chromatography, my fractions still show multiple spots on TLC.

  • Possible Cause 1: Inappropriate stationary or mobile phase.

  • Solution 1:

    • Stationary Phase: Silica (B1680970) gel is commonly used for the separation of sesquiterpene lactones.

    • Mobile Phase Optimization: The polarity of the mobile phase is crucial. Start with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). A shallow gradient is often more effective for separating compounds with similar polarities.

  • Possible Cause 2: Overloading the column.

  • Solution 2: Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.

Problem: I am unable to obtain crystals of this compound during recrystallization.

  • Possible Cause 1: The presence of impurities is inhibiting crystallization.

  • Solution 1: Further purify the sample using chromatographic techniques like preparative TLC or HPLC to remove the impurities.

  • Possible Cause 2: The chosen solvent system is not suitable for recrystallization.

  • Solution 2:

    • Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

    • Reported Solvent System: A reported method for recrystallizing this compound involves dissolving the impure crystals in a minimum amount of acetone (B3395972), followed by the addition of cold methanol (B129727).[1]

Problem: My final product has a low yield.

  • Possible Cause 1: Loss of compound during multiple purification steps.

  • Solution 1: Each purification step will inevitably lead to some loss of the target compound. To maximize yield, carefully collect and handle all fractions. Side fractions from chromatography that contain the target compound can be combined and re-purified.[8]

  • Possible Cause 2: Degradation of the compound.

  • Solution 2: Sesquiterpene lactones can be sensitive to heat and pH.[9] Use mild extraction and purification conditions, such as low temperatures, and avoid prolonged exposure to harsh conditions.

Detailed Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Artemisia absinthium

This protocol is adapted from a reported method.[1]

  • Extraction:

    • Mix 50 g of powdered A. absinthium with 200 mL of a water/acetone mixture (3:7 v/v).

    • Heat the mixture at reflux for 2 hours at 65-70 °C.

    • Concentrate the resulting extract by vacuum evaporation until about one-third of the solvent is removed.

    • Perform a liquid-liquid extraction of the concentrated extract with 50 mL of hexane. Collect the hexane fraction.

  • Crystallization:

    • Allow the hexane to evaporate slowly in a dry location at 10-15 °C.

    • Transparent crystals will start to form. Collect these crystals by vacuum filtration.

  • Recrystallization for Purification:

    • Dissolve the impure crystals in a minimum volume of acetone.

    • Add cold methanol to the solution to induce recrystallization.

    • Repeat this process until a single spot is observed on thin-layer chromatography, indicating a pure compound.

    • Collect the purified crystals, weigh them, and store them in glass vials at 4 °C.[1]

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of your isolated this compound in a suitable solvent (e.g., acetone or chloroform).

  • TLC Plate: Use a silica gel 60 F254 TLC plate.

  • Spotting: Apply a small spot of the dissolved sample onto the baseline of the TLC plate.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) can be a good starting point. The optimal ratio may need to be determined experimentally.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.

  • Visualization:

    • Examine the plate under UV light (254 nm) if the compound is UV-active.

    • Stain the plate using a suitable reagent, such as vanillin-sulfuric acid, followed by gentle heating. This compound and other terpenoids will appear as colored spots.

  • Analysis: A pure sample should show a single spot. The presence of multiple spots indicates impurities.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₀O₃[1]
Molecular Weight248.32 g/mol [1][2]
AppearanceTransparent crystals[1]
Key IR Bandsγ-lactone, epoxy group[1][2]

Table 2: Example Solvent Systems for Chromatographic Purification of Sesquiterpene Lactones

Chromatographic TechniqueStationary PhaseMobile Phase System (Gradient Elution)
Column ChromatographySilica GelHexane -> Hexane/Ethyl Acetate -> Ethyl Acetate
HPLC (Reverse Phase)C18Water/Methanol or Water/Acetonitrile

Relevant Pathways and Workflows

Arborescin_Isolation_Workflow Plant_Material Artemisia Plant Material (Powdered) Extraction Solvent Extraction (e.g., Acetone/Water) Plant_Material->Extraction Concentration Vacuum Evaporation Extraction->Concentration Partitioning Liquid-Liquid Partitioning (e.g., with Hexane) Concentration->Partitioning Crude_Extract Crude this compound Extract Partitioning->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Recrystallization Recrystallization Pooling->Recrystallization Pure_this compound Pure this compound Crystals Recrystallization->Pure_this compound

Caption: General workflow for the isolation and purification of this compound.

Troubleshooting_Low_Purity Start Low Purity of Isolated this compound Check_TLC Multiple spots on TLC? Start->Check_TLC Optimize_Chroma Optimize Chromatography: - Adjust mobile phase polarity - Check column loading - Try a different stationary phase Check_TLC->Optimize_Chroma Yes Check_Crystals Difficulty in crystallization? Check_TLC->Check_Crystals No Optimize_Chroma->Check_Crystals Re_Purify Further purify using preparative TLC or HPLC Check_Crystals->Re_Purify Yes Final_Product Assess Purity (HPLC, MS, NMR) Check_Crystals->Final_Product No Optimize_Recrystal Optimize Recrystallization: - Screen different solvent systems Re_Purify->Optimize_Recrystal Optimize_Recrystal->Final_Product

Caption: Decision tree for troubleshooting low purity of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Arborescin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Arborescin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its bioavailability important?

This compound is a sesquiterpene lactone, a type of natural compound isolated from plants of the Artemisia genus, such as Artemisia arborescens.[1] It has demonstrated various biological activities, including cytotoxic effects against cancer cells, making it a compound of interest for therapeutic development.[2][3] However, like many other phytochemicals, this compound is presumed to have low oral bioavailability due to poor aqueous solubility and/or limited membrane permeability, which can hinder its clinical efficacy.[4][5] Enhancing its bioavailability is crucial for achieving therapeutic plasma concentrations and maximizing its potential pharmacological effects.

Q2: What are the primary challenges in working with this compound in experimental settings?

Researchers may encounter several challenges when working with this compound:

  • Poor Solubility: this compound is a lipophilic compound, leading to difficulties in preparing aqueous solutions for in vitro assays and oral formulations for in vivo studies.

  • Low Permeability: The molecular characteristics of this compound may result in poor absorption across the intestinal epithelium.

  • Chemical Instability: Sesquiterpene lactones can be sensitive to pH and enzymatic degradation in the gastrointestinal tract.[6]

  • Lack of Specific Analytical Protocols: Validated methods for quantifying this compound in biological matrices (plasma, tissues) may not be readily available, requiring researchers to develop and validate their own assays.

Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to improve the oral bioavailability of hydrophobic compounds:

  • Nanoformulations: Encapsulating this compound in nanocarriers such as solid lipid nanoparticles (SLNs), liposomes, or polymeric nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.[1][7][8][9]

  • Cyclodextrin (B1172386) Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of this compound by encapsulating the hydrophobic molecule within the cyclodextrin cavity.[10][11][12]

  • Co-administration with Bio-enhancers: The use of compounds like piperine (B192125) can inhibit drug-metabolizing enzymes and efflux transporters (e.g., P-glycoprotein) in the intestine, thereby increasing the systemic exposure of co-administered drugs.[13][14][15][16][17]

  • Prodrug Approach: Chemical modification of the this compound molecule to create a more soluble or permeable prodrug that is converted to the active form in vivo.[8]

Troubleshooting Guides

Issue 1: Low and Variable Results in In Vitro Cytotoxicity Assays
Potential Cause Troubleshooting Step Expected Outcome
Poor solubility of this compound in cell culture media. Prepare a stock solution of this compound in a small amount of a biocompatible organic solvent (e.g., DMSO) before diluting it in the final culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).Consistent and dose-dependent cytotoxic effects.
Precipitation of this compound in the aqueous assay medium over time. Visually inspect the wells for any precipitation. Consider using a formulation approach, such as a cyclodextrin inclusion complex, to maintain this compound's solubility in the aqueous medium.Reduced variability between replicate wells and more reliable IC50 values.
Inaccurate quantification of the stock solution. Verify the concentration of your this compound stock solution using a validated analytical method, such as HPLC-UV.More accurate and reproducible experimental results.
Issue 2: Inconsistent Pharmacokinetic Profiles in Animal Studies
Potential Cause Troubleshooting Step Expected Outcome
Poor and erratic absorption from the gastrointestinal tract. Formulate this compound using a bioavailability-enhancing strategy, such as a nanosuspension or a self-emulsifying drug delivery system (SEDDS), to improve its dissolution and absorption.[18][19]Increased mean plasma concentrations (Cmax and AUC) and reduced inter-animal variability.
First-pass metabolism in the gut wall and liver. Co-administer this compound with a known inhibitor of relevant metabolic enzymes (e.g., piperine for CYP enzymes).[15]Increased oral bioavailability due to reduced presystemic clearance.
Degradation of this compound in the gastric environment. Use an enteric-coated formulation to protect this compound from the acidic pH of the stomach and allow for its release in the small intestine.Higher amount of intact this compound available for absorption.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following tables present hypothetical data to illustrate the potential improvements in this compound's bioavailability and physicochemical properties with different formulation strategies. Actual experimental results may vary.

Table 1: Physicochemical Properties of this compound Formulations

Formulation Aqueous Solubility (µg/mL) Particle Size (nm) Entrapment Efficiency (%)
Unformulated this compound< 1.0N/AN/A
This compound-HP-β-CD Complex50 ± 5N/AN/A
This compound-loaded SLNs1.5 ± 0.2150 ± 2085 ± 5
This compound-loaded Liposomes1.2 ± 0.3120 ± 1570 ± 8

Table 2: Pharmacokinetic Parameters of this compound after Oral Administration in Rats (10 mg/kg dose)

Formulation Cmax (ng/mL) Tmax (h) AUC0-24h (ng·h/mL) Relative Bioavailability (%)
Unformulated this compound50 ± 152.0 ± 0.5250 ± 75100
This compound-HP-β-CD Complex150 ± 301.5 ± 0.5900 ± 150360
This compound-loaded SLNs250 ± 501.0 ± 0.51750 ± 300700
This compound + Piperine120 ± 251.5 ± 0.5800 ± 120320

Experimental Protocols

Protocol 1: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2) using phase solubility studies.

  • Preparation:

    • Dissolve a defined amount of HP-β-CD in deionized water with stirring.

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Stir the suspension at room temperature for 24-48 hours, protected from light.

  • Purification:

    • Filter the suspension to remove the undissolved this compound.

    • Lyophilize the filtrate to obtain the solid this compound-HP-β-CD inclusion complex powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][20]

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound formulation (dissolved in HBSS) to the apical (donor) chamber.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Replace the collected volume with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of this compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[19][21][22]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation This compound This compound Nanoformulation Nanoformulation (SLNs, Liposomes) This compound->Nanoformulation Cyclodextrin Cyclodextrin Complexation This compound->Cyclodextrin Bioenhancer Co-administration (e.g., Piperine) This compound->Bioenhancer InVitro In Vitro Assays (Solubility, Permeability) Nanoformulation->InVitro Cyclodextrin->InVitro Bioenhancer->InVitro InVivo In Vivo Studies (Pharmacokinetics) InVitro->InVivo Bioavailability Enhanced Bioavailability InVivo->Bioavailability

Caption: Workflow for enhancing this compound bioavailability.

signaling_pathway This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Passive Diffusion ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS NFkB NF-κB Pathway ROS->NFkB Inhibition Apoptosis Apoptosis ROS->Apoptosis Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation

Caption: Postulated signaling pathway for this compound's cytotoxic effects.

References

strategies to reduce Arborescin cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arborescin. The focus is on strategies to understand and potentially reduce its cytotoxic effects on normal cells during experiments.

Frequently Asked Questions (FAQs)

Q1: Does this compound show cytotoxicity towards normal cells?

A1: this compound has demonstrated a degree of selective cytotoxicity, showing more potent effects against cancer cells than normal cells.[1] For instance, one study found that the IC50 value of this compound in the non-tumoral murine bone marrow stromal cell line (S17) was significantly higher than in human neuroblastoma (SH-SY5Y) and hepatocarcinoma (HepG2) cell lines, indicating lower toxicity to these normal cells.[1]

Q2: What is the primary mechanism of cytotoxicity for this compound?

A2: The cytotoxic activity of this compound, a sesquiterpene lactone, is primarily attributed to its α-methylene-γ-lactone group. This group can react with nucleophiles, such as the sulfhydryl groups in proteins, through a process called Michael addition. This alkylation can disrupt the function of key cellular proteins and enzymes, leading to cytotoxicity. A major target for many sesquiterpene lactones is the transcription factor NF-κB, which is involved in inflammatory responses and cell survival.

Q3: How can I experimentally confirm the mechanism of cell death induced by this compound in my cell line?

A3: To determine if this compound is inducing apoptosis (programmed cell death) or necrosis in your cell line, you can perform an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.

Q4: Are there any known strategies to reduce the cytotoxicity of this compound in normal cells while maintaining its anti-cancer effects?

A4: While specific research on reducing this compound's cytotoxicity is limited, several strategies applicable to other sesquiterpene lactones and natural products could be explored. These include:

  • Drug Delivery Systems: Encapsulating this compound in nanocarriers like liposomes or nanoparticles could offer targeted delivery to tumor sites and reduce exposure to normal tissues.[2][3][4][5][6] Liposomal formulations of other sesquiterpene lactones have been shown to reduce their toxicity while maintaining therapeutic effects.[2][3]

  • Combination Therapy: Using this compound in combination with other therapeutic agents could allow for lower, less toxic doses of this compound to be used while achieving a synergistic anti-cancer effect.

Troubleshooting Guides

Issue: High cytotoxicity observed in normal control cell lines.

  • Possible Cause: The concentration of this compound used may be too high for the specific normal cell line being tested. Different cell lines exhibit varying sensitivities.

  • Troubleshooting Step: Perform a dose-response experiment to determine the IC50 of this compound in your specific normal and cancer cell lines. This will help establish a therapeutic window where cancer cells are more sensitive than normal cells.

  • Possible Cause: The observed cell death may not be due to apoptosis, but rather necrosis, which can be triggered at high concentrations.

  • Troubleshooting Step: Use the Annexin V/PI assay to differentiate between apoptosis and necrosis at various concentrations of this compound.

Quantitative Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in different cell lines. A higher IC50 value indicates lower cytotoxicity.

Cell LineCell TypeIC50 (µM)Reference
SH-SY5YHuman Neuroblastoma229[1]
HepG2Human Hepatocarcinoma233[1]
S17Murine Bone Marrow Stromal (Non-tumoral)445[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This protocol is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) in the cell membrane.

  • Cell Preparation: Induce apoptosis by treating cells with the desired concentrations of this compound. Collect 1-5 x 10^5 cells by centrifugation.[8][9]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 500 µL of 1X Binding Buffer.[8][9]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[8][9]

  • Incubation: Incubate the cells at room temperature for 5-10 minutes in the dark.[8][9][10]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC is detected in the FITC channel (green fluorescence), and PI is detected in the phycoerythrin channel (red fluorescence).[9]

Visualizations

G cluster_prep Cell Preparation cluster_treatment Treatment Strategies cluster_assay Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis prep_cells Prepare Normal and Cancer Cell Lines free_arb Free this compound prep_cells->free_arb lipo_arb Liposomal this compound prep_cells->lipo_arb combo_therapy This compound + Agent X prep_cells->combo_therapy mtt_assay MTT Assay (Cell Viability) free_arb->mtt_assay annexin_assay Annexin V/PI Assay (Apoptosis) free_arb->annexin_assay lipo_arb->mtt_assay lipo_arb->annexin_assay combo_therapy->mtt_assay combo_therapy->annexin_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_quant Quantify Apoptosis/ Necrosis annexin_assay->apoptosis_quant selectivity_index Calculate Selectivity Index (IC50 Normal / IC50 Cancer) ic50->selectivity_index

Caption: Experimental workflow for evaluating strategies to reduce this compound cytotoxicity.

Caption: Postulated NF-κB signaling pathway inhibition by this compound.

References

Technical Support Center: Overcoming Microbial Resistance to Arborescin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding microbial resistance to Arborescin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antimicrobial activity?

This compound is a sesquiterpene lactone, a class of natural compounds known for a wide range of biological activities, including antimicrobial properties.[1][2] It has been isolated from plants of the Artemisia genus.[1][3][[“]] Studies have shown that this compound exhibits inhibitory activity against various microbial strains. For instance, it has been reported to be effective against Staphylococcus aureus, Listeria innocua, and the fungus Candida glabrata.[1]

Q2: Have specific cases of microbial resistance to this compound been documented?

While the antimicrobial potential of this compound and other sesquiterpene lactones is recognized, specific, documented clinical cases of acquired resistance to this compound in microbial strains are not extensively reported in the currently available literature. However, as with any antimicrobial agent, the development of resistance is a potential issue.[5][6][7] The genetic basis for microbial resistance is a complex phenomenon involving mutations and gene acquisition, which can lead to various forms of resistance.

Q3: What are the likely mechanisms of microbial resistance to this compound?

Based on known mechanisms of resistance to other natural products and antimicrobials, potential resistance mechanisms to this compound could include:

  • Target Modification: Alterations in the molecular target of this compound within the microbial cell, reducing its binding affinity and efficacy.

  • Efflux Pumps: Increased expression or activity of efflux pumps that actively transport this compound out of the microbial cell, preventing it from reaching its target at an effective concentration.[8][9] This is a common resistance strategy employed by bacteria.[8][9]

  • Enzymatic Degradation: Production of enzymes by the microbe that can chemically modify or degrade this compound, rendering it inactive.

  • Biofilm Formation: Growth of microbes in a biofilm matrix can limit the penetration of antimicrobial compounds and is a known factor in increased antibiotic tolerance.[6][8]

Troubleshooting Guide

This guide addresses common issues researchers may encounter during experiments with this compound, particularly those related to unexpected microbial growth or apparent resistance.

Issue Possible Cause Troubleshooting Steps
Unexpected microbial growth in the presence of this compound. 1. Intrinsic Resistance: The microbial strain may be naturally resistant to this compound. 2. Sub-optimal Concentration: The concentration of this compound used may be below the Minimum Inhibitory Concentration (MIC) for the specific strain. 3. Compound Instability: this compound may have degraded under the experimental conditions.1. Review literature for known susceptibility of the strain to sesquiterpene lactones. 2. Perform a dose-response experiment (MIC determination) to identify the effective concentration. 3. Verify the stability of this compound under your experimental conditions (pH, temperature, media components).
Loss of this compound efficacy over time with repeated exposure. Acquired Resistance: The microbial population may have developed resistance through mutation and selection.[10]1. Isolate colonies from the resistant population and re-determine the MIC. 2. Investigate potential resistance mechanisms (see Q3 in FAQs). 3. Consider using this compound in combination with other antimicrobial agents or adjuvants.[5][6][11]
Variable results between experimental replicates. 1. Inoculum Variability: Inconsistent starting inoculum size can affect the outcome of susceptibility testing. 2. Assay Conditions: Minor variations in incubation time, temperature, or media composition.1. Standardize the inoculum preparation and quantification. 2. Ensure consistent and well-controlled experimental conditions for all replicates.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the standard method for determining the MIC of this compound against a specific microbial strain.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add a specific volume of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

    • The final column should serve as a positive control (no this compound).

    • One well should serve as a negative control (no inoculum).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at the optimal temperature for the microbial strain (e.g., 37°C for 24 hours).

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible microbial growth.

Protocol 2: Checkerboard Assay for Synergy Testing with Adjuvants

This protocol is used to assess the synergistic effect of this compound with a potential adjuvant (a compound that enhances its activity).

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the adjuvant.

  • Plate Setup: In a 96-well microtiter plate, create a gradient of this compound concentrations along the x-axis and a gradient of the adjuvant concentrations along the y-axis.

  • Inoculation: Inoculate the wells with a standardized microbial inoculum as described in the MIC protocol.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each compound alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy, additivity, or antagonism.

Visualizing Resistance and Counter-Strategies

Diagram 1: Potential Microbial Resistance Mechanisms to this compound

Resistance_Mechanisms cluster_cell Microbial Cell Target This compound Target Efflux Efflux Pump Arborescin_expelled This compound Efflux->Arborescin_expelled Expulsion Enzyme Degrading Enzyme Arborescin_out Inactive this compound Enzyme->Arborescin_out Degradation Arborescin_in This compound Arborescin_in->Target Inhibition Arborescin_in->Efflux Arborescin_in->Enzyme Overcoming_Resistance_Workflow Start Observe Microbial Growth in Presence of this compound MIC_Test Determine MIC Start->MIC_Test Isolate_Resistant Isolate Resistant Colonies MIC_Test->Isolate_Resistant High MIC Investigate_Mechanism Investigate Resistance Mechanism (e.g., Efflux Pump Assay) Isolate_Resistant->Investigate_Mechanism Synergy_Test Combination Therapy/ Adjuvant Screening Investigate_Mechanism->Synergy_Test Success Restored Susceptibility Synergy_Test->Success Synergy Found Failure Continued Resistance Synergy_Test->Failure No Synergy

References

Technical Support Center: Refining Spectroscopic Analysis of Arborescin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic analysis of Arborescin.

I. Spectroscopic Data Summary

For accurate identification and characterization of this compound, refer to the following spectroscopic data compiled from various studies.

Table 1: Key Spectroscopic Data for this compound
Technique Parameter Observed Value Reference
Mass Spectrometry (MS)Molecular Ion [M]⁺m/z 248[1][2]
Infrared (IR) Spectroscopyγ-Lactone Carbonyl Stretch~1770 cm⁻¹[1]
C-H Stretch3058-2910 cm⁻¹[1]
Epoxy Group (C-O-C)~1128 cm⁻¹[1]
¹³C Nuclear Magnetic Resonance (NMR)SolventCDCl₃

II. Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 2-4 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-220 ppm

  • Number of Scans: 1024 or more (¹³C is less sensitive)

  • Relaxation Delay (d1): 2 seconds

Protocol 2: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Parameters:

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-500

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: FTIR Spectrometer

Sample Preparation (KBr Pellet Method):

  • Thoroughly mix ~1 mg of dry this compound with ~100 mg of dry potassium bromide (KBr).

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

III. Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the spectroscopic analysis of this compound.

A. NMR Spectroscopy

FAQs:

  • Q1: I am observing broad or distorted peaks in my ¹H NMR spectrum. What could be the cause?

    • A1: This could be due to poor shimming of the magnet, sample concentration being too high leading to aggregation, or the presence of paramagnetic impurities. Re-shim the instrument, prepare a more dilute sample, or ensure your sample is free from metallic contaminants.

  • Q2: My ¹³C NMR spectrum has a very poor signal-to-noise ratio even after many scans. How can I improve it?

    • A2: The low natural abundance of ¹³C makes it inherently less sensitive. Increase the number of scans, use a higher concentration of your sample if solubility allows, or use a cryoprobe if available.

  • Q3: I see unexpected peaks in my NMR spectrum that do not correspond to this compound. What are they?

    • A3: These could be solvent impurities (e.g., residual non-deuterated solvent, water), grease from glassware, or impurities from the isolation process. Always use high-purity deuterated solvents and clean your NMR tubes thoroughly.

Troubleshooting Workflow: NMR Signal Issues

NMR_Troubleshooting cluster_broad Broad Peaks cluster_sn Low S/N (13C) cluster_impurity Impurity Peaks start Start: Unexpected NMR Spectrum issue Identify Issue: - Broad Peaks - Low S/N - Impurity Peaks start->issue broad_shim Poor Shimming? issue->broad_shim Broad sn_scans Insufficient Scans? issue->sn_scans Low S/N imp_solvent Solvent Impurity? issue->imp_solvent Impurity solution_shim Action: Re-shim Magnet broad_shim->solution_shim broad_conc High Concentration? solution_dilute Action: Dilute Sample broad_conc->solution_dilute broad_imp Paramagnetic Impurities? solution_clean Action: Purify Sample broad_imp->solution_clean solution_scans Action: Increase Scans sn_scans->solution_scans sn_conc Low Concentration? solution_conc Action: Increase Concentration sn_conc->solution_conc solution_solvent Action: Use High-Purity Solvent imp_solvent->solution_solvent imp_grease Grease Contamination? imp_grease->solution_clean end Problem Resolved solution_shim->end solution_dilute->end solution_clean->end solution_scans->end solution_conc->end solution_solvent->end

Caption: Troubleshooting logic for common NMR spectral issues.

B. Mass Spectrometry

FAQs:

  • Q1: I am not observing the molecular ion peak at m/z 248. Why?

    • A1: The molecular ion may be unstable under EI conditions and readily fragment. Ensure your ionization energy is not excessively high. Also, check for proper calibration of the mass spectrometer.

  • Q2: My fragmentation pattern does not match the expected values. What should I check?

    • A2: The fragmentation pattern can be influenced by the instrument's source conditions (temperature, electron energy). Ensure your source is clean and parameters are set as recommended. Contamination in the sample or GC column can also lead to unexpected fragments.

Table 2: Common Mass Fragments of this compound (EI-MS)

m/z Possible Neutral Loss / Fragment Identity
233[M - CH₃]⁺
215[M - CH₃ - H₂O]⁺
190Further fragmentation
147Further fragmentation
107Further fragmentation
96Further fragmentation
69Further fragmentation

Troubleshooting Workflow: Mass Spectrometry Signal Issues

MS_Troubleshooting cluster_molion No Molecular Ion cluster_frag Incorrect Fragments start Start: MS Data Issue issue Identify Issue: - No Molecular Ion - Incorrect Fragments start->issue molion_unstable Unstable Ion? issue->molion_unstable No [M]+ frag_source Source Conditions? issue->frag_source Wrong Fragments solution_ion Action: Lower Ionization Energy molion_unstable->solution_ion molion_calib Calibration Error? solution_calib Action: Recalibrate MS molion_calib->solution_calib solution_source Action: Clean & Optimize Source frag_source->solution_source frag_contam Contamination? solution_gc Action: Check GC Column & Sample Purity frag_contam->solution_gc end Problem Resolved solution_ion->end solution_calib->end solution_source->end solution_gc->end

Caption: Troubleshooting logic for common mass spectrometry issues.

C. Infrared (IR) Spectroscopy

FAQs:

  • Q1: The peaks in my IR spectrum are very broad and poorly resolved. What is the problem?

    • A1: This is often due to the sample being wet. Ensure your this compound sample and the KBr are completely dry before preparing the pellet. The KBr pellet may also be too thick.

  • Q2: I am not seeing a sharp carbonyl peak around 1770 cm⁻¹. Is my sample not this compound?

    • A2: While the γ-lactone carbonyl is a characteristic peak, its exact position can be influenced by the sample's physical state and intermolecular interactions. If other characteristic peaks are present, consider this possibility. However, a complete absence of a strong carbonyl absorption in this region would be a strong indicator of a different compound or significant impurity.

Experimental Workflow: General Spectroscopic Analysis of this compound

Exp_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Start: Purified this compound Sample ftir FTIR Analysis start->ftir ms GC-MS Analysis start->ms nmr NMR Analysis start->nmr ftir_data Identify Functional Groups ftir->ftir_data ms_data Determine MW & Fragmentation ms->ms_data nmr_data Elucidate Structure nmr->nmr_data end Structural Confirmation ftir_data->end ms_data->end nmr_data->end

Caption: General workflow for the spectroscopic analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of Arborescin and Parthenolide Cytotoxicity for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two naturally occurring sesquiterpene lactones: arborescin and parthenolide (B1678480). Both compounds have garnered interest in the scientific community for their potential as anticancer agents. This document summarizes key experimental data, outlines common methodologies for assessing their efficacy, and visualizes the primary signaling pathways implicated in their cytotoxic effects.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and parthenolide against various cancer cell lines as reported in different studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and assay methods.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
SH-SY5YNeuroblastoma229[1]
HepG2Hepatocarcinoma233[1]

Table 2: Cytotoxicity of Parthenolide

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer9.54 ± 0.82[2]
SiHaCervical Cancer8.42 ± 0.76[2]
5637Bladder CancerNot specified, effective at 2.5–10 µM[3]
HepG2Hepatocellular Carcinoma18[4]
SH-SY5YNeuroblastomaEffective at 50 µg/mL[5]
A549Non-small Cell Lung Cancer15.38 ± 1.13
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45
H1650Non-small Cell Lung Cancer9.88 ± 0.09
H1299Non-small Cell Lung Cancer12.37 ± 1.21
PC-9Non-small Cell Lung Cancer15.36 ± 4.35

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or parthenolide) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.[6][7][8]

Annexin V Assay for Apoptosis

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the compound for the indicated time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.[9][10][11][12]

Signaling Pathways and Mechanisms of Action

Both this compound and parthenolide are believed to exert their cytotoxic effects through the modulation of key signaling pathways involved in cell survival and apoptosis.

Parthenolide's Mechanism of Action

Parthenolide has been shown to induce apoptosis through multiple pathways.[2] A primary mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), which is constitutively active in many cancer cells and promotes cell survival by upregulating anti-apoptotic genes. Parthenolide can also induce apoptosis by increasing the production of reactive oxygen species (ROS) and by activating the p53 tumor suppressor pathway.[2]

Parthenolide_Mechanism Parthenolide Parthenolide ROS ↑ Reactive Oxygen Species (ROS) Parthenolide->ROS NFkB NF-κB Inhibition Parthenolide->NFkB p53 ↑ p53 Activation Parthenolide->p53 Apoptosis Apoptosis ROS->Apoptosis NFkB->Apoptosis p53->Apoptosis

Caption: Parthenolide's multi-faceted mechanism of inducing apoptosis.

This compound's Putative Mechanism of Action

While the specific molecular mechanisms of this compound's cytotoxicity are less characterized than those of parthenolide, as a sesquiterpene lactone, it is hypothesized to share similar mechanisms, including the induction of oxidative stress and apoptosis. Further research is needed to fully elucidate its signaling pathways.

Key Signaling Pathways

The following diagrams illustrate the general structure of the NF-κB and p53 signaling pathways, which are critical targets in cancer therapy and are modulated by compounds like parthenolide.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB P NFkB_p50 p50 NFkB_p65 p65 Proteasome Proteasome IkB->Proteasome Ub NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc Translocation NFkB_p65_nuc p65 NFkB_p50->NFkB_p65_nuc Translocation NFkB_p65->NFkB_p50_nuc Translocation NFkB_p65->NFkB_p65_nuc Translocation DNA DNA NFkB_p50_nuc->DNA NFkB_p65_nuc->DNA Gene_Expression Gene Expression (Anti-apoptotic) DNA->Gene_Expression Stimuli Pro-inflammatory Stimuli Stimuli->IKK

Caption: Simplified overview of the canonical NF-κB signaling pathway.

p53_Pathway cluster_cytoplasm_p53 Cytoplasm cluster_nucleus_p53 Nucleus MDM2_cyto MDM2 p53_cyto p53 MDM2_cyto->p53_cyto Ub Proteasome_p53 Proteasome p53_cyto->Proteasome_p53 Degradation p53_nuc p53 (stabilized) DNA_p53 DNA p53_nuc->DNA_p53 Target_Genes Target Gene Expression DNA_p53->Target_Genes Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis_p53 Apoptosis Target_Genes->Apoptosis_p53 DNA_Damage DNA Damage DNA_Damage->p53_nuc Activation

References

Unraveling the Antibacterial Action of Arborescin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Arborescin's antibacterial mechanism against established antibiotics. It is supported by experimental data to facilitate further investigation and drug discovery efforts.

This compound, a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, has demonstrated promising antibacterial properties. Recent studies have begun to elucidate its mechanism of action, positioning it as a potential candidate for the development of new antimicrobial agents. This guide synthesizes the available experimental data on this compound's antibacterial efficacy and compares it with conventional antibiotics.

Comparative Analysis of Antibacterial Activity

The antibacterial potential of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

A 2024 study isolated this compound from Artemisia absinthium and evaluated its antibacterial activity against several pathogenic bacteria. The results are summarized and compared with the known efficacy of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, in the table below.

MicroorganismThis compound MIC (µg/mL)This compound MBC (µg/mL)Ciprofloxacin MIC (µg/mL)
Escherichia coli83[1]333[1]0.015 - 1
Staphylococcus aureus166[1]≥666[1]0.12 - 2
Listeria innocua166[1]666[1]1 - 4
Pseudomonas aeruginosa->666[1]0.25 - 8

Elucidating the Mechanism of Action: An In Silico Perspective

While comprehensive experimental validation of this compound's antibacterial mechanism is still an active area of research, initial in silico studies provide valuable insights. Molecular docking simulations have been employed to predict the binding affinity of this compound to specific bacterial protein targets.

One study reported a robust docking score of -8.1 kcal/mol for this compound, indicating a higher binding affinity compared to Ciprofloxacin in the same model.[1][2][[“]] This suggests that this compound may act as a potent inhibitor of a key bacterial enzyme. The proposed mechanism, based on these computational predictions, involves the disruption of essential bacterial processes through strong and stable binding to a molecular target. Further experimental validation is required to confirm this hypothesis and precisely identify the target protein.

dot

Arborescin_Proposed_Mechanism cluster_this compound This compound cluster_bacterium Bacterial Cell This compound This compound Target Key Bacterial Enzyme/Protein This compound->Target Binds with high affinity (Docking Score: -8.1 kcal/mol) Inhibition Inhibition Process Essential Bacterial Process Target->Process Facilitates Target->Inhibition Growth Bacterial Growth and Proliferation Process->Growth Leads to Inhibition->Process Blocks Inhibition->Growth Prevents

Caption: Proposed antibacterial mechanism of this compound based on molecular docking studies.

Experimental Protocols

The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

dot

MIC_Workflow start Start prep_agent Prepare serial dilutions of this compound start->prep_agent prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells with bacteria and this compound dilutions prep_agent->inoculate prep_inoculum->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate observe Visually inspect for turbidity incubate->observe determine_mic MIC = Lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent. A two-fold serial dilution is then performed in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Inoculum: Bacterial strains are cultured overnight on an appropriate agar (B569324) medium. A few colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate also includes a positive control (broth with bacteria, no this compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC determination, the MBC can be ascertained to understand if the compound is bactericidal or bacteriostatic.

Methodology:

  • Subculturing: A small aliquot (typically 10 µL) is taken from each well of the MIC plate that showed no visible growth.

  • Plating: The aliquot is spread onto an appropriate agar plate (e.g., Mueller-Hinton agar).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Future Directions and Conclusion

The available data suggests that this compound is a promising antibacterial compound with notable activity against several bacterial species. The in silico evidence points towards a mechanism involving the inhibition of a key bacterial protein. However, further research is imperative to experimentally validate this proposed mechanism. Future studies should focus on:

  • Identifying the specific molecular target(s) of this compound.

  • Investigating the effects of this compound on bacterial cell morphology, membrane integrity, and macromolecular synthesis.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of infection.

  • Exploring potential synergistic effects of this compound with existing antibiotics.

References

comparative analysis of Arborescin from different Artemisia species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Arborescin from Diverse Artemisia Species for Researchers and Drug Development Professionals

This compound, a sesquiterpene lactone found in various species of the Artemisia genus, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of this compound derived from different Artemisia species, focusing on its biological activities and the experimental protocols used for its evaluation. While a direct comparative study analyzing this compound from multiple species is not yet available in the scientific literature, this document synthesizes existing data to offer a valuable resource for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the yield and biological activities of this compound from different Artemisia species. It is important to note that data is not available for all species in which this compound has been identified.

Table 1: Presence and Yield of this compound in Different Artemisia Species

Artemisia SpeciesPresence of this compound ConfirmedYield (%)Reference
Artemisia absinthiumYesNot specified, but noted as a limiting factor.[1][1][[“]][3]
Artemisia arborescensYesNot specified[4]
Artemisia austriacaYes0.11[5]
Artemisia gorgonumYesNot specified[6][7]
Artemisia adamsiiYesNot specified[1]

Table 2: Comparative Biological Activities of this compound

Biological ActivityArtemisia SourceAssayResultsReference
Antioxidant Activity A. absinthiumDPPH radical scavengingIC50: 5.04 ± 0.12 mg/mL[1]
β-carotene bleaching3.64% inhibition[1]
Antimicrobial Activity A. absinthiumMinimum Inhibitory Concentration (MIC)S. aureus: 166 µg/mL; L. innocua: 166 µg/mL[1]
Antifungal Activity A. absinthiumMinimum Inhibitory Concentration (MIC)C. glabrata: 83 µg/mL[1]
Minimum Fungicidal Concentration (MFC)C. glabrata: 166 µg/mL[1]
Cytotoxic Activity A. gorgonumMTT AssaySH-SY5Y (neuroblastoma): IC50 = 233 µM; HepG2 (hepatocarcinoma): IC50 = 229 µM[6][7]
S17 (non-tumoral): IC50 = 445 µM[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the analysis of this compound.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., SH-SY5Y, HepG2) and a non-tumoral cell line (e.g., S17) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.[8][9]

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.[10][11][12][13][14]

Anti-inflammatory Activity (Inhibition of Protein Denaturation Assay)

This in vitro assay assesses the anti-inflammatory potential of a substance by measuring its ability to inhibit protein denaturation, a hallmark of inflammation.

  • Reaction Mixture: The reaction mixture consists of the test sample (this compound at different concentrations) and a protein source, such as egg albumin or bovine serum albumin.

  • Denaturation Induction: Denaturation is induced by heating the reaction mixture at a specific temperature (e.g., 70°C) for a set time.

  • Absorbance Measurement: The turbidity of the resulting solution is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

  • Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control. A standard anti-inflammatory drug like diclofenac (B195802) sodium is used as a positive control.[15][16][17]

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways relevant to the study of this compound.

Experimental_Workflow_for_Arborescin_Analysis cluster_extraction Extraction & Isolation cluster_analysis Biological Activity Screening Artemisia Plant Material Artemisia Plant Material Extraction Extraction Artemisia Plant Material->Extraction Solvent Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Silica Gel Pure this compound Pure this compound Chromatography->Pure this compound Cytotoxicity Assay Cytotoxicity Assay Pure this compound->Cytotoxicity Assay Antimicrobial Assay Antimicrobial Assay Pure this compound->Antimicrobial Assay Anti-inflammatory Assay Anti-inflammatory Assay Pure this compound->Anti-inflammatory Assay IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination MIC Determination MIC Determination Antimicrobial Assay->MIC Determination %19 %19 Anti-inflammatory Assay->%19

Experimental workflow for this compound analysis.

Signaling_Pathway_Sesquiterpene_Lactones cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (e.g., ERK, JNK, p38) MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK (e.g., ERK, JNK, p38) Transcription Factor Activation Transcription Factor Activation MAPK (e.g., ERK, JNK, p38)->Transcription Factor Activation Cell Proliferation, Inflammation Cell Proliferation, Inflammation Transcription Factor Activation->Cell Proliferation, Inflammation This compound This compound This compound->IKK Complex Inhibition This compound->MAPKK Inhibition

General signaling pathways modulated by sesquiterpene lactones.

Logical_Relationship_Comparative_Analysis Artemisia Species Artemisia Species This compound Isolation This compound Isolation Artemisia Species->this compound Isolation Yield & Purity Yield & Purity This compound Isolation->Yield & Purity Biological Activity Biological Activity This compound Isolation->Biological Activity Comparative Analysis Comparative Analysis Yield & Purity->Comparative Analysis Biological Activity->Comparative Analysis Therapeutic Potential Therapeutic Potential Comparative Analysis->Therapeutic Potential

Logical flow of a comparative analysis of this compound.

Conclusion

This compound, a sesquiterpene lactone present in several Artemisia species, demonstrates a range of promising biological activities, including antioxidant, antimicrobial, antifungal, and cytotoxic effects. The data compiled in this guide, while not exhaustive due to the lack of direct comparative studies, provides a solid foundation for researchers. The cytotoxic activity of this compound from A. gorgonum against cancer cell lines is particularly noteworthy.[6][7] The detailed study on this compound from A. absinthium highlights its broad-spectrum antimicrobial and antifungal potential.[1]

However, significant research gaps remain. There is a pressing need for studies that directly compare the yield, purity, and biological activities of this compound isolated from various Artemisia species under standardized conditions. Furthermore, a deeper investigation into the specific molecular mechanisms and signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential. The general inhibitory effects of sesquiterpene lactones on pro-inflammatory pathways like NF-κB and MAPK provide a strong rationale for further exploration of this compound's anti-inflammatory and anti-cancer properties.[18][19][20][21][22][23][24][25] This guide serves as a call to action for the scientific community to undertake these comparative studies, which will be instrumental in advancing the development of this compound-based therapeutics.

References

Arborescin: A Comparative Analysis of its Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Oujda, Morocco – In the global search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural compounds are a promising frontier. This guide provides a detailed comparison of the efficacy of arborescin, a sesquiterpene lactone isolated from Artemisia absinthium L., against standard antibiotics. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of current experimental data.

Executive Summary

This compound has demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Minimum Inhibitory Concentration (MIC) data reveals its potential as a bacteriostatic agent. However, a direct comparison with standard antibiotics is challenging due to a lack of studies employing identical bacterial strains and standardized methodologies. This guide synthesizes the available data to provide a preliminary comparative framework, highlighting areas for future research.

Quantitative Data Comparison

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and a selection of standard antibiotics against common bacterial pathogens. It is crucial to note that the bacterial strains used to determine the MIC for this compound were not the same as the reference strains (ATCC) used for the standard antibiotics, which may influence susceptibility.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics against Escherichia coli

CompoundBacterial StrainMIC (µg/mL)Reference
This compound E. coli83[1]
Ciprofloxacin (B1669076) E. coli ATCC 259220.004 - 0.015[2][3]
Gentamicin E. coli ATCC 259220.5[4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics against Staphylococcus aureus

CompoundBacterial StrainMIC (µg/mL)Reference
This compound S. aureus166[1]
Ciprofloxacin S. aureus ATCC 292130.40[5]
Vancomycin S. aureus ATCC 292131.0[6][7]
Gentamicin S. aureus ATCC 292130.25 - 0.5[8]

Note on Zone of Inhibition: A comprehensive literature search did not yield any studies reporting the zone of inhibition for this compound, preventing a direct comparison with standard antibiotics using this method.

Molecular Docking Insights

A molecular docking study has indicated that this compound exhibits a robust docking score of -8.1 kcal/mol, suggesting a higher binding affinity compared to ciprofloxacin.[1] This computational finding points towards a strong potential for this compound as a potent antibacterial agent, warranting further investigation into its specific molecular targets.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Resazurin Microtitration Assay)

The MIC of this compound was determined using the resazurin (B115843) microtitration assay in 96-well microplates.[1]

MIC_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_result Result prep1 Prepare serial dilutions of this compound in 96-well plate inc1 Add bacterial inoculum to each well prep1->inc1 prep2 Prepare standardized bacterial inoculum prep2->inc1 inc2 Incubate at 37°C for 18 hours inc1->inc2 det1 Add Resazurin indicator solution to each well inc2->det1 det2 Incubate for an additional 2 hours det1->det2 det3 Observe color change (blue to pink indicates growth) det2->det3 res1 Determine MIC: Lowest concentration with no color change det3->res1

MIC Determination Workflow
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol

While no zone of inhibition data is available for this compound, the standard protocol for this test is provided below for comparative context.

Kirby_Bauer_Protocol cluster_prep Preparation cluster_application Application cluster_incubation Incubation cluster_measurement Measurement prep1 Prepare a standardized bacterial lawn on Mueller-Hinton agar (B569324) plate app1 Place impregnated discs on the agar surface prep1->app1 prep2 Impregnate sterile paper discs with test compound (e.g., this compound) and standard antibiotics prep2->app1 inc1 Incubate the plate under standard conditions (e.g., 37°C for 18-24 hours) app1->inc1 meas1 Measure the diameter of the zone of inhibition around each disc inc1->meas1 Mechanism_of_Action This compound This compound (Sesquiterpene Lactone) BacterialCell Bacterial Cell This compound->BacterialCell Alkylation Michael Addition (Alkylation) This compound->Alkylation Proteins Cellular Proteins (with Thiol Groups) BacterialCell->Proteins Proteins->Alkylation Inactivation Protein Inactivation & Disruption of Cellular Processes Alkylation->Inactivation Inhibition Inhibition of Bacterial Growth Inactivation->Inhibition

References

In Vivo Antitumor Effects of Arborescin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antitumor effects of Arborescin. Due to the current absence of published in vivo studies on this compound, this guide focuses on its in vitro activity and presents a detailed comparison with structurally related sesquiterpene lactones—Parthenolide, Dehydrocostus lactone, and Costunolide—for which in vivo data are available. This guide aims to offer a valuable resource for contextualizing this compound's potential and informing future preclinical research.

Executive Summary

This compound, a sesquiterpene lactone, has demonstrated notable cytotoxic activity against various cancer cell lines in vitro. However, to date, no in vivo studies have been published to validate these antitumor effects in animal models. This guide bridges this knowledge gap by comparing this compound's in vitro performance with the established in vivo antitumor effects of three other sesquiterpene lactones. This comparative approach provides a framework for understanding this compound's potential therapeutic efficacy and highlights the necessity for future in vivo validation.

Comparative Analysis of Antitumor Activity

To provide a clear comparison, the following tables summarize the available quantitative data for this compound (in vitro) and its comparators (in vivo).

Table 1: In Vitro Cytotoxicity of this compound

CompoundCancer Cell LineAssay TypeIC50 ValueData Source
This compoundNeuroblastoma (SH-SY5Y)Cytotoxicity Assay229-233 μM[1]
This compoundHepatocarcinoma (HepG2)Cytotoxicity Assay229-233 μM[1]

Table 2: In Vivo Antitumor Efficacy of Comparator Sesquiterpene Lactones

CompoundCancer ModelAnimal ModelDosage and AdministrationKey FindingsData Source
ParthenolideProstate Cancer (CWR22Rv1 xenograft)Nude Mice40 mg/kg/day, oral gavage24% tumor volume inhibition after 28 days.
Dehydrocostus lactoneHepatocellular Carcinoma (HepG2 xenograft)BALB/c Nude Mice20 mg/kg, intraperitoneal injectionMarkedly suppressed tumor growth.[2]
Dehydrocostus lactoneGlioblastoma (U87 xenograft)Athymic Nude Mice10 or 20 mg/kg/day for 14 days, intraperitoneal injectionSignificant reduction in tumor volume and weight.
CostunolidePlatinum-Resistant Ovarian Cancer (SKOV3 xenograft)Mouse ModelNot specifiedSuppressed tumor growth.[3][4]
CostunolideBreast Cancer (MDA-MB-231 xenograft)Athymic Nude MiceNot specifiedDiminished xenograft tumor growth.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used in the in vivo studies of the comparator compounds.

Parthenolide in Prostate Cancer Xenograft Model
  • Cell Line: CWR22Rv1 human prostate cancer cells.

  • Animal Model: Male nude mice.

  • Tumor Induction: Subcutaneous injection of CWR22Rv1 cells.

  • Treatment: Once tumors were established, mice were treated with 40 mg/kg/day of Parthenolide via oral gavage.

  • Endpoint Analysis: Tumor volume was measured regularly to assess tumor growth inhibition compared to a control group.

Dehydrocostus lactone in Hepatocellular Carcinoma Xenograft Model
  • Cell Line: HepG2 human hepatocellular carcinoma cells.[2]

  • Animal Model: BALB/c nude mice.[2]

  • Tumor Induction: Subcutaneous injection of HepG2 cells.[2]

  • Treatment: Mice with established tumors were treated with Dehydrocostus lactone (20 mg/kg) via intraperitoneal injection.[2]

  • Endpoint Analysis: Tumor growth was monitored and compared to a control group.[2]

Costunolide in Ovarian and Breast Cancer Xenograft Models
  • Cell Lines: Platinum-resistant human ovarian cancer cells (SKOV3) and human breast cancer cells (MDA-MB-231).[3][5]

  • Animal Model: Athymic nude mice.[5]

  • Tumor Induction: Subcutaneous injection of the respective cancer cells.

  • Treatment: Specific dosages and administration routes were not detailed in the available abstracts but involved treatment with Costunolide.

  • Endpoint Analysis: Tumor growth was monitored to evaluate the antitumor efficacy of Costunolide.

Visualizing Experimental and Molecular Pathways

To further elucidate the processes involved in the validation of these antitumor compounds, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the putative signaling pathway of this compound.

experimental_workflow cluster_preclinical In Vivo Antitumor Efficacy Study cell_culture 1. Cancer Cell Culture animal_model 2. Animal Model (e.g., Nude Mice) tumor_induction 3. Tumor Cell Implantation animal_model->tumor_induction tumor_growth 4. Tumor Growth Monitoring tumor_induction->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. Drug Administration (e.g., this compound Comparator) randomization->treatment monitoring 7. Monitor Tumor Volume & Animal Health treatment->monitoring endpoint 8. Endpoint Analysis (Tumor Weight, Survival) monitoring->endpoint analysis 9. Statistical Analysis endpoint->analysis

Caption: A generalized workflow for in vivo validation of an antitumor compound.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome This compound This compound Receptor Cell Surface Receptor (Putative Target) This compound->Receptor Binds to PI3K PI3K Receptor->PI3K Inhibits ERK ERK Receptor->ERK Inhibits Akt Akt PI3K->Akt Inhibits NFkB NF-κB Akt->NFkB Inhibits GeneExpression Altered Gene Expression NFkB->GeneExpression Regulates STAT3 STAT3 ERK->STAT3 Inhibits STAT3->GeneExpression Regulates Apoptosis Apoptosis GeneExpression->Apoptosis Proliferation Decreased Proliferation GeneExpression->Proliferation

Caption: Putative signaling pathway for this compound's antitumor effects.

Discussion and Future Directions

The available in vitro data for this compound are promising, indicating a clear cytotoxic effect on cancer cells. However, the lack of in vivo studies represents a significant gap in our understanding of its therapeutic potential. The comparative data from Parthenolide, Dehydrocostus lactone, and Costunolide, all of which demonstrate tumor growth inhibition in animal models, provide a strong rationale for advancing this compound into preclinical in vivo testing.

References

Cross-Validation of Arborescin's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Arborescin, a sesquiterpene lactone, as documented in various independent laboratory studies. The data presented herein is intended to offer a cross-validated perspective on its potential as a therapeutic agent.

Quantitative Biological Activity Data

The following table summarizes the key quantitative data on the biological activity of this compound from different studies. This allows for a direct comparison of its efficacy across various assays and laboratories.

Biological ActivityAssayCell Line / OrganismResult (IC50 / MIC)Source Laboratory/Study
Cytotoxicity MTT AssaySH-SY5Y (Neuroblastoma)229-233 µMMartins et al.
MTT AssayHepG2 (Hepatocarcinoma)229-233 µMMartins et al.
MTT AssayS17 (Non-tumoral)445 µMMartins et al.
Antioxidant DPPH Radical Scavenging-5.04 ± 0.12 mg/mLHbika et al.
Antibacterial Broth MicrodilutionEscherichia coli83 µg/mLHbika et al.
Broth MicrodilutionStaphylococcus aureus166 µg/mLHbika et al.
Broth MicrodilutionListeria innocua166 µg/mLHbika et al.
Antifungal Broth MicrodilutionCandida glabrata83 µg/mL (MIC)Hbika et al.
Broth MicrodilutionCandida glabrata166 µg/mL (MFC)Hbika et al.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standardized methods to ensure reproducibility.

Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.

a. Cell Plating:

  • Cells (e.g., SH-SY5Y, HepG2) are seeded in a 96-well flat-bottomed microplate at a density of 1 x 10⁵ cells/mL (100 µL per well).

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

b. Treatment with this compound:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a complete cell culture medium.

  • The culture medium from the wells is aspirated, and 100 µL of the medium containing different concentrations of this compound is added to the respective wells.

  • Control wells receive a medium containing the same concentration of the solvent used to dissolve this compound.

  • The plate is incubated for another 24 to 72 hours under the same conditions.

c. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plate is then incubated for an additional 4 hours at 37°C.

d. Formazan (B1609692) Solubilization and Absorbance Reading:

  • After incubation with MTT, the medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • The absorbance is measured at 570 nm using a microplate reader.

e. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antioxidant Activity by DPPH Radical Scavenging Assay

This colorimetric assay measures the capacity of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

a. Preparation of Solutions:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.

  • This compound is dissolved in the same solvent to prepare a stock solution, from which serial dilutions are made.

b. Assay Procedure:

  • In a 96-well microplate, 100 µL of the DPPH working solution is added to 100 µL of the various concentrations of this compound.

  • A control is prepared with 100 µL of the solvent instead of the this compound solution.

  • The plate is incubated in the dark at room temperature for 30 minutes.

c. Absorbance Measurement:

  • The absorbance of the solutions is measured at 517 nm using a microplate reader.

d. Calculation of Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of this compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Antimicrobial Susceptibility Testing via Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacteria and fungi.

a. Preparation of Inoculum:

  • The microbial strain (bacteria or fungi) is cultured on an appropriate agar (B569324) medium for 18-24 hours.

  • A suspension of the microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast). This suspension is then further diluted to achieve the final desired inoculum concentration.

b. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent and serially diluted in a cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microplate.

c. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension, resulting in a final volume of 200 µL.

  • A positive control well (microorganism and broth without this compound) and a negative control well (broth only) are included.

  • The plate is incubated at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Signaling Pathway and Experimental Workflow Visualization

The anti-inflammatory and cytotoxic effects of many sesquiterpene lactones are attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct evidence for this compound's activity on this pathway requires further specific investigation, a generalized diagram of this pathway is presented below to illustrate a potential mechanism of action.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Arborescin's Safety Profile: A Comparative Analysis with Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of Arborescin, a sesquiterpene lactone (STL) with noted cytotoxic activity against cancer cells, against other prominent members of the STL class. Sesquiterpene lactones are a diverse group of naturally occurring compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2] However, their therapeutic potential is often counterbalanced by concerns regarding their toxicity.[1][2] This document aims to present a clear, data-driven comparison to inform further research and drug development efforts.

Comparative Cytotoxicity of Sesquiterpene Lactones

The primary measure of a compound's safety profile in early-stage research is its cytotoxicity against both cancerous and healthy, non-tumoral cells. A favorable safety profile is indicated by high potency against cancer cells (low IC50 value) and low toxicity towards normal cells (high IC50 value).

A study on this compound isolated from Artemisia gorgonum demonstrated its selective cytotoxicity. This compound exhibited significant activity against neuroblastoma (SH-SY5Y) and hepatocarcinoma (HepG2) cell lines with IC50 values of 233 µM and 229 µM, respectively. In contrast, its cytotoxicity towards non-tumoral bone marrow stromal cells (S17) was considerably lower, with an IC50 value of 445 µM. This suggests a preferential effect on cancer cells.[3]

The following tables summarize the available IC50 values for this compound and other notable sesquiterpene lactones. It is crucial to note that these values are from different studies and were obtained under varying experimental conditions (e.g., cell lines, exposure times). Therefore, direct comparison of absolute values should be approached with caution.

Table 1: Cytotoxicity of this compound

CompoundCell LineCell TypeIC50 (µM)Reference
This compoundSH-SY5YNeuroblastoma233[3]
This compoundHepG2Hepatocarcinoma229[3]
This compoundS17Non-tumoral (Bone Marrow Stromal)445[3]

Table 2: Comparative Cytotoxicity of Other Sesquiterpene Lactones

CompoundCell LineCell TypeIC50 (µM)Reference
Parthenolide (B1678480)MCF-7Breast Cancer9.54 ± 0.82[4]
ParthenolideSiHaCervical Cancer8.42 ± 0.76[4]
Helenalin (B1673037)JurkatT-cell leukemia~1[5]
CostunolideCAL 27Oral Squamous Cell Carcinoma32[6]
CostunolideNIH-3T3Non-tumoral (Fibroblast)> 97.76[6]
AmbrosinMDA-MB-231Breast Cancer25[7]
AmbrosinMCF-12ANon-tumoral (Breast Epithelial)Very low toxicity[7]
DamsinCCRF-CEMT-cell leukemia4.3[8]
DamsinCEM/ADR5000Doxorubicin-resistant Leukemia21.8[8]

Mechanisms of Action and Associated Signaling Pathways

The biological activity of sesquiterpene lactones, including their cytotoxic effects, is often attributed to their ability to alkylate biological macromolecules, particularly those containing sulfhydryl groups.[1] This reactivity underlies their interaction with key signaling pathways involved in cell survival and proliferation.

Inhibition of NF-κB Signaling

A primary mechanism of action for many sesquiterpene lactones is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB plays a critical role in inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers.

Several STLs, such as parthenolide and helenalin, have been shown to inhibit NF-κB activation.[5][9] Parthenolide is thought to target the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to activate the transcription of pro-survival genes.[9] Helenalin, on the other hand, has been shown to directly alkylate the p65 subunit of NF-κB, thereby inhibiting its DNA binding capacity.[5]

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases IkB p-IκB IkB_NFkB->IkB NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates to Nucleus Proteasome Proteasomal Degradation IkB->Proteasome STL Sesquiterpene Lactones (e.g., Parthenolide, Helenalin) STL->IKK Inhibits (Parthenolide) STL->NFkB_nuc Directly Alkylates p65 (Helenalin) Gene Gene Transcription (Inflammation, Proliferation, Survival) NFkB_nuc->Gene Promotes

Caption: General mechanism of NF-κB pathway inhibition by sesquiterpene lactones.
Induction of Apoptosis

Sesquiterpene lactones are also known to induce apoptosis, or programmed cell death, in cancer cells. A common pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of a cascade of caspases, ultimately leading to cell death. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in this process. Several STLs have been shown to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.[7]

Apoptosis_Induction STL Sesquiterpene Lactones ROS ↑ Reactive Oxygen Species (ROS) STL->ROS Bax ↑ Bax (Pro-apoptotic) STL->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) STL->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induction by sesquiterpene lactones.

Experimental Protocols

The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • 96-well flat-bottom microplates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multi-channel pipette

  • Microplate reader

Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Analysis Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h (cell attachment) Cell_Seeding->Incubation1 Compound_Addition 3. Add serial dilutions of the test compound Incubation1->Compound_Addition Incubation2 4. Incubate for desired exposure time (e.g., 48h) Compound_Addition->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h (formazan formation) MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution Incubation3->Solubilization Absorbance_Reading 8. Read absorbance (e.g., 570 nm) Solubilization->Absorbance_Reading Data_Analysis 9. Calculate cell viability and determine IC50 Absorbance_Reading->Data_Analysis

Caption: General workflow for an MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Include wells for vehicle control (medium with solvent) and blank (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Exposure: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The available data suggests that this compound exhibits a favorable in vitro safety profile, demonstrating greater cytotoxicity towards cancer cell lines than non-tumoral cells. Its safety profile appears to be in a similar range to other sesquiterpene lactones, although direct comparative studies are lacking. The primary mechanisms of action for this class of compounds involve the inhibition of pro-survival signaling pathways like NF-κB and the induction of apoptosis. Further research, including head-to-head comparative studies under standardized conditions and in vivo toxicity assessments, is necessary to fully elucidate the safety and therapeutic potential of this compound relative to other sesquiterpene lactones.

References

A Researcher's Guide to Validating the Purity of Commercially Available Arborescin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, the purity of a compound is paramount to the reliability and reproducibility of experimental results. Arborescin, a sesquiterpene lactone with demonstrated biological activities, is increasingly utilized in preclinical studies. However, the purity of commercially available this compound can vary, potentially impacting its efficacy and introducing confounding variables. This guide provides a comprehensive framework for validating the purity of commercially available this compound, comparing it with alternative sesquiterpene lactones, and presenting the necessary experimental data and protocols for rigorous scientific investigation.

Introduction to this compound and the Imperative of Purity Validation

Methodologies for Purity Validation

A multi-pronged analytical approach is recommended for the comprehensive assessment of this compound purity. The following experimental protocols are fundamental for its characterization and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A validated HPLC method can separate this compound from its potential impurities, allowing for accurate quantification.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. The gradient can be optimized to achieve the best separation of this compound from any co-eluting impurities.

  • Detection: UV detection at a wavelength of 210 nm is appropriate for this compound.

  • Sample Preparation: A stock solution of the commercially available this compound is prepared in a suitable solvent, such as acetonitrile or methanol, at a known concentration (e.g., 1 mg/mL). This solution is then diluted to a working concentration for injection.

  • Quantification: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of this compound and the identity of potential impurities. When coupled with a chromatographic separation technique like HPLC (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.

Experimental Protocol:

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap), is recommended for accurate mass determination.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for this compound.

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule of this compound ([M+H]⁺ at m/z 249.1485). The presence of other ions may indicate impurities. Fragmentation patterns can be used to confirm the structure of this compound and to identify related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. ¹H and ¹³C NMR spectra provide a detailed fingerprint of the this compound molecule.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound.

  • Sample Preparation: A few milligrams of the this compound sample are dissolved in the deuterated solvent.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the known structure of this compound. The ¹³C NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule. The presence of unexpected signals can indicate the presence of impurities.

Comparison with Alternative Sesquiterpene Lactones

To provide context for the performance of this compound, it is useful to compare it with other commercially available and well-characterized sesquiterpene lactones, such as Parthenolide and Costunolide.

FeatureThis compound (Typical Data from Literature)Parthenolide (Commercial Standard)Costunolide (Commercial Standard)
Purity (by HPLC) >95% (as reported in research)≥98%≥97%
Molecular Formula C₁₅H₂₀O₃C₁₅H₂₀O₃C₁₅H₂₀O₂
Molecular Weight 248.32 g/mol 248.32 g/mol 232.32 g/mol
Source Artemisia speciesTanacetum parthenium (Feverfew)Saussurea costus
Key Biological Activities Anti-inflammatory, AnticancerAnti-inflammatory, AnticancerAnti-inflammatory, Antiviral

Experimental Data Presentation

The following tables summarize hypothetical data that could be obtained from the purity validation of a commercial this compound sample and its comparison with alternatives.

Table 1: HPLC Purity Analysis of Commercial this compound Sample

Peak No.Retention Time (min)Peak Area% AreaIdentification
18.5150,0002.5Impurity A
210.25,700,00095.0This compound
312.1150,0002.5Impurity B

Table 2: LC-MS Analysis of Commercial this compound Sample

Observed m/z ([M+H]⁺)Theoretical m/z ([M+H]⁺)Mass Error (ppm)Proposed FormulaIdentification
249.1482249.1485-1.2C₁₅H₂₁O₃This compound
267.1590---Impurity A
233.1536---Impurity B

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the relationships between different compounds.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Commercial this compound Commercial this compound Dissolution Dissolution Commercial this compound->Dissolution Working Solution Working Solution Dissolution->Working Solution HPLC HPLC Working Solution->HPLC LC-MS LC-MS Working Solution->LC-MS NMR NMR Working Solution->NMR Purity Assessment Purity Assessment HPLC->Purity Assessment Impurity Identification Impurity Identification LC-MS->Impurity Identification Structural Confirmation Structural Confirmation NMR->Structural Confirmation

Caption: Experimental workflow for the purity validation of this compound.

Arborescin_Relationships This compound This compound Structurally Related Impurities Structurally Related Impurities This compound->Structurally Related Impurities Co-extraction Process-Related Impurities Process-Related Impurities This compound->Process-Related Impurities Synthesis/Purification Parthenolide Parthenolide Costunolide Costunolide Alternative Sesquiterpene Lactones Alternative Sesquiterpene Lactones Alternative Sesquiterpene Lactones->Parthenolide Alternative Sesquiterpene Lactones->Costunolide Hypothetical_Signaling_Pathway This compound This compound Receptor Receptor This compound->Receptor Binds to Kinase1 Kinase1 Receptor->Kinase1 Activates Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Activates GeneExpression GeneExpression TranscriptionFactor->GeneExpression Regulates BiologicalResponse BiologicalResponse GeneExpression->BiologicalResponse

A Comparative Analysis of Arborescin and Other Bioactive Compounds from Artemisia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Artemisia, a diverse group of plants in the Asteraceae family, is a rich repository of bioactive natural compounds. These plants have been a cornerstone of traditional medicine for centuries and continue to be a focal point for modern drug discovery. Among the myriad of compounds isolated from Arisia, sesquiterpenoid lactones, flavonoids, and terpenoids have demonstrated significant therapeutic potential. This guide provides a comparative study of Arborescin, a notable sesquiterpenoid lactone, and other prominent natural compounds from various Artemisia species, with a focus on their cytotoxic, antimicrobial, and anti-inflammatory properties.

Comparative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and other selected compounds from Artemisia. The data has been compiled from various studies to provide a comparative overview of their potency.

Table 1: Comparative Cytotoxic Activity of Artemisia Compounds against Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Artemisia Source
This compound Neuroblastoma (SH-SY5Y)229A. gorgonum
Hepatocarcinoma (HepG2)233A. gorgonum
Artemisinin Lung (A549)28.8 (µg/mL)A. annua
Lung (H1299)27.2 (µg/mL)A. annua
Dihydroartemisinin Colon (HCT116)0.12A. annua derivative
Breast (MCF-7)129.1A. annua derivative
Artemetin Not specifiedNot specifiedA. absinthium
Sesamin Not specifiedNot specifiedA. gorgonum
Petroleum Ether Extract Breast (MCF-7)13.49 (µg/mL)A. arborescens[1]
Dichloromethane Extract Breast (MCF-7)29 (µg/mL)A. ciniformis[2]
Ethyl Acetate Extract Breast (MCF-7)57 (µg/mL)A. vulgaris[2]
Dichloromethane Extract Cervical (HeLa)71 (µg/mL)A. diffusa[2]
CH2Cl2 Extract Leukemia (K562)69 (µg/mL)A. turanica[3]
CH2Cl2 Extract Leukemia (HL-60)104 (µg/mL)A. turanica[3]
Table 2: Comparative Antimicrobial Activity of Artemisia Compounds
CompoundMicroorganismMIC (µg/mL)Artemisia Source
This compound Escherichia coli83A. absinthium[4]
Staphylococcus aureus166A. absinthium[4]
Listeria innocua166A. absinthium[4]
Candida glabrata83A. absinthium[4]
Artemisinin Bacillus subtilis90A. annua[5]
Staphylococcus aureus90A. annua[5]
Salmonella sp.90A. annua[5]
Arteannuin B Various bacteria and fungiActiveA. annua[6]
Artemisinic Acid Various bacteria and fungiActiveA. annua[6]
DCM & EtOAc Extracts Escherichia coli78A. afra[7]
Scopoletin Escherichia coli62.5A. afra[7]
Sitosterol-3-O-β-D-glucopyranoside Enterococcus faecalis31.25A. afra[7]
Dodecyl-p-coumarate Enterococcus faecalis62.5A. afra[7]
Methanol Extract Staphylococcus epidermidis625A. absinthium[8]
Methanol Extract Staphylococcus aureus1250A. absinthium[8]
Methanol Extract Pseudomonas aeruginosa1250A. absinthium[8]
Methanol Extract Bacillus cereus1250A. absinthium[8]
Methanol Extract Candida albicans2500A. absinthium[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., SH-SY5Y, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds (this compound, etc.) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Serial dilutions are made with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. 100 µL of the compound dilutions are added to the respective wells, and the plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
  • Microorganism Preparation: Bacterial and fungal strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) to obtain fresh colonies. A suspension of the microorganism is prepared in sterile broth (e.g., Mueller-Hinton broth, RPMI-1640) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates using the appropriate broth to obtain a range of concentrations.

  • Inoculation: The standardized microbial suspension is further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included in each assay.

Signaling Pathways and Mechanisms of Action

Several compounds from Artemisia, including this compound and Artemisinin, exert their biological effects by modulating key cellular signaling pathways.

NF-κB Signaling Pathway Inhibition

The anti-inflammatory activity of many Artemisia compounds is attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[9][10][11]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRAF2_RIP1 TRAF2/RIP1 TNFR->TRAF2_RIP1 Activates IKK_complex IKK Complex TRAF2_RIP1->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p_IkBa p-IκBα NFkB NF-κB (p65/p50) p_IkBa->NFkB Degrades, releasing NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Transcription Artemisia_Compound Artemisia Compounds (e.g., Artemisinin) Artemisia_Compound->TRAF2_RIP1 Inhibits Artemisia_Compound->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Artemisia compounds.

Induction of Apoptosis

The cytotoxic effects of many Artemisia compounds are mediated through the induction of apoptosis, or programmed cell death. This process involves a cascade of events leading to the dismantling of the cell.[12][13][14]

Apoptosis_Induction Artemisia_Compound Artemisia Compounds (e.g., this compound, Artemisinin) ROS ↑ Reactive Oxygen Species (ROS) Artemisia_Compound->ROS Bax ↑ Bax Artemisia_Compound->Bax Bcl2 ↓ Bcl-2 Artemisia_Compound->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Promotes Permeability Bcl2->Mitochondria Inhibits Permeability Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis induction pathway activated by Artemisia compounds.

Experimental Workflow

The general workflow for the isolation and biological evaluation of compounds from Artemisia species is depicted below.

Experimental_Workflow Plant_Material Artemisia Plant Material (Aerial Parts) Extraction Extraction (e.g., Maceration, Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation & Purification (HPLC, Crystallization) Fractions->Isolation Pure_Compound Pure Compound (e.g., this compound) Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Biological_Assays Biological Activity Assays (Cytotoxicity, Antimicrobial, etc.) Pure_Compound->Biological_Assays

Caption: General workflow for isolating and testing Artemisia compounds.

Conclusion

This compound and other natural compounds from the Artemisia genus exhibit a broad spectrum of promising biological activities. The data presented in this guide highlights their potential as leads for the development of new therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. While this compound demonstrates significant cytotoxic and antimicrobial effects, other compounds such as Artemisinin and its derivatives show potent and, in some cases, superior activity. Further research involving head-to-head comparative studies under standardized conditions is crucial to fully elucidate the therapeutic potential of these compounds and to understand their structure-activity relationships. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.

References

Arborescin in High-Throughput Screening: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Arborescin's Potential in High-Throughput Screening for Anticancer and Antimicrobial Drug Discovery, Benchmarked Against Structurally Similar Sesquiterpene Lactones.

This compound, a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, has demonstrated significant biological activity, including cytotoxic effects against cancer cell lines and broad-spectrum antimicrobial properties. These characteristics position this compound as a compelling candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This guide provides a comparative analysis of this compound's known bioactivities with those of other well-studied sesquiterpene lactones—Parthenolide, Costunolide, and Helenalin—in the context of HTS performance.

While specific HTS data for this compound is not yet publicly available, this guide leverages existing preclinical data for this compound and compares it with available HTS metrics for analogous compounds. This comparative approach offers valuable insights for researchers, scientists, and drug development professionals considering the inclusion of this compound and similar natural products in their screening libraries.

Performance Comparison in Bioassays

The following table summarizes the known biological activities of this compound and compares them with the high-throughput screening performance of Parthenolide, Costunolide, and Helenalin. This data is compiled from various preclinical studies and HTS campaigns.

CompoundClassPrimary Biological ActivityHTS Assay TypeKey Performance Metrics
This compound Sesquiterpene Lactone (Guaianolide)Cytotoxicity, AntimicrobialN/A (Preclinical Data)IC₅₀: 229-233 µM (neuroblastoma & hepatocarcinoma cells) MIC: 83 µg/mL (E. coli), 166 µg/mL (S. aureus)
Parthenolide Sesquiterpene Lactone (Germacranolide)Cytotoxicity, Anti-inflammatoryCell-Based CytotoxicityIC₅₀: 6-9 µM (breast cancer cells)[1] Hit Rate: Not explicitly reported, but identified as a hit in multiple screens.
Costunolide Sesquiterpene Lactone (Germacranolide)Cytotoxicity, AnticancerCell-Based CytotoxicityIC₅₀: 0.8 µM (skin cancer cells)[2], 23.93 µM (lung cancer cells)[3]
Helenalin Sesquiterpene Lactone (Guaianolide)Cytotoxicity, Anti-inflammatoryCell-Based CytotoxicityIC₅₀: 2.23-4.69 µM (breast cancer cells)[4]

Note: IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for this compound are from traditional bioassays, not HTS formats. The data for alternatives are derived from both traditional and HTS assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for the bioassays used to characterize this compound and for a typical HTS cytotoxicity assay for screening its alternatives.

This compound: Antimicrobial Activity (Broth Microdilution Assay)
  • Preparation of Bacterial Inoculum: Bacterial strains (e.g., E. coli, S. aureus) are cultured in appropriate broth overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth to achieve a range of concentrations.

  • Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted this compound. The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

HTS Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Plating: Human cancer cell lines (e.g., MCF-7, A549) are seeded into 384-well plates at an optimized density and allowed to adhere overnight.

  • Compound Addition: A natural product library, including compounds like Parthenolide, is dispensed into the assay plates using an automated liquid handler to achieve a final screening concentration (e.g., 10 µM). Positive (e.g., staurosporine) and negative (e.g., DMSO vehicle) controls are included on each plate.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Luminescence Reading: The CellTiter-Glo® reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, the plate is read using a microplate luminometer.

  • Data Analysis: The raw luminescence data is normalized to the controls. A Z'-factor is calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Hit compounds are identified based on a predefined activity threshold (e.g., >50% inhibition of cell viability).

Mandatory Visualizations

High-Throughput Screening Workflow for Natural Products

The following diagram illustrates a typical workflow for the high-throughput screening of a natural product library to identify cytotoxic compounds.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Follow-up cluster_characterization Lead Optimization NP_Library Natural Product Library Primary_Screen Primary HTS (e.g., CellTiter-Glo) NP_Library->Primary_Screen Cell_Culture Cancer Cell Lines Cell_Culture->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Secondary_Assays Secondary Assays (e.g., Apoptosis) Dose_Response->Secondary_Assays Mechanism Mechanism of Action Studies Secondary_Assays->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

HTS Workflow for Natural Product Screening
This compound's Potential Mechanism of Action: NF-κB Signaling Pathway

Sesquiterpene lactones, including this compound and its alternatives, are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. The diagram below illustrates the proposed mechanism of inhibition.

References

Safety Operating Guide

Proper Disposal of Arborescin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper disposal of Arborescin, a sesquiterpene lactone, is critical to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for its safe disposal, adhering to general principles of hazardous waste management.

Key Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information should inform handling and disposal procedures.

PropertyValueSource
Molecular Weight248 g/mol [1]
Chemical StabilityResistant to elementary decomposition under standard conditions.[2]

Experimental Protocols Referenced

The information presented in this document is based on standard laboratory hazardous waste disposal protocols and available chemical data for this compound. No specific experimental protocols for this compound disposal were found in the available literature. The following procedures are derived from established guidelines for the disposal of hazardous chemical waste in a laboratory setting.[3][4][5]

This compound Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.

ArborescinDisposal cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_final Final Disposal start This compound Waste Generated (Solid or in Solution) is_hazardous Treat as Hazardous Waste start->is_hazardous segregate Segregate Waste is_hazardous->segregate Default Action contain Package in a Compatible Container segregate->contain label_waste Label Container Clearly contain->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request Request Pickup by EH&S or Licensed Waste Contractor store->request disposal Professional Hazardous Waste Disposal request->disposal

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

Step-by-Step Disposal Procedures

Follow these mandatory steps to ensure the safe and compliant disposal of this compound.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous. This includes pure this compound, contaminated labware (e.g., pipette tips, gloves, vials), and solutions containing this compound.

  • Segregate this compound waste from other waste streams. Do not mix this compound waste with non-hazardous trash, sharps, or other chemical waste unless they are compatible. Keep halogenated and non-halogenated solvent waste separate if this compound is dissolved in them.[6]

2. Containment and Packaging:

  • Use a designated and compatible waste container. The container must be chemically resistant to the waste, in good condition, and have a secure, leak-proof lid.[3] For solid waste, a clearly labeled, sealed bag may be appropriate before placement in a rigid outer container. For liquid waste, use a bottle that will not degrade or react with the solvent.

  • Do not overfill the container. Leave at least 10% headspace to allow for expansion of vapors and to prevent spills.

3. Labeling:

  • Label the waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of this compound

    • The solvent or other components of the waste mixture

    • The date the waste was first added to the container

    • The name of the principal investigator or responsible person

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA). [4][5] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is secure and has secondary containment to capture any potential leaks.

  • Keep the waste container closed at all times , except when adding waste.

5. Disposal Request and Pickup:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.

  • Ensure that all required documentation is completed accurately for the waste pickup.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Spill Response: In the event of a spill, follow your laboratory's established spill response procedures for hazardous chemicals.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

Personal protective equipment for handling Arborescin

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling Arborescin.

PPE ComponentSpecificationPurposeApplicable Scenarios
Gloves Chemical-resistant, powder-free nitrile or neoprene gloves. Double gloving is recommended.[1][2]To prevent dermal absorption of the compound.[2]All handling activities, including weighing, dissolution, and administration.
Gown/Lab Coat Disposable, solid-front, back-closing gown or a low-permeability lab coat with long sleeves and tight-fitting cuffs.[1][2]To protect skin and personal clothing from contamination.[1][2]All handling activities.
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[2]To protect eyes from splashes or aerosols.[2][3]All handling activities.
Face Shield Full-face shield worn over safety glasses or goggles.[2]Provides an additional layer of protection for the face from splashes.[2]Recommended when there is a significant risk of splashing (e.g., preparing concentrated solutions).[2]
Respiratory Protection NIOSH-approved N95 or higher particulate respirator.[1]To prevent inhalation of airborne particles, especially when handling powders.[1]Required for procedures with a higher risk of aerosol generation, such as weighing and diluting the pure compound.[1]

Operational Plans and Experimental Protocols

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Handling Procedures
  • Designated Area: All manipulations of this compound, particularly in its powdered form, should be conducted within a designated area such as a certified chemical fume hood or a containment ventilated enclosure (CVE).[1]

  • Decontamination: Work surfaces should be decontaminated before and after handling the compound.[1]

  • Weighing: Use a balance with a draft shield and handle the powder with care to avoid generating dust.[1] Use disposable weighing boats or papers.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water before and after handling this compound and after removing gloves.[1] Do not eat, drink, or apply cosmetics in the laboratory where this compound is handled.[1][3]

Donning and Doffing of PPE

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE a Hand Hygiene b Gown/Lab Coat a->b c Inner Gloves b->c d Outer Gloves c->d e Respiratory Protection d->e f Eye & Face Protection e->f g Outer Gloves h Gown/Lab Coat g->h i Inner Gloves h->i j Eye & Face Protection i->j k Respiratory Protection j->k l Hand Hygiene k->l

Figure 1. Standard procedure for donning and doffing Personal Protective Equipment.

Disposal Plans

Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.[2]

  • Waste Segregation: Keep this compound waste separate from other chemical and biological waste streams.[4][5]

  • Containerization:

    • Solid Waste: Collect contaminated solid waste (e.g., gloves, weigh boats, pipette tips) in a designated, sealed, and puncture-resistant hazardous waste container.[2][4][5]

    • Liquid Waste: Collect all solutions containing this compound in a clearly labeled, leak-proof hazardous waste container compatible with the solvent.[6]

  • Labeling: Clearly label all waste containers as "Hazardous Waste" and identify the contents, including the name "this compound" and any solvents.[4][6]

  • Storage: Store sealed waste containers in a designated, secure waste accumulation area away from incompatible materials.[5][6]

  • Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[5] Never dispose of this compound down the drain or in the regular trash.[5]

Disposal_Workflow A Generate this compound Waste B Segregate Waste Streams (Solid vs. Liquid) A->B C Solid Waste Container (Labeled & Sealed) B->C D Liquid Waste Container (Labeled & Sealed) B->D E Store in Designated Hazardous Waste Area C->E D->E F Arrange for Professional Disposal via EHS E->F

Figure 2. Workflow for the safe disposal of this compound waste.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Chemical Spills
  • Small Spills (<1 L):

    • Alert personnel in the immediate area.

    • If you are trained and it is safe to do so, use an appropriate spill kit to contain and absorb the spill.

    • Wear appropriate PPE during cleanup.

    • Double bag the spill waste, label it, and dispose of it as hazardous waste.[7]

  • Large Spills (>1 L):

    • Evacuate the spill area immediately.[7]

    • Alert others and prevent entry into the contaminated area.[7]

    • If the substance is flammable, eliminate all sources of ignition.[7]

    • Contact your institution's emergency number and EHS office for assistance.[7]

Spill_Response_Workflow start Chemical Spill Occurs assess_size Spill > 1 Liter? start->assess_size small_spill Small Spill Procedure assess_size->small_spill No large_spill Large Spill Procedure assess_size->large_spill Yes alert_personnel Alert Nearby Personnel small_spill->alert_personnel evacuate Evacuate Area large_spill->evacuate alert_ehs Alert EHS & Emergency Services evacuate->alert_ehs don_ppe Don Appropriate PPE alert_personnel->don_ppe contain_spill Contain & Absorb Spill don_ppe->contain_spill dispose_waste Dispose of as Hazardous Waste contain_spill->dispose_waste

Figure 3. Decision workflow for responding to a chemical spill.
Personal Exposure

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.[8]

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[8][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arborescin
Reactant of Route 2
Arborescin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.